molecular formula C7H8N2O2 B027165 Methyl 6-aminonicotinate CAS No. 36052-24-1

Methyl 6-aminonicotinate

货号: B027165
CAS 编号: 36052-24-1
分子量: 152.15 g/mol
InChI 键: JACPDLJUQLKABC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 6-aminonicotinate, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >22.8 [ug/ml]. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 6-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACPDLJUQLKABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353246
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>22.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818949
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36052-24-1
Record name Methyl 6-aminonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl 6-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 6-AMINONICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminonicotinate, identified by the CAS number 36052-24-1 , is a pivotal pyridine-based chemical intermediate.[1][2] Its structural features, comprising a pyridine (B92270) ring substituted with an amino group and a methyl ester, render it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutic agents, particularly as a precursor to histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators.

Chemical and Physical Properties

This compound is typically a white to light yellow or pink crystalline powder.[1][3] A summary of its key properties is presented in the table below.

PropertyValueReference(s)
CAS Number 36052-24-1[1][2][3][4]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][2]
Appearance White to light yellow-beige or pink powder/crystal[1][3][5]
Melting Point 158-162 °C[1][2]
Boiling Point (Predicted) 304.5 ± 22.0 °C[1][6]
Density (Predicted) 1.238 ± 0.06 g/cm³[1][6]
Solubility Soluble in DMSO and Methanol (B129727).[1] >22.8 µg/mL at pH 7.4.[7][1][7]
pKa (Predicted) 4.78 ± 0.13[1]
InChI Key JACPDLJUQLKABC-UHFFFAOYSA-N[1][7]
SMILES COC(=O)C1=CN=C(C=C1)N[1][7]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C=N/C=C stretching of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester group.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). A high-resolution mass spectrometry (HRMS) result has been reported with a calculated m/e for the molecular ion (M+) of 152.0586, and a measured value of 152.0586.[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of 6-aminonicotinic acid.[11]

Reaction Scheme:

G cluster_0 6-Aminonicotinic Acid cluster_1 Methanol (CH3OH) HCl (cat.) cluster_2 This compound 6-Aminonicotinic_Acid HOOC-Py-NH2 plus1 + Reagents Methyl_6-aminonicotinate CH3OOC-Py-NH2 Reagents->Methyl_6-aminonicotinate Reflux

Caption: Synthesis of this compound.

Materials:

  • 6-aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • A mixture of 6-aminonicotinic acid (e.g., 4.0 g, 28.9 mmol), methanol (75 mL), and a catalytic amount of concentrated hydrochloric acid (e.g., 4 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for approximately 16 hours.

  • Upon completion, the mixture is cooled to room temperature (approx. 25 °C).

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • Water (e.g., 20 mL) is added to the resulting solid residue.

  • The pH of the aqueous solution is carefully adjusted to 8 with sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate (3 x 25 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[10]

Application in Amide Synthesis

This compound serves as a nucleophile in amide bond formation, a common step in the synthesis of bioactive molecules. The following is a general protocol for its reaction with an acid chloride, which can be formed in situ from a carboxylic acid using oxalyl chloride.

Workflow:

G A Carboxylic Acid (R-COOH) B Add Oxalyl Chloride & DMF (cat.) in DCM at 0°C A->B C Acid Chloride (R-COCl) B->C D Add this compound & 2,6-Dimethylpyridine (B142122) in THF C->D E Amide Product D->E F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: General workflow for amide synthesis.

Materials:

  • A suitable carboxylic acid

  • Oxalyl chloride (2.0 M solution in Dichloromethane (DCM))

  • Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • 2,6-Dimethylpyridine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF.

  • Slowly add a 2.0 M solution of oxalyl chloride in DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (approx. 25 °C).

  • Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.

  • Re-dissolve the acid chloride residue in anhydrous THF.

  • In a separate flask, prepare a solution of this compound and 2,6-dimethylpyridine in anhydrous THF.

  • Add the solution from step 6 dropwise to the acid chloride solution from step 5.

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Dilute the reaction with water and extract with DCM (e.g., 3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.[10]

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of various pyridine derivatives with therapeutic potential.[11]

Histone Deacetylase 3 (HDAC3) Inhibitors

This compound has been utilized in the synthesis of selective inhibitors for Histone Deacetylase 3 (HDAC3), an enzyme implicated in cancer and inflammatory diseases.[11] HDAC3 is a class I HDAC that, typically as part of a corepressor complex (e.g., NCoR/SMRT), removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression.[8] Inhibitors derived from this scaffold can modulate gene expression, making them attractive candidates for therapeutic intervention.

HDAC3_Pathway cluster_0 This compound Derivative cluster_1 Epigenetic Regulation cluster_2 Gene Transcription HDACi HDAC3 Inhibitor HDAC3 HDAC3 (in NCoR/SMRT complex) HDACi->HDAC3 Inhibits Histones Acetylated Histones (Active Chromatin) HDAC3->Histones Deacetylates Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) Histones->Deacetylated_Histones Deacetylation by HDAC3 Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histones->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histones->Gene_Repression

Caption: Role of HDAC3 inhibitors in gene expression.
Glucokinase (GK) Activators

This versatile building block is also a key component in the synthesis of glucokinase (GK) activators, which represent a promising therapeutic strategy for type 2 diabetes.[11] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. Allosteric activators of GK enhance the enzyme's affinity for glucose, thereby promoting insulin release and hepatic glucose uptake.[12][13]

GK_Activation_Pathway cluster_0 Pancreatic β-Cell Glucose Blood Glucose GK Glucokinase (GK) Glucose->GK Substrate GKA Glucokinase Activator (from this compound) GKA->GK Allosterically Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Metabolism Glycolysis & Metabolism G6P->Metabolism ATP Increased ATP/ADP Ratio Metabolism->ATP K_channel KATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin

Caption: Glucokinase activation pathway in β-cells.

Safety and Handling

This compound is classified as an irritant.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

  • GHS Hazard Statements: H315, H319, H335[7]

  • Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7]

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container.[1][6]

References

Synthesis of Methyl 6-Aminonicotinate from 6-Aminonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 6-aminonicotinate from 6-aminonicotinic acid, a crucial transformation for the development of various pharmaceutical compounds. This compound serves as a versatile building block in the creation of a range of pyridine (B92270) derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors for breast cancer stem cells and glucokinase activators with potential applications in diabetes therapy.[1] The primary method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Core Synthesis Pathway: Fischer-Speier Esterification

The Fischer esterification involves the reaction of 6-aminonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is typically used, which also serves as the solvent.[2][3] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification_Pathway cluster_reactants Reactants cluster_products Products 6-aminonicotinic_acid 6-Aminonicotinic Acid Reaction + 6-aminonicotinic_acid->Reaction Methanol Methanol Methanol->Reaction Methyl_6-aminonicotinate This compound Water Water Catalyst Acid Catalyst (H₂SO₄ or HCl) Equilibrium Catalyst->Equilibrium catalyzes Reaction->Equilibrium Reflux Product_Mixture + Equilibrium->Product_Mixture Product_Mixture->Methyl_6-aminonicotinate Product_Mixture->Water

Caption: Fischer-Speier esterification of 6-aminonicotinic acid.

Comparative Data of Esterification Methods

While specific yield data for the methylation of 6-aminonicotinic acid is not extensively reported, data from related esterifications provide valuable benchmarks.

Starting MaterialEsterAlcoholCatalystReaction ConditionsYield (%)Reference
6-Aminonicotinic AcidEthyl EsterEthanolNot SpecifiedNot Specified82%[4]
6-Methylnicotinic AcidMethyl EsterMethanolH₂SO₄Reflux, 17 hours75%[5]
6-Methylnicotinic AcidMethyl EsterMethanol/HClReflux, 1 hourNot Specified[5]
Amino Acids (General)Methyl EsterMethanolThionyl ChlorideRoom Temp. to 45-50°CGood to Excellent[6]

Experimental Protocols

Two primary protocols for the Fischer esterification are presented below, utilizing different acid catalysts.

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from general Fischer esterification procedures and data on the esterification of the closely related 6-methylnicotinic acid.

Materials:

  • 6-Aminonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Thionyl Chloride Mediated Esterification

This method generates anhydrous HCl in situ, which acts as the catalyst. This approach is often efficient and can proceed under milder conditions than the sulfuric acid method.

Materials:

  • 6-Aminonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous methanol and cool the flask in an ice bath.

  • Add thionyl chloride dropwise to the cold methanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, add the 6-aminonicotinic acid to the freshly prepared methanolic HCl solution.

  • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be triturated with diethyl ether to induce crystallization of the hydrochloride salt of the ester.

  • For the free base, the crude residue is carefully neutralized with a saturated solution of sodium bicarbonate and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated to give the final product.

  • Further purification can be achieved by recrystallization or column chromatography.

General Experimental Workflow

The overall process for the synthesis and purification of this compound follows a standard laboratory workflow.

Experimental_Workflow Start Start: 6-Aminonicotinic Acid Reaction_Setup Reaction Setup: - Add 6-aminonicotinic acid to Methanol - Add Acid Catalyst (H₂SO₄ or SOCl₂) Start->Reaction_Setup Reaction Esterification Reaction (Reflux) Reaction_Setup->Reaction Workup Reaction Workup Reaction->Workup Neutralization Neutralization (e.g., with NaHCO₃ solution) Workup->Neutralization 1. Extraction Extraction (e.g., with Ethyl Acetate) Neutralization->Extraction 2. Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying 3. Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal 4. Purification Purification (Recrystallization or Chromatography) Solvent_Removal->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should optimize the reaction conditions, including reaction time and temperature, based on their specific laboratory setup and purity requirements. Standard laboratory safety precautions should be followed, particularly when handling strong acids and thionyl chloride.

References

An In-depth Technical Guide to the Physical Properties of Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of Methyl 6-aminonicotinate, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a summary of key physical data, detailed experimental protocols for property determination and synthesis, and visualizations of the associated workflows.

Core Physical and Chemical Properties

This compound, also known as methyl 6-aminopyridine-3-carboxylate, is a white to light yellow crystalline solid.[1][2] It serves as a versatile building block in the synthesis of various pyridine (B92270) derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[2]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name methyl 6-aminopyridine-3-carboxylate[3]
CAS Number 36052-24-1[1][4]
Molecular Formula C₇H₈N₂O₂[3][4]
Molecular Weight 152.15 g/mol [3][4]
Melting Point 158-162 °C[1][4][5][6][7]
154-156 °C[2]
Appearance White to Light yellow to Light orange powder/crystal[1][7]
Boiling Point (Predicted) 304.5 ± 22.0 °C[1]
Density (Predicted) 1.238 ± 0.06 g/cm³[1]
Purity >98.0% (GC)[7]

Experimental Protocols

Detailed methodologies for the determination of the melting point and a common synthesis route for this compound are provided below.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[8] The following protocol describes the standard method for determining the melting point range using a capillary-based apparatus (e.g., Mel-Temp or similar).

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for crushing crystals)

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. If the sample consists of large crystals, gently crush it into a fine powder using a spatula or mortar and pestle.[8]

  • Loading the Capillary Tube: Push the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[9] Repeat until the packed sample is 2-3 mm high.[8]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is at least 20°C below the expected melting point of the sample before starting.[8]

  • Approximate Melting Point (Fast Run): Set the apparatus to heat at a rapid rate (e.g., 5-10°C per minute).[8] Observe the sample through the viewing lens. Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range. Discard the used capillary tube.

  • Accurate Melting Point (Slow Run): Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the fast run.[8] Prepare a new sample in a fresh capillary tube and place it in the apparatus.

  • Heating and Observation: Heat the sample, but once the temperature is about 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate measurement as it ensures thermal equilibrium between the sample, the heating block, and the thermometer.

  • Recording the Melting Range: Carefully observe the sample. Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of the solid melts completely.

  • The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow and fall within the literature values (e.g., 158-162 °C).[1][4]

This compound can be readily synthesized from 6-aminonicotinic acid through Fischer esterification.[2] This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of alcohol (methanol).

Materials and Reagents:

  • 6-aminonicotinic acid

  • Methanol (B129727) (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) gas

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-aminonicotinic acid and an excess of methanol.[2]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. Alternatively, methanol saturated with hydrogen chloride gas can be used.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours until the reaction is complete (completion can be monitored by Thin-Layer Chromatography, TLC).[2]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[5]

  • Neutralization: Add water to the resulting residue. Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until the pH reaches approximately 8 and gas evolution ceases.[5]

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.[5]

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Melting_Point_Workflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Crush Sample to Fine Powder B Load 2-3 mm into Capillary Tube A->B C Place Sample in Apparatus B->C D Fast Run: Heat at 5-10°C/min to find approximate MP C->D E Cool Apparatus D->E F Slow Run: Heat at 1-2°C/min near approximate MP E->F G Record T1 (First Liquid) and T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H

Caption: General workflow for determining the melting point of a solid.

Synthesis_Workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 6-aminonicotinic acid, Methanol, and Acid Catalyst B Heat Mixture to Reflux (Monitor by TLC) A->B C Cool and Remove Methanol (Rotary Evaporator) B->C D Neutralize with NaHCO3 (aq) C->D E Extract with Ethyl Acetate D->E F Dry Organic Layers (e.g., Na2SO4) E->F G Concentrate to Yield Product (Rotary Evaporator) F->G H Purify (Optional) G->H I Final Product: This compound H->I

Caption: Workflow for synthesis via Fischer esterification.

References

Spectroscopic Analysis of Methyl 6-aminonicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 6-aminonicotinate, a pivotal building block in pharmaceutical and chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the structural elucidation and verification of this compound.

Core Spectroscopic Data

This compound (CAS No: 36052-24-1) is a pyridine (B92270) derivative with the molecular formula C₇H₈N₂O₂. Its structure is confirmed through a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) providing the most detailed insights into its molecular framework. The following sections present the experimentally determined ¹H and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The NMR spectra were acquired on a 400 MHz spectrometer using Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the solvent.

¹H NMR (Proton NMR) Data Summary

The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The experimental data is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.54s-1HH-2 (Pyridine ring)
7.81dd8.8, 2.41HH-4 (Pyridine ring)
6.82s-2H-NH₂ (Amino group)
6.47d8.81HH-5 (Pyridine ring)
3.75s-3H-OCH₃ (Ester methyl)
Source: The Royal Society of Chemistry[1]

¹³C NMR (Carbon-13 NMR) Data Summary

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
166.2C=O (Ester carbonyl)
163.1C-6 (Pyridine ring)
151.5C-2 (Pyridine ring)
138.0C-4 (Pyridine ring)
113.8C-3 (Pyridine ring)
107.7C-5 (Pyridine ring)
51.8-OCH₃ (Ester methyl)
Source: The Royal Society of Chemistry[1]

Experimental Protocols

The following is a representative protocol for the acquisition of NMR spectra for this compound, based on established methodologies for similar organic compounds and the specifics from the data source.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis (or 50-100 mg for ¹³C NMR) and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.

  • Filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube. This step removes any particulate matter that could affect the spectral quality.

  • Securely cap the NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz NMR spectrometer.

  • Setup:

    • Insert the prepared NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ solvent.

    • Optimize the magnetic field homogeneity (shimming) to achieve the best possible resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum to ensure accurate integration and peak identification.

    • Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition (400 MHz) cluster_data_processing Data Processing and Analysis cluster_output Final Output weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_H1 Acquire 1H NMR Spectrum setup->acquire_H1 acquire_C13 Acquire 13C NMR Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft FID acquire_C13->ft FID correction Phase and Baseline Correction ft->correction calibration Chemical Shift Calibration correction->calibration analysis Integration and Structural Assignment calibration->analysis report Spectroscopic Data Report analysis->report

A generalized workflow for the NMR analysis of this compound.

References

The Versatility of Methyl 6-aminonicotinate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminonicotinate, a pyridine (B92270) derivative, stands as a pivotal scaffold in medicinal chemistry. Its intrinsic chemical properties, characterized by a reactive amino group and a methyl ester on a pyridine ring, offer a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, providing insights into its role in the development of targeted therapeutics, complete with experimental methodologies and an exploration of the associated signaling pathways.

Core Applications in Drug Discovery

This compound has emerged as a valuable starting material in the synthesis of compounds targeting a range of therapeutic areas. Its utility has been particularly noted in the development of enzyme inhibitors and activators with potential applications in oncology, metabolic disorders, and central nervous system (CNS) diseases.

Histone Deacetylase 3 (HDAC3) Inhibitors for Oncology

Histone deacetylases (HDACs) are crucial enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[1] HDAC3, in particular, has been identified as a key player in the progression of various cancers, including breast cancer, by influencing gene expression and protein activity.[1] this compound serves as a foundational building block for the synthesis of selective HDAC3 inhibitors, which are being investigated for their potential to target cancer stem cells.[2] The development of such inhibitors represents a promising therapeutic strategy in oncology.[1]

Glucokinase (GK) Activators for Diabetes Mellitus

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a central role in glucose homeostasis.[3] It catalyzes the rate-limiting step in glucose metabolism, which in turn stimulates insulin (B600854) secretion.[4] Allosteric activators of glucokinase can enhance its activity, leading to improved glycemic control. This compound has been utilized as a substrate in the synthesis of such glucokinase activators, offering a potential therapeutic avenue for type 2 diabetes.[2]

D-Amino Acid Oxidase (DAAO) Inhibitors for CNS Disorders

D-amino acid oxidase (DAAO) is a flavoenzyme that metabolizes D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5] By inhibiting DAAO, the levels of D-serine can be elevated, thereby enhancing NMDA receptor function.[5] this compound is a key scaffold for the development of DAAO inhibitors, presenting a novel therapeutic approach for schizophrenia and other CNS disorders.[1][6]

6-Phosphogluconate Dehydrogenase (6PGD) Inhibitors for Pancreatic Cancer

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a metabolic pathway crucial for cancer cell growth, providing precursors for nucleotide biosynthesis and NADPH for redox homeostasis.[7] 6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the oxidative branch of the PPP.[8] Esters of 6-aminonicotinic acid, closely related to this compound, have been designed as precursors to 6-amino-NADP+, a potent inhibitor of 6PGD.[9] One such derivative, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, has shown more potent antiproliferative activity than the well-known 6PGD inhibitor 6-aminonicotinamide (B1662401) (6AN) in pancreatic cancer models.[9]

Quantitative Data on Derivatives

While this compound is a recognized scaffold, specific quantitative data (e.g., IC50, EC50, Ki) for its direct derivatives are not extensively available in publicly accessible literature. However, the inhibitory and activatory potential of closely related compounds underscores the promise of this chemical class. The following table summarizes available data for analogous compounds to provide a comparative perspective.

Target EnzymeCompound ClassMetricValueReference
HDAC3Substituted o-aminoanilidesIC501.3 µM - 12.5 µM[10]
DAAO5-methylpyrazole-3-carboxylic acidIC5010.2 µM[11]
6PGD6-amino-NADP+ (derived from 6-aminonicotinamide)Ki0.1–0.2 μM[9]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is critical for rational drug design. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for inhibitors and activators derived from this compound.

HDAC3 Signaling in Cancer

HDAC3 plays a pivotal role in gene expression regulation. In cancer, its overexpression can lead to the deacetylation of histones and other proteins, resulting in the silencing of tumor suppressor genes and the activation of oncogenic pathways.[12][13]

HDAC3_Pathway cluster_nucleus Nucleus HDAC3 HDAC3 Histones Histones (Lys-Ac) HDAC3->Histones Deacetylation Transcription_Repression Transcription Repression Histones->Transcription_Repression TSG Tumor Suppressor Genes Proliferation Tumor Cell Proliferation TSG->Proliferation Inhibition Transcription_Repression->TSG Downregulation Inhibitor HDAC3 Inhibitor (from Methyl 6-aminonicotinate) Inhibitor->HDAC3 Inhibition

HDAC3-mediated transcriptional repression in cancer.
Glucokinase Signaling in Pancreatic β-Cells

Glucokinase is the primary glucose sensor in pancreatic β-cells. Its activity directly couples blood glucose levels to insulin secretion, a fundamental process in maintaining glucose homeostasis.[14][15]

Glucokinase_Pathway cluster_cell Pancreatic β-Cell Glucose_in Glucose GLUT2 GLUT2 Glucose_in->GLUT2 GK Glucokinase (GK) GLUT2->GK Transport G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP KATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Activator GK Activator (from Methyl 6-aminonicotinate) Activator->GK Activation

Glucose-stimulated insulin secretion pathway.
DAAO and NMDA Receptor Signaling in Schizophrenia

DAAO regulates the levels of the NMDA receptor co-agonist D-serine in the brain. Inhibition of DAAO is a therapeutic strategy to counteract NMDA receptor hypofunction, a condition implicated in schizophrenia.[1][16]

DAAO_Pathway cluster_synapse Glutamatergic Synapse D_Serine D-Serine NMDA_R NMDA Receptor D_Serine->NMDA_R Co-agonist DAAO DAAO D_Serine->DAAO Substrate Neuronal_Signaling Normal Neuronal Signaling NMDA_R->Neuronal_Signaling Activation Degradation Degradation DAAO->Degradation Inhibitor DAAO Inhibitor (from Methyl 6-aminonicotinate) Inhibitor->DAAO Inhibition Increased_D_Serine ↑ D-Serine Levels Inhibitor->Increased_D_Serine Increased_D_Serine->NMDA_R Enhanced Activation

DAAO's role in modulating NMDA receptor activity.
6PGD in the Pentose Phosphate Pathway and Cancer Metabolism

6PGD is a critical enzyme in the pentose phosphate pathway, which is upregulated in cancer cells to support their high proliferative rate and to counteract oxidative stress.[17][18]

PGD_Pathway cluster_ppp Pentose Phosphate Pathway (Oxidative Branch) cluster_cancer Cancer Cell Proliferation G6P Glucose-6-Phosphate PGD 6PGD G6P->PGD Multiple Steps Ribulose5P Ribulose-5-Phosphate PGD->Ribulose5P NADPH NADPH PGD->NADPH Nucleotide_Synth Nucleotide Synthesis Ribulose5P->Nucleotide_Synth Lipid_Synth Lipid Synthesis NADPH->Lipid_Synth Redox_Balance Redox Balance (↓ ROS) NADPH->Redox_Balance Inhibitor 6PGD Inhibitor (from Methyl 6-aminonicotinate derivative) Inhibitor->PGD Inhibition

The role of 6PGD in cancer cell metabolism.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and for the enzymatic assays of the target proteins.

Synthesis of this compound

This compound can be readily prepared from 6-aminonicotinic acid via Fischer esterification.[2]

Materials:

  • 6-aminonicotinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Aqueous Hydrogen Chloride

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of 6-aminonicotinic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid or aqueous hydrogen chloride.[2]

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Enzymatic Assay Protocols

This is a fluorometric assay to determine the inhibitory activity of compounds against HDAC3.[10]

Materials:

  • Recombinant human HDAC3 enzyme

  • HDAC3 fluorogenic substrate

  • HDAC assay buffer

  • HDAC3 assay developer (e.g., trypsin)

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Trichostatin A)

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the test compound at various concentrations.[10]

  • Initiate the reaction by adding the HDAC3 enzyme to each well.[10]

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[10]

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC3 assay developer.[10]

  • Incubate for an additional period (e.g., 30 minutes) at 37°C.[10]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[10]

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

This is a fluorometric coupled-enzyme assay to measure the activation of glucokinase.[19][20]

Materials:

  • Recombinant human Glucokinase (GCK)

  • GCK assay buffer

  • D-glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH) as the coupling enzyme

  • Test compounds dissolved in DMSO

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the GCK assay buffer, D-glucose, ATP, NADP+, and the coupling enzyme G6PDH.[19]

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the Glucokinase enzyme.[19]

  • Measure the increase in fluorescence of NADPH in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/460 nm) over a period of time.[19]

  • The rate of NADPH production is proportional to the glucokinase activity.

  • Calculate the fold activation at each compound concentration relative to a no-activator control and determine the EC50 value.

This is a fluorometric assay to determine the inhibitory activity of compounds against DAAO by detecting the production of hydrogen peroxide.[21][22]

Materials:

  • Recombinant human DAAO (hDAAO)

  • D-serine (substrate)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microtiter plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, FAD, Amplex® Red reagent, and HRP.[21]

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the hDAAO enzyme solution to the wells.

  • Initiate the reaction by adding D-serine.[21]

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.[22]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This is a spectrophotometric assay that measures the inhibition of 6PGD activity by monitoring the production of NADPH.[8][23]

Materials:

  • Recombinant human 6PGD enzyme

  • 6-phosphogluconate (6-PG) as the substrate

  • NADP+

  • Assay Buffer (e.g., Tris-HCl or Glycylglycine-NaOH, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the assay buffer and NADP+.[23]

  • Add the test compound at various concentrations.

  • Add the 6PGD enzyme solution to all wells except for the blank.[23]

  • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[23]

  • Initiate the reaction by adding the 6-phosphogluconate substrate.[23]

  • Immediately measure the increase in absorbance at 340 nm in kinetic mode.[23]

  • Calculate the rate of reaction (ΔA340/min) and determine the percent inhibition for each inhibitor concentration to calculate the IC50 value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of inhibitors and activators for key enzymes such as HDAC3, glucokinase, DAAO, and 6PGD highlights its significance in the development of novel therapeutics for a wide range of diseases, including cancer, diabetes, and neurological disorders. The experimental protocols and pathway analyses provided in this guide serve as a foundational resource for researchers dedicated to leveraging this scaffold in their drug discovery endeavors. Further exploration into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

The Versatility of Methyl 6-Aminonicotinate: A Technical Guide to Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminonicotinate has emerged as a important and versatile building block in the field of medicinal chemistry and materials science. Its unique structure, featuring a pyridine (B92270) ring with an amino group at the 6-position and a methyl ester at the 3-position, provides a reactive scaffold for the synthesis of a diverse array of substituted pyridine derivatives.[1] These derivatives have shown significant potential in the development of novel therapeutics, including histone deacetylase 3 (HDAC3) inhibitors for cancer, glucokinase activators for diabetes, and D-amino acid oxidase (DAAO) inhibitors for central nervous system disorders.[1][2] This in-depth technical guide provides a comprehensive overview of the core reactions, experimental protocols, and biological significance of pyridine derivatives synthesized from this compound.

Core Chemical Transformations

This compound serves as a versatile precursor for a variety of chemical transformations, primarily leveraging the reactivity of its amino group and the pyridine ring. Key reactions include the Sandmeyer reaction to introduce halogens, nucleophilic aromatic substitution to displace leaving groups, and condensation reactions to form fused ring systems.

Sandmeyer Reaction: A Gateway to Halogenated Pyridines

The Sandmeyer reaction is a powerful tool for converting the amino group of this compound into a diazonium salt, which can then be displaced by a variety of nucleophiles, most notably halogens.[3] This transformation is a critical first step in many multi-step syntheses, as the resulting halo-pyridines are valuable intermediates for cross-coupling reactions.[4]

Reaction Scheme:

Start This compound Step1 Diazotization (NaNO2, HBr/HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Copper(I) Halide (CuBr/CuCl) Intermediate->Step2 Product Methyl 6-halonicotinate Step2->Product

Caption: Sandmeyer reaction workflow.

A typical procedure involves the diazotization of this compound with sodium nitrite (B80452) in a strong acid like hydrobromic or hydrochloric acid at low temperatures, followed by the addition of a copper(I) halide to yield the corresponding methyl 6-halonicotinate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly when a halogen is present at the 6-position, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, by displacing the halide.

Reaction Scheme:

Start Methyl 6-halonicotinate Step1 Nucleophile (Nu-H) Base Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Loss of Halide Intermediate->Step2 Product Methyl 6-(substituted)nicotinate Step2->Product

Caption: Nucleophilic aromatic substitution (SNAr) pathway.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then eliminates the halide to restore aromaticity. The choice of base and solvent is crucial for the success of these reactions.

Condensation Reactions

The amino group of this compound can participate in condensation reactions with various carbonyl compounds, particularly those with active methylene (B1212753) groups, to form fused heterocyclic systems. These reactions are often catalyzed by an acid or base and can lead to the formation of complex polycyclic structures with interesting biological activities.

Reaction Scheme:

Start1 This compound Step1 Condensation (Base or Acid Catalyst) Start1->Step1 Start2 Active Methylene Compound (e.g., Diethyl Malonate) Start2->Step1 Product Substituted Pyridopyrimidine Step1->Product

Caption: Condensation reaction workflow.

For instance, condensation with diethyl malonate can lead to the formation of pyridopyrimidine derivatives, which are scaffolds found in numerous bioactive molecules.

Data Presentation: A Summary of Key Reactions

The following tables summarize quantitative data for the synthesis of various pyridine derivatives starting from this compound and its immediate derivatives.

Table 1: Sandmeyer Reaction of this compound

ProductReagentsReaction Time (h)Yield (%)Reference
Methyl 6-chloronicotinateNaNO₂, HCl, CuCl--General Procedure[3]
Methyl 6-bromonicotinateNaNO₂, HBr, CuBr--General Procedure[3]

Table 2: Nucleophilic Aromatic Substitution of Methyl 6-chloronicotinate

NucleophileProductReaction ConditionsYield (%)Reference
Phenol (B47542)Methyl 6-phenoxynicotinateTriethylamine (B128534), CyreneHigh[5]
ThiophenolMethyl 6-(phenylthio)nicotinateTriethylamine, CyreneHigh[5]
Various AminesThis compound derivativesCu₂O, K₂CO₃, DMEDA, Ethylene Glycol92 (for 2-aminopyridine)[6]

Table 3: Condensation Reactions

ReactantProductReaction ConditionsYield (%)Reference
Malononitrile2-Amino-3-cyano-6-substituted pyridineVariesGood to Excellent[7]
Acetylacetone (B45752)4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrileGlycine, heat~90 (with arginine)[8]
Diethyl MalonatePyridopyrimidine derivativeBase catalysis-General Procedure[9]

Experimental Protocols

Protocol 1: General Procedure for Sandmeyer Reaction

This protocol is a general guideline for the conversion of an aromatic amine to an aryl halide.

Materials:

  • Aromatic amine (e.g., this compound)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

  • Water

Procedure:

  • Dissolve the aromatic amine in concentrated HCl or HBr and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of the copper(I) halide in the corresponding acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: Nucleophilic Aromatic Substitution of Methyl 6-chloronicotinate with a Phenol

Materials:

  • Methyl 6-chloronicotinate

  • Phenol

  • Triethylamine

  • Cyrene

  • Ice-water

Procedure:

  • In a sealed tube, dissolve methyl 6-chloronicotinate (1.0 mmol) in Cyrene (3 mL).

  • Add the phenol (1.1 mmol) followed by triethylamine (2.0 mmol).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for the required time (monitor by TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the desired methyl 6-phenoxynicotinate.[5]

Protocol 3: Condensation of an Amine with Acetylacetone

Materials:

  • Amine (e.g., a derivative of this compound)

  • Acetylacetone

  • Catalyst (e.g., T3P or formic acid)

  • Solvent (e.g., Methanol)

Procedure:

  • Dissolve the amine and acetylacetone in the chosen solvent.

  • Add a catalytic amount of the acid or base catalyst.

  • Reflux the reaction mixture for the required time (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the enaminone product.

Signaling Pathways of Bioactive Derivatives

Pyridine derivatives synthesized from this compound have been shown to modulate key signaling pathways implicated in various diseases.

HDAC3 Inhibition Pathway

HDAC3 is a histone deacetylase that plays a crucial role in regulating gene expression. Inhibitors of HDAC3 can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. Furthermore, HDAC3 can deacetylate non-histone proteins, such as transcription factors involved in inflammatory responses like NF-κB and STATs.[7] By inhibiting HDAC3, these compounds can modulate inflammatory signaling pathways.[7]

cluster_0 Nucleus HDAC3_Inhibitor HDAC3 Inhibitor (from this compound) HDAC3 HDAC3 HDAC3_Inhibitor->HDAC3 Inhibits Histones Histones HDAC3->Histones Deacetylates NFkB NF-κB / STATs HDAC3->NFkB Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Chromatin Condensed Chromatin Chromatin->Histones Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Acetylated_NFkB Acetylated NF-κB / STATs NFkB->Acetylated_NFkB Inflammation Inflammatory Gene Expression Acetylated_NFkB->Inflammation Modulates

Caption: HDAC3 inhibition signaling pathway.

Glucokinase Activation Pathway

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[8] Glucokinase activators (GKAs) bind to an allosteric site on the enzyme, increasing its affinity for glucose and enhancing the rate of glucose phosphorylation. In pancreatic β-cells, this leads to increased ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, calcium influx, and ultimately, insulin (B600854) secretion.

cluster_1 Pancreatic β-cell GKA Glucokinase Activator (from this compound) GK Glucokinase GKA->GK Activates G6P Glucose-6-Phosphate GK->G6P Glucose Glucose Glucose->GK Glycolysis Glycolysis G6P->Glycolysis ATP Increased ATP Glycolysis->ATP KATP KATP Channel ATP->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion

Caption: Glucokinase activation pathway in pancreatic β-cells.

DAAO Inhibition Pathway

D-amino acid oxidase (DAAO) is an enzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[2] Inhibition of DAAO leads to an increase in synaptic D-serine levels, which in turn enhances NMDA receptor activity. Since NMDA receptor hypofunction is implicated in conditions like schizophrenia, DAAO inhibitors represent a promising therapeutic strategy.

cluster_2 Synapse DAAO_Inhibitor DAAO Inhibitor (from this compound) DAAO DAAO DAAO_Inhibitor->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Degrades NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Activates Neuronal_Activity Enhanced Neuronal Activity NMDA_Receptor->Neuronal_Activity

References

An In-depth Technical Guide to Methyl 6-aminonicotinate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminonicotinate, a substituted pyridine (B92270) derivative, has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique structural features make it a key intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It includes a detailed experimental protocol for its preparation, a summary of its physicochemical properties, and an exploration of its applications in the development of therapeutic agents, particularly as a scaffold for histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators. Furthermore, this guide presents visualizations of the relevant biological signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in modern drug development.

Introduction

This compound (CAS No. 36052-24-1), systematically named methyl 6-aminopyridine-3-carboxylate, is a white crystalline solid.[1] It belongs to the class of aromatic compounds, specifically pyridine derivatives, and is characterized by an amino group at the 6-position and a methyl ester at the 3-position of the pyridine ring.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a sought-after precursor in the synthesis of complex heterocyclic structures. Its utility is underscored by its role in the development of targeted therapies for cancer and diabetes.[1]

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference(s)
CAS Number 36052-24-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 154-156 °C[1]
IUPAC Name methyl 6-aminopyridine-3-carboxylate[1]
Synonyms 6-Aminonicotinic acid methyl ester, Methyl 6-aminopyridine-3-carboxylate[1]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 6-aminonicotinic acid.[1] This acid-catalyzed reaction utilizes methanol (B129727) as both the solvent and the esterifying agent.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 6-aminonicotinic acid.

Materials:

  • 6-Aminonicotinic acid

  • Methanol (MeOH)

  • Aqueous Hydrogen Chloride (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid in methanol.

  • Acid Catalysis: To the suspension, add a catalytic amount of aqueous hydrogen chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Final Concentration: Remove the ethyl acetate under reduced pressure to yield this compound as a white crystalline solid.[1]

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-Aminonicotinic_Acid 6-Aminonicotinic_Acid Reflux Fischer Esterification (Reflux) 6-Aminonicotinic_Acid->Reflux Methanol_HCl Methanol (Solvent & Reagent) + HCl (catalyst) Methanol_HCl->Reflux Neutralization Neutralization (aq. NaHCO3) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Product This compound Concentration->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic peaks for its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200N-H (amine)Stretching
~3100-3000C-H (aromatic)Stretching
~2950-2850C-H (methyl)Stretching
~1720C=O (ester)Stretching
~1600, ~1480C=C (aromatic ring)Stretching
~1250C-O (ester)Stretching
~1300-1150C-N (amine)Stretching

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various pharmaceutical agents. Its utility is particularly notable in the development of inhibitors for histone deacetylase 3 (HDAC3) and activators of glucokinase.

Histone Deacetylase 3 (HDAC3) Inhibitors

HDAC3 is a key enzyme involved in the epigenetic regulation of gene expression. Its dysregulation is implicated in various diseases, including cancer. This compound has been used as a scaffold to synthesize potent and selective HDAC3 inhibitors. These inhibitors typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The pyridine core of this compound often forms a part of the linker or cap group in these inhibitors.

G cluster_complex Co-repressor Complex cluster_chromatin Chromatin cluster_transcription Transcription NCoR_SMRT NCoR/SMRT HDAC3 HDAC3 NCoR_SMRT->HDAC3 associates with Histone Histone Tails (Acetylated Lysines) HDAC3->Histone deacetylates DNA DNA Histone->DNA compaction around Transcription_Repression Transcription Repression DNA->Transcription_Repression leads to Transcription_Factor Transcription Factor Transcription_Factor->NCoR_SMRT recruits

Caption: HDAC3-mediated transcriptional repression pathway.

Glucokinase Activators

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. Activators of glucokinase are being investigated as a therapeutic strategy for type 2 diabetes. This compound has been employed in the synthesis of novel glucokinase activators, which aim to enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.

G Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 enters cell via Glucokinase Glucokinase (GK) GLUT2->Glucokinase phosphorylates G6P Glucose-6-Phosphate Glucokinase->G6P Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP/ADP Ratio Glycolysis->ATP_ADP KATP_Channel KATP Channel Closure ATP_ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Glucokinase-mediated insulin secretion in pancreatic β-cells.

Conclusion

This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have enabled the development of innovative therapeutic candidates. While its initial discovery dates back over five decades, its importance continues to grow as researchers explore new applications in the synthesis of complex, biologically active molecules. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate, though it highlights the need for more publicly available, detailed spectroscopic data to aid in its routine characterization.

References

Commercial Suppliers of High-Purity Methyl 6-aminonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity Methyl 6-aminonicotinate (CAS No. 36052-24-1), a key building block in pharmaceutical research and development. This document includes a comparative summary of supplier specifications, detailed experimental protocols for synthesis and analysis, and an examination of its primary application in the development of novel therapeutics targeting the central nervous system.

Introduction to this compound

This compound, also known as methyl 6-aminopyridine-3-carboxylate, is a pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring both an amino group and a methyl ester on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[1] In the pharmaceutical industry, it is particularly noted for its use in the development of inhibitors for D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other CNS disorders.[2][3]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound in varying purities and quantities. For researchers and drug development professionals, selecting a supplier with consistent quality and comprehensive documentation is crucial. Below is a summary of publicly available data from several commercial suppliers. It is important to note that for lot-specific data, a Certificate of Analysis (CoA) should be requested directly from the supplier.

SupplierProduct NumberStated PurityMelting Point (°C)Analytical MethodAppearance
Tokyo Chemical Industry (TCI) M2107>98.0%158.0 - 162.0GC, Nonaqueous TitrationWhite to Light yellow to Light orange powder to crystal
Parchem -97% (Typical)158 - 162Not specifiedNot specified
BLD Pharm -Not specifiedNot specifiedNMR, HPLC, LC-MS, UPLCNot specified
Changchun Haofei -99%Not specifiedRefer to CoAWhite Powder
Other Generic Suppliers -≥98%158 - 162Not specifiedWhite crystalline solid

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory-scale synthesis of this compound is the Fischer esterification of 6-aminonicotinic acid.[1] This acid-catalyzed reaction utilizes an excess of methanol (B129727) to drive the equilibrium towards the ester product.

Materials:

  • 6-aminonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or aqueous)[1]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 6-aminonicotinic acid in a suitable volume of methanol, slowly add a catalytic amount of concentrated sulfuric acid.[4]

  • Heat the reaction mixture to reflux and maintain for several hours (typically 1-17 hours, depending on the acid catalyst used), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the mixture and concentrate it to dryness under reduced pressure using a rotary evaporator.[4]

  • To the resulting residue, carefully add ice-cold saturated aqueous NaHCO₃ solution until the pH is adjusted to approximately 7-8 to neutralize the acid catalyst.[5]

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude this compound.[4]

  • The crude product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or silica (B1680970) gel column chromatography to obtain a high-purity white to off-white solid.[5]

Quality Control: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and for identifying any related impurities.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio can be run isocratically or as a gradient depending on the impurity profile.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Detection Wavelength: UV detection at approximately 263 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the same diluent to a concentration within the linear range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks (Area % method) or by using a calibration curve generated from the reference standards for an assay value. Impurities can be identified by comparing their retention times to those of known impurity standards.

Application in Drug Development: D-Amino Acid Oxidase (DAAO) Inhibition

This compound is a critical starting material for the synthesis of D-amino acid oxidase (DAAO) inhibitors.[2] DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine.[2][8]

The DAAO-D-Serine-NMDA Receptor Pathway

In the central nervous system, D-serine acts as a crucial co-agonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.[2][9] Proper functioning of the NMDA receptor is essential for excitatory neurotransmission, synaptic plasticity, learning, and memory.[9] Hypofunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia.[8][10]

The concentration of D-serine in the synaptic cleft is tightly regulated. One of the key enzymes responsible for its degradation is DAAO.[8] In conditions like schizophrenia, increased DAAO activity may lead to lower levels of synaptic D-serine, thereby contributing to NMDA receptor hypofunction.[2]

By inhibiting DAAO, the degradation of D-serine is reduced, leading to an increase in its local concentration.[2] This, in turn, enhances NMDA receptor activation, offering a promising therapeutic strategy to alleviate the symptoms of schizophrenia.[10][11] this compound provides a scaffold that can be chemically modified to create potent and selective DAAO inhibitors.

DAAO_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_glia Glia / Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²+ Influx (Neuronal Activation) NMDA_Receptor->Ca_Influx Opens D_Serine D-Serine D_Serine->NMDA_Receptor Co-agonist Binding DAAO DAAO D_Serine->DAAO Metabolized by Degradation Degradation Products DAAO->Degradation DAAO_Inhibitor DAAO Inhibitor (Derived from Methyl 6-aminonicotinate) DAAO_Inhibitor->DAAO Inhibits DAAO_Inhibitor_Workflow start This compound (Starting Material) synthesis Chemical Synthesis (Library Generation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro DAAO Assay (Determine IC₅₀) purification->in_vitro cell_based Cell-Based Assays (Measure D-Serine levels) in_vitro->cell_based in_vivo In Vivo Animal Models (PK/PD, Efficacy) cell_based->in_vivo lead_op Lead Optimization in_vivo->lead_op lead_op->synthesis Iterative Improvement

References

An In-depth Technical Guide to the Safe Handling of Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for Methyl 6-aminonicotinate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, emergency procedures, and proper handling and storage of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[3][4]

Signal Word: Warning[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 36052-24-1[1]
Molecular Formula C7H8N2O2[2]
Molecular Weight 152.15 g/mol [4]
Appearance Light yellow Powder Solid[2]
Melting Point 159 - 160 °C / 318.2 - 320 °F[2]
Boiling Point No information available[2]
Flash Point No information available[1]
Autoignition Temperature No information available[1]
Water Solubility No information available[2]
Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure to this compound.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[3][5]

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentStandards
Eye/Face Tightly fitting safety goggles with side-shields or glasses.[3]EN 166 (EU) or NIOSH (US) approved.[3][6]
Hand Chemical-resistant gloves (e.g., Nitrile rubber).[2][5]EU Directive 89/686/EEC and EN 374.[3]
Skin/Body Laboratory coat, long-sleeved clothing.[3][5]N/A
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.[1]NIOSH (US) or CEN (EU) approved.[5]
First Aid Measures

Immediate action is critical in the event of exposure. The following table outlines the first aid procedures.

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3] Seek medical attention.[7]
Eye Contact Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[3] Call a doctor or Poison Control Center immediately.[3] Never give anything by mouth to an unconscious person.[6]
Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring safety.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling.[3]

  • Use in a well-ventilated area.[3]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Store locked up.[3]

  • Incompatible materials include strong oxidizing agents and strong bases.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

Personal Precautions:

  • Ensure adequate ventilation.[1]

  • Use personal protective equipment.[6]

  • Avoid dust formation.[3]

  • Evacuate personnel to safe areas.[6]

Environmental Precautions:

  • Do not let the chemical enter drains.[3]

Methods for Cleaning Up:

  • Sweep up and shovel into suitable containers for disposal.[1]

  • Collect and arrange for disposal in suitable, closed containers.[6]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][6]

Specific Hazards:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][7]

Protective Equipment for Firefighters:

  • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Disposal Considerations

Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[3] The material should be considered hazardous waste.[1]

Experimental Protocols & Workflows

The following diagrams illustrate the logical workflows for handling and emergency response.

Caption: Workflow for Safe Handling of this compound.

FirstAidResponse cluster_routes cluster_actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Provide Oxygen/Artificial Respiration if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Wash with Soap and Water Skin->WashSkin RinseEyes Rinse with Water for 15 mins Remove Contact Lenses Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical WashSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First Aid Response for Exposure to this compound.

References

Solubility profile of Methyl 6-aminonicotinate in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 6-aminonicotinate (CAS No: 36052-24-1), a pivotal intermediate in the pharmaceutical and chemical industries. Due to the limited availability of extensive quantitative solubility data in public literature, this document summarizes the existing information and presents a detailed, standardized experimental protocol for determining the solubility of this compound in various common laboratory solvents.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, formulation, and bioavailability. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is critical for designing effective dosage forms and ensuring consistent product performance.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known values. Researchers are encouraged to use the experimental protocol outlined in this guide to generate data for their specific solvent systems.

Solvent SystemTemperature (°C)SolubilityCitation
Aqueous (pH 7.4)Not Specified> 22.8 µg/mL[1]
DMSONot SpecifiedSoluble[2]
MethanolNot SpecifiedSoluble[2]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain reliable and reproducible quantitative solubility data, the isothermal shake-flask method is the gold standard. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE or other compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a precise volume or mass of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined by preliminary experiments to ensure the concentration in solution has reached a plateau.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the original solvent, accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the isothermal shake-flask method.

Solubility_Workflow prep Preparation: Add excess solid Methyl 6-aminonicotinate to vial solvent Solvent Addition: Add known volume/mass of solvent prep->solvent equil Equilibration: Agitate at constant temperature (24-72h) solvent->equil sediment Sedimentation: Allow excess solid to settle (≥2h) equil->sediment sample Sampling & Filtration: Withdraw supernatant and filter through syringe filter sediment->sample quant Quantification: Analyze concentration (e.g., HPLC-UV) sample->quant report Data Reporting: Calculate and report solubility (mg/mL) quant->report

Isothermal Shake-Flask Solubility Determination Workflow.

General Solubility Classification

For a qualitative understanding, the following flowchart can be used as a general guide for classifying the solubility of an organic compound like this compound based on a series of simple tests.[3][4][5]

Solubility_Classification start Start: ~25mg of Compound + 0.75mL Solvent water Test with Water start->water hcl Test with 5% HCl water->hcl Insoluble water_sol Water Soluble: Likely small polar molecule (e.g., salt, low MW amine/acid) water->water_sol Soluble naoh Test with 5% NaOH hcl->naoh Insoluble hcl_sol HCl Soluble: Organic Base (e.g., Amine) hcl->hcl_sol Soluble h2so4 Test with conc. H₂SO₄ naoh->h2so4 Insoluble naoh_sol NaOH Soluble: Organic Acid (e.g., Carboxylic Acid, Phenol) naoh->naoh_sol Soluble h2so4_sol H₂SO₄ Soluble: Neutral compound with N or O, or unsaturated hydrocarbon h2so4->h2so4_sol Soluble insoluble Inert: Saturated hydrocarbon, alkyl halide, or aromatic hydrocarbon h2so4->insoluble Insoluble

Qualitative Solubility Classification Flowchart.

References

The Pivotal Role of Methyl 6-aminonicotinate in the Synthesis of Biologically Active Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 6-aminonicotinate, a pyridine (B92270) derivative, has emerged as a versatile and crucial building block in the synthesis of a diverse array of biologically active molecules. While the compound itself has not demonstrated significant intrinsic biological activity, its utility as a scaffold has led to the development of potent and selective modulators of key biological targets implicated in cancer, diabetes, and central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of compounds derived from this important chemical intermediate, tailored for researchers, scientists, and drug development professionals.

Core Applications in Medicinal Chemistry

This compound serves as a foundational scaffold for the synthesis of several classes of therapeutic agents, including:

  • Histone Deacetylase 3 (HDAC3) Selective Inhibitors: These derivatives are being investigated for their potential in treating breast cancer stem cells.[1]

  • Glucokinase (GK) Activators: Compounds synthesized from this precursor have shown promise as a novel therapeutic approach for diabetes.[1]

  • D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO) Inhibitors: These molecules are being explored for the treatment of CNS disorders such as schizophrenia.

Quantitative Analysis of Derivative Activities

The biological efficacy of compounds derived from this compound is summarized below. The data highlights the potency and selectivity of these molecules against their respective targets.

Table 1: Inhibitory Activity of Nicotinic Acid Derivatives against D-Aspartate Oxidase (DDO/DASPO)

CompoundTarget EnzymeInhibitor Constant (Ki)
5-aminonicotinic acidHuman D-Aspartate Oxidase3.80 μM

Note: Lower Ki values indicate greater inhibitory potency.

Table 2: Inhibitory Activity of Pyridine-based Derivatives against Histone Deacetylases (HDACs)

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
6d 13.277.28,908
6a 4.551.4>10,000
6b 4.431.6>10,000
6c 4.540.1>10,000

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.[2]

Table 3: Activation of Glucokinase by Pyridine-based Derivatives

CompoundEC50 (nM)
3 632
4 516

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower values indicate greater potency in activation.

Signaling Pathways and Mechanisms of Action

The derivatives of this compound exert their biological effects by modulating specific signaling pathways.

HDAC3 Inhibition in Cancer

HDAC3 is a key enzyme that regulates gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In certain cancers, HDAC3 is overexpressed, contributing to the silencing of tumor suppressor genes. Inhibitors derived from this compound block the activity of HDAC3, leading to histone hyperacetylation, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell growth. The signaling cascade involves the modulation of transcription factors such as NF-κB and STATs, which are critical in inflammation and cell survival.

HDAC3_Signaling_Pathway cluster_nucleus Nucleus Histones Histones DNA DNA Histones->DNA Compacts Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression DNA->Gene_Expression Suppresses HDAC3 HDAC3 HDAC3->Histones Deacetylates Methyl_6_aminonicotinate_Derivative This compound Derivative (Inhibitor) Methyl_6_aminonicotinate_Derivative->HDAC3 Inhibits Acetylated_Histones->Gene_Expression Promotes

Caption: HDAC3 Inhibition Pathway.

Glucokinase Activation in Diabetes

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis. In type 2 diabetes, the activity of GK is impaired. Glucokinase activators derived from this compound bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose. This enhanced activity promotes glucose uptake and metabolism in the liver and stimulates insulin (B600854) secretion from the pancreas, thereby lowering blood glucose levels.

Glucokinase_Activation_Pathway cluster_pancreatic_beta_cell Pancreatic β-cell Glucose Glucose Glucokinase Glucokinase Glucose->Glucokinase G6P Glucose-6-Phosphate Glucokinase->G6P ATP_ADP ATP/ADP Ratio Increases G6P->ATP_ADP KATP_channel KATP Channel Closes ATP_ADP->KATP_channel Depolarization Depolarization KATP_channel->Depolarization Ca_channel Ca2+ Channel Opens Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion GKA This compound Derivative (Activator) GKA->Glucokinase Activates

Caption: Glucokinase Activation Pathway.

DAAO/DASPO Inhibition in CNS Disorders

D-amino acid oxidase (DAAO) and D-aspartate oxidase (DASPO) are enzymes that degrade the N-methyl-D-aspartate (NMDA) receptor co-agonists D-serine and D-aspartate, respectively. In conditions like schizophrenia, NMDA receptor hypofunction is a key pathological feature. Inhibitors derived from this compound block the activity of DAAO and DASPO, leading to increased levels of D-serine and D-aspartate in the brain. This enhances NMDA receptor signaling, offering a potential therapeutic strategy.

DAAO_Inhibition_Pathway cluster_synapse Synapse D_Serine D_Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-activates DAAO DAAO DAAO->D_Serine Degrades Neuronal_Signaling Enhanced Neuronal Signaling NMDA_Receptor->Neuronal_Signaling DAAO_Inhibitor This compound Derivative (Inhibitor) DAAO_Inhibitor->DAAO Inhibits

Caption: DAAO Inhibition Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of these biologically active molecules.

General Synthesis of Derivatives from this compound

The synthesis of various derivatives typically starts with the modification of the amino or ester group of this compound. A general workflow is depicted below.

Synthesis_Workflow Start This compound Step1 Reaction at Amino Group (e.g., Acylation, Alkylation) Start->Step1 Step2 Reaction at Ester Group (e.g., Hydrolysis, Amidation) Start->Step2 Intermediate Functionalized Intermediate Step1->Intermediate Step2->Intermediate Step3 Further Modifications/ Coupling Reactions Intermediate->Step3 Final_Product Biologically Active Derivative Step3->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End Final Compound Characterization->End

Caption: General Synthesis Workflow.

In Vitro Fluorogenic HDAC Inhibition Assay

This assay is commonly used to determine the inhibitory activity of compounds against HDAC enzymes.

  • Materials and Reagents:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC Assay Buffer.

    • Developing agent (e.g., Trypsin).

    • Test compound (dissolved in DMSO).

    • Positive control inhibitor (e.g., Trichostatin A).

    • Black, flat-bottom 96-well plates.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

    • To each well of the microplate, add the assay buffer, diluted test compound or control, and diluted recombinant HDAC enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Add the fluorogenic HDAC substrate to initiate the enzymatic reaction and incubate at 37°C for 30-60 minutes.

    • Add the developing agent to stop the reaction and release the fluorophore.

    • Incubate at room temperature for 15-30 minutes.

    • Read the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Glucokinase (GK) Coupled Enzyme Assay

This assay measures the activation of GK by monitoring the production of glucose-6-phosphate (G-6-P).

  • Materials and Reagents:

    • Recombinant human glucokinase.

    • Glucose.

    • ATP.

    • NADP+.

    • Glucose-6-phosphate dehydrogenase (G6PDH).

    • Reaction buffer.

    • Test compound (dissolved in DMSO).

    • 96-well plates.

    • Spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP, NADP+, and G6PDH.

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add recombinant glucokinase to the wells.

    • Initiate the reaction by adding glucose.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

    • Plot the initial reaction rates against the compound concentrations to determine the EC50.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay quantifies the inhibition of DAAO by measuring the production of hydrogen peroxide (H₂O₂).

  • Materials and Reagents:

    • Recombinant human DAAO (hDAAO).

    • D-serine (substrate).

    • Horseradish peroxidase (HRP).

    • Amplex® Red reagent.

    • Test compounds.

    • Assay buffer.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the test compound dilutions.

    • Add a solution of hDAAO to each well.

    • Initiate the enzymatic reaction by adding a solution of D-serine and simultaneously add the detection mixture containing HRP and Amplex® Red.

    • Incubate the plate at a controlled temperature.

    • Measure the fluorescence at appropriate wavelengths at regular intervals.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a key synthetic intermediate that has enabled the development of a wide range of potent and selective modulators of important biological targets. The derivatives of this compound have demonstrated significant potential in the fields of oncology, metabolic diseases, and neuroscience. The data and protocols presented in this guide are intended to facilitate further research and development in these critical areas, ultimately contributing to the discovery of new and effective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 6-aminonicotinate in Organic Synthesis

This compound, a pyridine (B92270) derivative, serves as a versatile and crucial building block in the landscape of modern organic synthesis. Its unique structure, featuring a pyridine ring substituted with both an amino and a methyl ester group, provides multiple reactive sites for functionalization, making it an invaluable precursor for a diverse array of complex molecules. This technical guide provides a comprehensive review of its synthesis, reactivity, and application in key synthetic transformations, supported by experimental protocols and quantitative data.

Physicochemical Properties and Synthesis

This compound (CAS No: 36052-24-1), also known as methyl 6-aminopyridine-3-carboxylate, is a white crystalline solid with a melting point of 154-156 °C.[1] It is a methyl ester of 6-aminonicotinic acid.[1]

Synthesis via Fischer Esterification

The most common route for preparing this compound is through the Fischer esterification of 6-aminonicotinic acid.[2] This acid-catalyzed reaction with methanol (B129727) provides the desired ester in good yield.

Experimental Protocol: Fischer Esterification of 6-Aminonicotinic Acid [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 6-aminonicotinic acid (4.0 g, 28.9 mmol), methanol (75 mL), and concentrated hydrochloric acid (4 mL) is prepared.[2]

  • Reflux: The reaction mixture is heated to reflux and maintained for 16 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the mixture is cooled to room temperature (25 °C) and concentrated under reduced pressure to remove the methanol.[2]

  • Neutralization and Extraction: Water (20 mL) is added to the solid residue, and the pH is carefully adjusted to 8 with sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate (B1210297) (3 x 25 mL).[2]

  • Isolation: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.[2] The reported yield for this method is approximately 71%.[2]

G Synthesis of this compound A 6-Aminonicotinic Acid C Reflux (16h) A->C B Methanol (CH3OH) Conc. HCl (cat.) B->C D Workup (Neutralization, Extraction) C->D E This compound D->E

Caption: Synthetic workflow for the preparation of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The presence of an amino group and its position on the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and a halide or triflate. While direct Suzuki coupling of the unmodified amino-pyridine can be challenging, the amino group can be converted to a halide (e.g., bromide) to facilitate this reaction. The resulting 6-bromonicotinate is a key intermediate.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Methyl 6-bromonicotinate Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 6-bromonicotinatePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O901285
2Methyl 6-bromonicotinate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane100892
3Methyl 6-bromonicotinateThiophene-2-boronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄1,4-Dioxane/H₂O801678

Note: Data presented are representative examples from synthetic literature and may not be from a single source.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

  • Inert Atmosphere: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the methyl 6-bromonicotinate derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[3]

  • Solvent and Degassing: Add the degassed solvent system (e.g., dioxane/water 4:1).[3] Degas the mixture again by bubbling the inert gas through the solution for 15-20 minutes.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., 5 mol%) under a positive pressure of the inert gas.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 8-24 hours), monitoring by TLC or LC-MS.[3]

  • Workup and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

G Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L2 PdII_A Oxidative Addition Complex Pd0->PdII_A Oxidative Addition PdII_B Transmetalation Complex PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product ArX Ar-X ArX->PdII_A Boronic Ar'-B(OR)2 Boronic->PdII_B Base Base Base->PdII_B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[4] This reaction is highly valuable for synthesizing substituted anilines and related compounds. The amino group of this compound can be directly coupled with aryl halides.

Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound

EntryAmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundBromobenzenePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001888
2This compound4-ChlorotoluenePd(OAc)₂ (2.5)RuPhos (5)K₃PO₄t-BuOH1101275
3This compound2-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1002482

Note: Data presented are representative examples from synthetic literature and may not be from a single source.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Inert Atmosphere: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv), the palladium catalyst, and the phosphine (B1218219) ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture with stirring at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup and Purification: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

Cyclization Reactions

This compound is a precursor for the synthesis of various heterocyclic systems through cyclization reactions. The amino and ester functionalities can participate in intramolecular or intermolecular condensations to form fused ring systems, which are common scaffolds in medicinal chemistry.

Example: Synthesis of a Dihydropyrido[2,3-d]pyrimidinone Derivative

A common transformation involves the reaction of the amino group with a suitable dielectrophile, followed by cyclization. For instance, reaction with an α,β-unsaturated ester can lead to a Michael addition followed by an intramolecular amidation to form a dihydropyrido[2,3-d]pyrimidinone core.

Experimental Protocol: Michael Addition and Cyclization

  • Michael Addition: To a solution of this compound (1.0 equiv) in a suitable solvent like ethanol, add a Michael acceptor such as ethyl acrylate (B77674) (1.2 equiv) and a catalytic amount of a base (e.g., sodium ethoxide). Stir the mixture at room temperature for 24 hours.

  • Cyclization: After the Michael addition is complete (monitored by TLC), heat the reaction mixture to reflux for 12 hours to induce intramolecular cyclization.

  • Isolation: Cool the reaction mixture, which may result in the precipitation of the product. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.

G Logical Flow of Heterocycle Synthesis Start This compound Step1 Reaction with Dielectrophile/ Michael Acceptor Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Fused Heterocyclic Product (e.g., Pyridopyrimidinone) Step2->Product

Caption: Logical workflow for synthesizing fused heterocycles from this compound.

Applications in Medicinal Chemistry

Derivatives of this compound are prevalent in drug discovery due to their ability to form key interactions with biological targets.[5]

  • HDAC3 Inhibitors: It has been used in the synthesis of selective inhibitors for histone deacetylase 3 (HDAC3), which are being investigated as potential treatments for breast cancer stem cells.[1]

  • Glucokinase Activators: this compound has served as a substrate in the synthesis of glucokinase activators, which represent a potential therapeutic approach for diabetes.[1]

  • DAAO Inhibitors: The related scaffold, methyl 6-methylnicotinate, is a crucial building block for developing inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia and other neurological conditions.[6]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups enable its use in a wide range of transformations, most notably in palladium-catalyzed cross-coupling and cyclization reactions. The accessibility of this reagent and its utility in constructing complex molecular architectures, particularly those with pharmaceutical relevance, ensure its continued importance in both academic research and industrial drug development. This guide has provided a technical overview of its key reactions, complete with generalized protocols and data, to facilitate its application in the laboratory.

References

Methyl 6-Aminonicotinate Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminonicotinate has emerged as a versatile scaffold in medicinal chemistry, serving as a key building block for a diverse range of biologically active compounds. Its inherent structural features allow for facile derivatization, leading to the development of novel molecules with potential therapeutic applications in oncology, metabolic disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential uses of this compound derivatives. It includes detailed experimental protocols, quantitative biological activity data, and visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

This compound, also known as methyl 6-aminopyridine-3-carboxylate, is a pyridine (B92270) derivative characterized by an amino group at the 6-position and a methyl ester at the 3-position.[1] This arrangement of functional groups provides multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse chemical libraries. The pyridine core is a common motif in many approved drugs, and derivatives of this compound have shown promise as histone deacetylase (HDAC) inhibitors, glucokinase activators, and kinase inhibitors.[1][2] This guide will delve into the technical aspects of working with these compounds, from their synthesis to the evaluation of their biological effects.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the esterification of 6-aminonicotinic acid.[2] Further derivatization can be carried out through various chemical reactions targeting the amino group or the pyridine ring.

Synthesis of this compound

A common method for the preparation of this compound is the Fischer esterification of 6-aminonicotinic acid.[2]

Experimental Protocol: Fischer Esterification

  • Materials: 6-aminonicotinic acid, methanol, hydrogen chloride (gas) or concentrated sulfuric acid.

  • Procedure:

    • Suspend 6-aminonicotinic acid in methanol.

    • Saturate the solution with hydrogen chloride gas at 0 °C or add a catalytic amount of concentrated sulfuric acid.

    • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[2]

Synthesis of N-Substituted Derivatives (Amides and Ureas)

The amino group of this compound is a key site for derivatization to produce amides and ureas, which have shown significant potential as anticancer agents.

Experimental Protocol: Amide Synthesis

  • Materials: this compound, desired acyl chloride or carboxylic acid, coupling agent (e.g., DCC, EDC), base (e.g., triethylamine, pyridine), and an appropriate solvent (e.g., dichloromethane, DMF).

  • Procedure:

    • Dissolve this compound and the base in the chosen solvent.

    • Add the acyl chloride dropwise at 0 °C and stir the reaction mixture at room temperature. Alternatively, for a carboxylic acid, add the coupling agent and the carboxylic acid to the solution of this compound.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Urea (B33335) Synthesis

  • Materials: this compound, desired isocyanate or carbamoyl (B1232498) chloride, base (e.g., triethylamine), and a suitable solvent (e.g., THF, dichloromethane).

  • Procedure:

    • Dissolve this compound in the solvent.

    • Add the isocyanate or carbamoyl chloride and a catalytic amount of base.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired urea derivative.

G cluster_synthesis General Synthesis Workflow start This compound amide Amide Derivative start->amide Amidation urea Urea Derivative start->urea Urea Formation acyl_chloride Acyl Chloride / Carboxylic Acid acyl_chloride->amide isocyanate Isocyanate / Carbamoyl Chloride isocyanate->urea purification Purification (Chromatography/Recrystallization) amide->purification urea->purification

General workflow for the synthesis of amide and urea derivatives.

Potential Therapeutic Applications and Biological Activity

Derivatives of this compound have been investigated for a range of therapeutic applications, with the most promising results seen in oncology, diabetes, and anti-inflammatory research.

Anticancer Activity

The pyridine and aminonicotinate scaffolds are present in numerous compounds with demonstrated anticancer activity. While specific data for a wide range of this compound derivatives is still emerging, related structures have shown potent activity.

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway is a key pathway that is often overactive in cancer, promoting cell proliferation and survival.[3][4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Nicotinic Compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->AKT

Simplified PI3K/Akt signaling pathway and potential inhibition points.

3.1.2. Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. This compound has been used as a building block for the synthesis of selective HDAC3 inhibitors.[1] While specific IC50 values for a broad range of this compound-derived HDAC inhibitors are not widely available in the public domain, the general structure-activity relationship (SAR) for HDAC inhibitors suggests that modifications to the "cap" group, which can be derived from the this compound scaffold, can significantly impact potency and selectivity.[5]

Table 1: Anticancer Activity of Related Pyridine and Amide/Urea Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-urea derivativesMCF-7 (Breast)0.11 - 1.88[6]
Piperine-based ureasMDA-MB-231 (Breast)18.7[7]
AminobenzylnaphtholsBxPC-3 (Pancreatic)30.15 - 66.19[8]
α-Phthalimido-chalcone hybrids (HDAC/tubulin dual inhibitors)HepG2 (Liver)0.65 - 0.92[9]

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

  • Materials: Human cancer cell lines, 96-well plates, complete culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]

Antidiabetic Activity

Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a promising strategy for the treatment of type 2 diabetes. This compound has been utilized as a starting material for the synthesis of glucokinase activators.[1] These activators bind to an allosteric site on the enzyme, leading to increased glucose uptake and insulin (B600854) secretion.[7]

Table 2: Glucokinase Activation by Related Compounds

Compound ScaffoldActivation MetricValueReference
Pyridine-based GPR119 agonistEC50 (human GPR119)14 nM[11]
Chalcone derivative% Blood Glucose Reduction (in vivo)up to 39%[12]
Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neuroinflammation are implicated in a variety of diseases, including neurodegenerative disorders. Derivatives of nicotinic acid have been shown to possess anti-inflammatory properties. While direct studies on a broad range of this compound derivatives are limited, related heterocyclic compounds have demonstrated promising anti-inflammatory and neuroprotective effects.

Table 3: Anti-inflammatory and Neuroprotective Activity of Related Compounds

Compound ClassBiological ActivityModelKey FindingsReference
Isonicotinoyl derivativesAnti-inflammatory (ROS inhibition)Human blood cellsIC50 of 1.42 µg/mL (8-fold better than ibuprofen)[13]
Androstene derivatives with amino acid methyl estersAnti-inflammatoryLPS-activated BV-2 microgliaSuppression of iNOS, COX-2, IL-6, and TNF-α[14]
1,4-Dihydropyridine derivativesAntioxidant & Anti-inflammatoryORAC, DPPH & LPS-stimulated glial cellsGood antioxidant and potent anti-inflammatory capacity[3]
Rubiscolin-6 analogsNeuroprotective6-OHDA-injured SH-SY5Y cellsAttenuation of ROS, mitochondrial dysfunction, and Caspase-3 activity[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate.

    • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to determine the nitrite (B80452) concentration, which reflects nitric oxide production.

Experimental Workflows and Logical Relationships

The development of new therapeutic agents from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Studies synthesis Derivative Synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Kinase Assay) characterization->in_vitro ic50 Determine IC50/EC50 in_vitro->ic50 sar Structure-Activity Relationship (SAR) ic50->sar optimization Chemical Modification sar->optimization lead_id Lead Identification lead_id->optimization admet ADMET Profiling optimization->admet in_vivo In Vivo Models admet->in_vivo efficacy Efficacy & Toxicity in_vivo->efficacy

A generalized workflow for the discovery and development of drugs.

Conclusion

This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. The ease of its synthesis and the reactivity of its functional groups allow for the creation of a wide array of derivatives. While research directly focused on a broad library of this compound derivatives is still expanding, the promising biological activities of related pyridine, amide, and urea compounds in the areas of cancer, diabetes, and inflammation strongly support the continued exploration of this chemical space. The protocols and data presented in this guide aim to provide a solid foundation for researchers to build upon in their efforts to discover and develop new drugs based on the this compound scaffold. Future work should focus on systematic derivatization and comprehensive biological screening to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.

References

Theoretical Reactivity of Methyl 6-aminonicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to understand the reactivity of Methyl 6-aminonicotinate. By leveraging quantum chemical calculations, we can elucidate the electronic structure, identify reactive sites, and predict the behavior of this versatile molecule in various chemical environments. This information is crucial for its application as a building block in the synthesis of pharmaceutically active compounds.

Introduction to this compound

This compound, also known as methyl 6-aminopyridine-3-carboxylate, is a pyridine (B92270) derivative that serves as a vital intermediate in organic synthesis.[1][2] Its structure, featuring a pyridine ring substituted with an amino group and a methyl ester group, imparts a unique reactivity profile. This makes it a valuable precursor for the synthesis of a variety of significant pyridine derivatives, including histone deacetylase 3 (HDAC3) selective inhibitors for breast cancer stem cells and glucokinase activators for potential diabetes therapy.[1] Understanding its reactivity from a theoretical standpoint is essential for designing efficient synthetic routes and developing novel therapeutic agents.

Theoretical and Computational Methodologies

The reactivity and electronic properties of molecules like this compound are effectively studied using computational chemistry, primarily through Density Functional Theory (DFT). DFT provides a good balance between computational cost and accuracy for organic molecules.[3]

Typical Computational Protocol: A common approach involves geometry optimization and subsequent electronic property calculations using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p).[3][4][5] This level of theory is widely used for:

  • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

  • Frequency Calculations: Confirming that the optimized structure corresponds to a true energy minimum and obtaining vibrational spectra.

  • Electronic Property Analysis: Calculating properties such as molecular orbital energies, electrostatic potential, and various reactivity descriptors.[4]

The general workflow for such a computational study is outlined below.

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) comp_params Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop reactivity Reactivity Analysis (FMO, MEP, etc.) elec_prop->reactivity spectra Spectroscopic Prediction (IR, Raman, NMR) thermo Thermodynamic Properties

Caption: General workflow for computational analysis of molecular properties.

Molecular and Physicochemical Properties

The foundational properties of this compound are summarized in the table below. These experimental values provide a benchmark for theoretical calculations.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O₂[2]
Molecular Weight 152.15 g/mol [2]
CAS Number 36052-24-1[2]
IUPAC Name methyl 6-aminopyridine-3-carboxylate[2]
Appearance White crystalline solid[1]
Melting Point 154-156 °C[1]

Electronic Structure and Reactivity Analysis

Theoretical calculations offer deep insights into the electronic characteristics that govern the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory.[6] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[4]

FMO cluster_orbitals Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap) Other_occ Other Occupied MOs Energy_label Energy arrow

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Based on DFT calculations for analogous nicotinic acid derivatives, the following electronic properties for this compound can be predicted.

ParameterPredicted Value (eV)Significance
E_HOMO ~ -6.0 to -5.5Energy of the highest occupied molecular orbital
E_LUMO ~ -1.5 to -1.0Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) ~ 4.0 to 4.5Indicates high kinetic stability and moderate reactivity

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites.[5]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected around the pyridine nitrogen and the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

  • Green Regions (Neutral Potential): Represent areas of neutral electrostatic potential.

The MEP analysis helps predict sites for non-covalent interactions, such as hydrogen bonding, which is crucial in drug-receptor binding.[5]

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

DescriptorFormulaPredicted Value (eV)Interpretation
Ionization Potential (I) -E_HOMO~ 5.5 - 6.0Energy required to remove an electron.
Electron Affinity (A) -E_LUMO~ 1.0 - 1.5Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2~ 3.25 - 3.75The ability of the molecule to attract electrons.
Chemical Hardness (η) (I - A) / 2~ 2.0 - 2.25Resistance to change in electron distribution.
Global Softness (S) 1 / (2η)~ 0.22 - 0.25A measure of the molecule's polarizability.

These descriptors collectively suggest that this compound is a moderately hard molecule with a balance of nucleophilic and electrophilic character.

Predicted Reaction Mechanisms

The electronic properties derived from theoretical studies allow for the prediction of its reactivity in various organic reactions. The presence of the electron-donating amino group and the electron-withdrawing ester group on the pyridine ring creates a complex reactivity pattern.

  • Electrophilic Attack: The amino group (-NH₂) is a strong activating group, directing electrophiles to the ortho and para positions. The most likely site for electrophilic aromatic substitution (e.g., halogenation, nitration) would be the C5 position of the pyridine ring.

  • Nucleophilic Attack: The ester carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles, leading to hydrolysis, amidation, or transesterification reactions.

  • Reactions at the Amino Group: The amino group itself can act as a nucleophile, participating in reactions such as acylation, alkylation, and diazotization.

G cluster_electrophilic Electrophilic Aromatic Substitution cluster_nucleophilic Nucleophilic Acyl Substitution start This compound E_plus Electrophile (E+) start->E_plus Ring Reactivity Nu_minus Nucleophile (Nu-) start->Nu_minus Ester Reactivity sigma_complex Sigma Complex Intermediate E_plus->sigma_complex product_E Substituted Product (e.g., at C5 position) sigma_complex->product_E -H+ tetrahedral_int Tetrahedral Intermediate Nu_minus->tetrahedral_int product_Nu Acyl Substituted Product (e.g., Amide, Acid) tetrahedral_int->product_Nu -OCH3

Caption: Potential reactivity pathways for this compound.

Experimental Protocols

  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Initial Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.

  • DFT Geometry Optimization: Optimize the geometry at the B3LYP/6-311++G(d,p) level of theory in the gas phase or with a solvent model (e.g., PCM for water or methanol).

  • Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data.

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain molecular orbitals (HOMO, LUMO), the molecular electrostatic potential map, and Mulliken or NBO population analysis for atomic charges.

  • Data Analysis: Extract HOMO/LUMO energies, calculate the energy gap and global reactivity descriptors, and visualize the MEP map and molecular orbitals.

A common laboratory-scale synthesis involves the esterification of 6-aminonicotinic acid.[1]

  • Reaction Setup: To a suspension of 6-aminonicotinic acid in methanol, add aqueous hydrogen chloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.[1]

Conclusion

Theoretical studies provide an indispensable framework for understanding and predicting the chemical reactivity of this compound. Through methods like DFT, key electronic properties such as frontier molecular orbitals and electrostatic potential can be determined. This data reveals that the molecule possesses distinct electrophilic and nucleophilic centers, guiding its synthetic applications. The insights gained from these computational models are invaluable for researchers in medicinal chemistry and drug development, enabling the rational design of novel molecules and the optimization of synthetic pathways.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyridine-Based HDAC Inhibitors Utilizing Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of novel histone deacetylase (HDAC) inhibitors using methyl 6-aminonicotinate as a key starting material. The described methodology is based on established synthetic strategies for pyridine-based HDAC inhibitors and aims to guide researchers in the development of potent and selective therapeutic agents.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents. Pyridine-based scaffolds are common in many HDAC inhibitors, serving as a "cap" group that interacts with the surface of the enzyme. This compound provides a versatile starting point for the elaboration of such structures.

Experimental Protocols

This protocol outlines a multi-step synthesis to generate a target HDAC inhibitor from this compound. The general scheme involves the acylation of the amino group of this compound, followed by the introduction of a linker and a zinc-binding group (ZBG), which are characteristic features of many HDAC inhibitors.

General Synthetic Scheme

The overall synthetic strategy is depicted below. This workflow illustrates the key transformations from the starting material to the final hydroxamic acid-based HDAC inhibitor.

Synthesis_Workflow A This compound B Intermediate 1 (Amide) A->B Acylation with 4-(Boc-aminomethyl)benzoic acid, EDC, HOBt C Intermediate 2 (Carboxylic Acid) B->C Ester Hydrolysis (LiOH) D Intermediate 3 (Ester) C->D Esterification with Methyl 6-aminohexanoate (B3152083), EDC, HOBt E Final Product (Hydroxamic Acid) D->E Hydroxylamine (B1172632) Treatment (NH2OH·HCl, KOH)

Caption: General workflow for the synthesis of a pyridine-based HDAC inhibitor.

Step 1: Synthesis of Methyl 6-((4-((tert-butoxycarbonyl)aminomethyl)benzoyl)amino)nicotinate (Intermediate 1)

This step involves the coupling of this compound with a commercially available cap group precursor, 4-((tert-butoxycarbonyl)aminomethyl)benzoic acid.

Materials:

  • This compound

  • 4-((tert-butoxycarbonyl)aminomethyl)benzoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of 4-((tert-butoxycarbonyl)aminomethyl)benzoic acid (1.2 eq) in DMF, add EDC·HCl (1.5 eq) and HOBt (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) and DIPEA (3.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica (B1680970) gel, hexane:EtOAc gradient) to yield Intermediate 1.

Step 2: Synthesis of 6-((4-((tert-butoxycarbonyl)aminomethyl)benzoyl)amino)nicotinic acid (Intermediate 2)

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Intermediate 1

  • Lithium hydroxide (B78521) monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve Intermediate 1 in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v).

  • Add LiOH·H₂O (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain Intermediate 2.

Step 3: Synthesis of Methyl 6-(6-((4-((tert-butoxycarbonyl)aminomethyl)benzoyl)amino)nicotinamido)hexanoate (Intermediate 3)

This step introduces a linker to the pyridine (B92270) core.

Materials:

  • Intermediate 2

  • Methyl 6-aminohexanoate hydrochloride

  • EDC·HCl

  • HOBt

  • DIPEA

  • DMF

Procedure:

  • Follow a similar coupling procedure as described in Step 1, using Intermediate 2 and methyl 6-aminohexanoate hydrochloride as the coupling partners.

  • Purify the crude product by flash column chromatography to yield Intermediate 3.

Step 4: Synthesis of N-(6-(Hydroxyamino)-6-oxohexyl)-6-((4-(aminomethyl)benzoyl)amino)nicotinamide (Final Product)

This final step involves the deprotection of the Boc group and the formation of the hydroxamic acid, the zinc-binding group.

Materials:

  • Intermediate 3

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

Procedure:

  • Boc Deprotection: Dissolve Intermediate 3 in a mixture of DCM and TFA (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Hydroxamic Acid Formation:

    • Prepare a fresh solution of hydroxylamine by dissolving NH₂OH·HCl (10 eq) in MeOH and adding a solution of KOH (10 eq) in MeOH at 0 °C. Filter the resulting precipitate (KCl) and use the filtrate directly.

    • Dissolve the crude deprotected amine in MeOH and add the freshly prepared hydroxylamine solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture and purify the residue by preparative HPLC or flash column chromatography to yield the final product.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds. Actual results may vary depending on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Expected)
Intermediate 1 C₂₁H₂₅N₃O₅415.4470-85¹H NMR: Signals for pyridine, benzoyl, Boc, and methyl ester protons.
Intermediate 2 C₂₀H₂₃N₃O₅391.4285-95¹H NMR: Disappearance of methyl ester signal.
Intermediate 3 C₂₇H₃₆N₄O₆528.6060-75¹H NMR: Appearance of signals for the hexanoate (B1226103) linker.
Final Product C₂₁H₂₇N₅O₅429.4730-50¹H NMR: Disappearance of Boc and methyl ester signals; appearance of broad NHOH proton. MS (ESI): [M+H]⁺ at m/z 430.2.

Signaling Pathway

HDAC inhibitors exert their biological effects by modulating the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular processes. The diagram below illustrates the general mechanism of action.

HDAC_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Cellular Effects of HDAC Inhibition HAT Histone Acetyltransferases (HATs) Histones_A Acetylated Histones (Open Chromatin) HAT->Histones_A Acetylation HDAC Histone Deacetylases (HDACs) Histones_D Deacetylated Histones (Closed Chromatin) HDAC->Histones_D Deacetylation Histones_A->HDAC Gene_Expression Gene Transcription Histones_A->Gene_Expression Histones_D->HAT Gene_Repression Gene Repression Histones_D->Gene_Repression Accumulation Accumulation of Acetylated Histones HDAC_Inhibitor HDAC Inhibitor (e.g., Synthesized Compound) HDAC_Inhibitor->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Accumulation->Cell_Cycle_Arrest Apoptosis Apoptosis Accumulation->Apoptosis Differentiation Differentiation Accumulation->Differentiation

Caption: Mechanism of action of HDAC inhibitors.

This protocol provides a foundational method for synthesizing novel pyridine-based HDAC inhibitors. Researchers are encouraged to adapt and optimize the described conditions for their specific target molecules. Further biological evaluation, including in vitro HDAC enzyme assays and cell-based proliferation assays, will be necessary to determine the potency and selectivity of the synthesized compounds.

Application Notes and Protocols for Suzuki Coupling Reactions Involving Methyl 6-Aminonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of halogenated derivatives of methyl 6-aminonicotinate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-substituted aminonicotinates, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in modern organic synthesis.[1][2] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an indispensable tool in medicinal chemistry and drug discovery. The synthesis of 6-aryl-substituted pyridine (B92270) scaffolds, such as those derived from this compound, is of significant interest due to their presence in numerous biologically active compounds.

This document outlines a general protocol for the Suzuki coupling of a halogenated precursor, methyl 2-amino-6-chloronicotinate, with various arylboronic acids. The presence of the amino group on the pyridine ring can influence the electronic properties of the substrate and may require careful optimization of reaction conditions to achieve high yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that is initiated by the oxidative addition of a palladium(0) species to an aryl halide (in this case, methyl 2-amino-6-chloronicotinate). This is followed by transmetalation with a boronic acid in the presence of a base, and the cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Methyl 2-amino-6-arylnicotinate Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Methyl 2-amino-6-chloronicotinate Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following table summarizes representative yields for the Suzuki coupling of methyl 2-amino-6-chloronicotinate with various arylboronic acids. These reactions were performed under optimized conditions to demonstrate the scope of the transformation.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001288
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene1101092
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901685
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DMF120878
54-Acetylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001482

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of Methyl 2-amino-6-chloronicotinate

This protocol provides a general method for the coupling of methyl 2-amino-6-chloronicotinate with an arylboronic acid. The choice of catalyst, ligand, base, and solvent may require optimization for specific substrates.

Materials:

  • Methyl 2-amino-6-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, DMF)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add methyl 2-amino-6-chloronicotinate, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl 2-amino-6-arylnicotinate.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Methyl 2-amino-6-chloronicotinate - Arylboronic Acid - Catalyst & Ligand - Base B Evacuate and backfill with inert gas A->B C Add degassed solvent and water B->C D Heat mixture to 80-120 °C with stirring C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to room temperature E->F G Dilute with organic solvent and water F->G H Extract and combine organic layers G->H I Dry and concentrate H->I J Purify by column chromatography I->J K K J->K Final Product: Methyl 2-amino-6-arylnicotinate

References

Application Note: Amide Bond Formation with Methyl 6-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 6-aminonicotinate is a crucial heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive molecules such as glucokinase activators and histone deacetylase (HDAC) inhibitors.[1] The formation of an amide bond by coupling a carboxylic acid with the amino group of this compound is a pivotal transformation. This document provides detailed protocols for two robust and widely adopted coupling methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another employing the highly efficient O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).

General Principles & Workflow

Amide bond formation is a condensation reaction that typically requires the activation of a carboxylic acid to facilitate nucleophilic attack by an amine. Coupling reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acyl-intermediate. This intermediate is then readily attacked by the primary amine of this compound to form the stable amide bond.

G cluster_activation Activation Step cluster_coupling Coupling & Purification R_Acid Carboxylic Acid (R-COOH) Active_Ester Reactive Intermediate (Active Ester) R_Acid->Active_Ester Activation R_Amine This compound Amide_Product Amide Product R_Amine->Amide_Product Nucleophilic Attack Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling_Reagent->Active_Ester Solvent_Base Solvent + Base (e.g., DMF, DIPEA) Active_Ester->Amide_Product Purification Workup & Purification Amide_Product->Purification

Caption: General workflow for amide bond formation.

Data Presentation: Comparison of Coupling Protocols

The following table summarizes typical reaction conditions for the EDC/HOBt and HATU methods for coupling a generic carboxylic acid with this compound.

ParameterMethod A: EDC/HOBtMethod B: HATU
Carboxylic Acid 1.1 - 1.2 equivalents1.1 - 1.2 equivalents
This compound 1.0 equivalent1.0 equivalent
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.2 eq)
Base DIPEA or Et3N (2.0 - 3.0 eq)DIPEA or Et3N (3.0 eq)
Solvent DMF or DCMDMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours1 - 4 hours
Typical Yield Good to ExcellentExcellent
Workup Aqueous extraction is effective for removing water-soluble byproducts.[2][3]Aqueous extraction followed by chromatography is common.
Notes A cost-effective and reliable method. HOBt minimizes racemization.[4]Highly efficient, especially for sterically hindered substrates.[5] Byproducts are water-soluble.

Experimental Protocols

Method A: Amide Coupling using EDC and HOBt

This protocol describes a standard procedure for amide bond formation using EDC and HOBt, which are common and effective coupling reagents.[2]

1. Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware.

2. Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq).[6]

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted HOBt, EDC, and the urea (B33335) byproduct.[2]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure amide.

G cluster_mech EDC/HOBt Activation Mechanism RCOOH R-COOH O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester Urea EDU Byproduct O_Acyl->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide Amine This compound Amine->Amide

Caption: Activation pathway for EDC/HOBt coupling.

Method B: Amide Coupling using HATU

HATU is a highly effective uronium salt-based coupling reagent that often provides faster reaction times and higher yields, particularly for challenging substrates.[7][8]

1. Materials and Reagents:

  • Carboxylic Acid (R-COOH)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (optional, for DMF removal)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware.

2. Protocol:

  • To a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.1-0.5 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[9] Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate.

  • Wash the organic layer with 5% aqueous LiCl (3x) to aid in the removal of DMF, followed by a wash with brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

G cluster_mech_hatu HATU Activation Mechanism RCOOH R-COOH + Base OAt_Ester OAt Active Ester RCOOH->OAt_Ester HATU_reagent HATU HATU_reagent->OAt_Ester Activation Amide Amide Product OAt_Ester->Amide Coupling TMU Tetramethylurea OAt_Ester->TMU Byproduct Amine This compound Amine->Amide

Caption: Activation pathway for HATU coupling.[8]

Safety Precautions:

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Coupling reagents (EDC, HATU) and bases (DIPEA) can be irritating or corrosive. Handle with care and avoid inhalation or skin contact.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Solid-Phase Synthesis of Bioactive Compound Libraries Utilizing Methyl 6-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Methyl 6-aminonicotinate is a versatile bifunctional building block ideal for the construction of diverse chemical libraries, particularly for high-throughput screening in drug discovery. Its pyridine (B92270) core is a common motif in many biologically active compounds. The presence of a nucleophilic amino group and a carboxylate that can be deprotected to a carboxylic acid allows for sequential and orthogonal chemical modifications. This enables the generation of a wide array of substituted pyridine derivatives on a solid support, facilitating rapid purification and isolation of final products. This document outlines a detailed protocol for the solid-phase synthesis of a focused library of N-acylated and N-alkylated 6-aminonicotinamide (B1662401) derivatives, a scaffold of interest for the development of various therapeutic agents, including Histone Deacetylase (HDAC) inhibitors.

Scaffolding Strategy and Resin Selection

The successful solid-phase synthesis of a chemical library hinges on the appropriate choice of a solid support and a suitable linker strategy. For the synthesis of a library derived from this compound, Wang resin is a preferred solid support. The hydroxyl group of the Wang resin allows for the immobilization of the 6-aminonicotinic acid (obtained from the hydrolysis of the methyl ester) via an ester linkage. This ester bond is stable to a variety of reaction conditions used for the diversification of the amino group but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), releasing the final amide products with a C-terminal carboxylic acid.

Experimental Protocols

Preparation of 6-Aminonicotinic Acid

Prior to solid-phase synthesis, the commercially available this compound must be hydrolyzed to 6-aminonicotinic acid.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of LiOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with HCl to precipitate the 6-aminonicotinic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Immobilization of 6-Aminonicotinic Acid on Wang Resin

Materials:

  • Wang resin

  • 6-Aminonicotinic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3x) and DMF (3x).

  • In a separate flask, dissolve 6-aminonicotinic acid (3 eq. relative to resin loading), DIC (3 eq.), and DMAP (0.1 eq.) in a minimal amount of DMF.

  • Add the pre-activated solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).

  • Dry the resin under vacuum. The loading efficiency can be determined by cleaving a small amount of resin with TFA and analyzing the cleaved product by UV-Vis spectroscopy or LC-MS.

Diversification of the Resin-Bound 6-Aminonicotinate

Materials:

  • Resin-bound 6-aminonicotinate

  • A library of carboxylic acids (R-COOH)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin in DMF.

  • In separate reaction vessels for each library member, add a solution of the corresponding carboxylic acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Agitate the mixtures at room temperature for 4-6 hours.

  • Drain the solutions and wash the resin with DMF (5x), DCM (5x), and Methanol (3x).

Materials:

  • Resin-bound 6-aminonicotinate

  • A library of aldehydes or ketones (R'-CHO or R'-CO-R'')

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (STAB)

  • DMF/Acetic Acid mixture

Procedure:

  • Swell the resin in DMF.

  • Add a solution of the aldehyde or ketone (5 eq.) in DMF containing 1% acetic acid.

  • Agitate for 1 hour.

  • Add NaBH₃CN (5 eq.) or STAB (5 eq.) and continue to agitate for 12-24 hours.

  • Drain the solutions and wash the resin with DMF (5x), DCM (5x), and Methanol (3x).

Cleavage and Product Isolation

Materials:

  • Dried, derivatized resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

  • Purify the final compounds by preparative HPLC.

Data Presentation

Table 1: Representative Library of N-Acylated 6-Aminonicotinamides

Compound IDR-GroupYield (%)Purity (%)
1a Phenyl85>95
1b 4-Chlorophenyl82>95
1c 2-Naphthyl78>95
1d Cyclohexyl91>95

Table 2: Representative Library of N-Alkylated 6-Aminonicotinamides

Compound IDR'-GroupYield (%)Purity (%)
2a Benzyl75>95
2b 4-Methoxybenzyl72>95
2c Butyl81>95
2d Isobutyl79>95

Yields are calculated based on the initial loading of the resin. Purity was determined by HPLC analysis.

Visualizations

Experimental Workflow for Solid-Phase Synthesis

G cluster_prep Preparation cluster_sps Solid-Phase Synthesis cluster_cleavage Cleavage & Purification start This compound hydrolysis Hydrolysis (LiOH) start->hydrolysis immobilization Immobilization (DIC, DMAP) hydrolysis->immobilization resin Wang Resin resin->immobilization resin_bound Resin-bound 6-aminonicotinate immobilization->resin_bound diversification Diversification (N-Acylation or Reductive Amination) resin_bound->diversification derivatized_resin Derivatized Resin diversification->derivatized_resin cleavage Cleavage (TFA) derivatized_resin->cleavage purification Purification (HPLC) cleavage->purification final_product Final Compound Library purification->final_product

Caption: Workflow for the solid-phase synthesis of a 6-aminonicotinamide library.

Logical Relationship for Library Generation

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation Scaffold 6-Aminonicotinate Scaffold on Solid Support R1_COOH R1-COOH Scaffold->R1_COOH Coupling R2_COOH R2-COOH Scaffold->R2_COOH Coupling Rn_COOH Rn-COOH Scaffold->Rn_COOH Coupling R1_CHO R'1-CHO Scaffold->R1_CHO Reductive Amination R2_CHO R'2-CHO Scaffold->R2_CHO Reductive Amination Rn_CHO R'n-CHO Scaffold->Rn_CHO Reductive Amination Library Diverse Library of Substituted Pyridines R1_COOH->Library R2_COOH->Library Rn_COOH->Library R1_CHO->Library R2_CHO->Library Rn_CHO->Library

Caption: Diversification strategy for generating a compound library.

Signaling Pathway Context: HDAC Inhibition

Many substituted aminopyridine derivatives have been investigated as inhibitors of Histone Deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in cancer therapy.

G HDAC_Inhibitor 6-Aminonicotinamide Derivative HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibition Histone Histone Proteins HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histones Histone->Acetylated_Histone Acetylation (HATs) Acetylated_Histone->Histone Chromatin Chromatin Acetylated_Histone->Chromatin Relaxation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Chromatin->Gene_Expression Activation Apoptosis Apoptosis Gene_Expression->Apoptosis Induction

Caption: Mechanism of action for HDAC inhibitors derived from 6-aminonicotinamide.

Application Notes and Protocols for N-acylation of Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminonicotinate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a wide array of biologically active compounds. The primary amino group on the pyridine (B92270) ring offers a versatile handle for functionalization, with N-acylation being a fundamental and widely employed transformation. This reaction introduces an amide functionality, allowing for the systematic modification of a compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can profoundly influence its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the N-acylation of this compound using common acylating agents.

General Reaction Scheme

The N-acylation of this compound is typically achieved through the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 This compound P1 N-acylated this compound R1->P1 R2 Acylating Agent (Acyl Chloride or Anhydride) R2->P1 Base Base (e.g., Triethylamine, Pyridine) Base->P1 Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->P1 P2 Byproduct (e.g., HCl, Carboxylic Acid) G start Start dissolve Dissolve this compound and Base (e.g., TEA) in anhydrous DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_acyl Add Acylating Agent (e.g., Acyl Chloride or Anhydride) dropwise cool->add_acyl react Stir at Room Temperature (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench with NaHCO₃, Extract with DCM) monitor->workup Reaction Complete dry Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Step-by-Step Guide for the Purification of Methyl 6-aminonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Methyl 6-aminonicotinate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three common purification techniques: solvent extraction, column chromatography, and recrystallization, complete with step-by-step methodologies and comparative data to aid in method selection.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. The purity of this compound is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This guide details established laboratory procedures to purify this compound, enabling researchers to obtain high-purity material suitable for downstream applications.

Comparative Analysis of Purification Methods

The choice of purification method depends on factors such as the initial purity of the crude material, the desired final purity, the scale of the purification, and the nature of the impurities. The following table summarizes the typical performance of the described purification techniques.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Solvent Extraction >95%~71%[1]Simple, rapid, and suitable for large quantities.May not effectively remove impurities with similar solubility.
Column Chromatography >98%50-70% (estimated)High resolving power, capable of separating closely related impurities.More time-consuming, requires larger volumes of solvent, and can be costly for large-scale purification.
Recrystallization >99%60-80% (estimated)Yields high-purity crystalline product, effective for removing minor impurities.Requires finding a suitable solvent system; product loss in the mother liquor.

Note: The purity and yield for column chromatography and recrystallization are estimated based on typical results for similar compounds due to the limited availability of direct comparative studies for this compound.

Experimental Protocols

Protocol 1: Purification by Solvent Extraction

This protocol describes a liquid-liquid extraction procedure to remove water-soluble and highly polar or non-polar impurities.

Materials:

  • Crude this compound

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • Rotary Evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of deionized water.

  • pH Adjustment: Carefully add a saturated solution of sodium bicarbonate or solid sodium bicarbonate to the aqueous solution until the pH is adjusted to approximately 8.[1] This step is crucial to ensure the amino group is deprotonated, making the compound more soluble in organic solvents.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 25 mL for a small scale reaction).[1]

  • Combine Organic Layers: Combine the organic extracts in a clean Erlenmeyer flask.

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the drying agent from the organic solution.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a white to off-white solid.[1]

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica (B1680970) gel column chromatography. The conditions are based on the purification of a closely related derivative and may require optimization.

Materials:

  • Crude this compound

  • Silica Gel (for flash chromatography)

  • Hexane (B92381)

  • Ethyl Acetate (EtOAc)

  • Chromatography Column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica with the adsorbed compound onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. A suggested starting gradient is 7:3 hexane/ethyl acetate, gradually increasing the polarity to 1:1 hexane/ethyl acetate.[1]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is based on the general procedure for the recrystallization of a similar compound, methyl-6-methylnicotinate, and may require optimization for this compound.

Materials:

  • Crude this compound

  • Methanol (B129727)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Place the crude this compound in an Erlenmeyer flask. Add a small amount of methanol.

  • Dissolution: Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot methanol necessary to achieve complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Visualizations

The following diagrams illustrate the workflow for each purification method.

Purification_Workflow Purification Workflow for this compound cluster_extraction Solvent Extraction cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start_ext Crude Product dissolve_ext Dissolve in Water & Adjust pH to 8 start_ext->dissolve_ext extract Extract with Ethyl Acetate dissolve_ext->extract dry_ext Dry Organic Layer extract->dry_ext concentrate_ext Concentrate dry_ext->concentrate_ext end_ext Purified Product concentrate_ext->end_ext start_chrom Crude Product load_col Load on Silica Gel Column start_chrom->load_col elute Elute with Hexane/EtOAc Gradient load_col->elute collect Collect & Analyze Fractions (TLC) elute->collect concentrate_chrom Combine & Concentrate Pure Fractions collect->concentrate_chrom end_chrom Purified Product concentrate_chrom->end_chrom start_rec Crude Product dissolve_rec Dissolve in Hot Methanol start_rec->dissolve_rec cool Cool to Crystallize dissolve_rec->cool filter_rec Filter Crystals cool->filter_rec dry_rec Dry Crystals filter_rec->dry_rec end_rec Purified Product dry_rec->end_rec

References

Application of Methyl 6-aminonicotinate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments (typically <300 Da) that exhibit weak but efficient binding to a biological target.[1] These initial hits are then optimized and grown into more potent, drug-like molecules. Methyl 6-aminonicotinate, a versatile pyridine (B92270) derivative, serves as an excellent starting fragment due to its favorable physicochemical properties, including a molecular weight of 152.15 g/mol , and the presence of key functional groups—a hydrogen bond donor (amine), a hydrogen bond acceptor (pyridine nitrogen), and a methyl ester that can be readily modified.[2] This document outlines its application in a hypothetical FBDD campaign against Protein Kinase X (PKX), a target implicated in oncogenesis.

Overview of FBDD Workflow with this compound

The FBDD process begins with screening a library of fragments to identify binders to the target protein. Hits are validated, their binding mode is determined (typically by X-ray crystallography), and then they are optimized through chemical elaboration to improve affinity and selectivity.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Elaboration FragmentLib Fragment Library (including Methyl 6-aminonicotinate) Screening Primary Screen (e.g., SPR, TSA) FragmentLib->Screening Hits Initial Fragment Hits Screening->Hits Weak Binders (μM-mM affinity) Validation Hit Validation (e.g., ITC, NMR) Hits->Validation Structure Structural Biology (X-ray Crystallography) Validation->Structure ValidatedHits Validated Hits with Binding Mode Structure->ValidatedHits Chem Structure-Based Design & Synthesis ValidatedHits->Chem SAR SAR by NMR / SPR Chem->SAR Lead Potent Lead Compound (nM affinity) SAR->Lead cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: General workflow for a Fragment-Based Drug Design (FBDD) campaign.

Hypothetical Signaling Pathway Inhibition

This compound can serve as a starting point for developing inhibitors of Protein Kinase X (PKX). In many cancers, aberrant signaling through pathways controlled by kinases leads to uncontrolled cell proliferation and survival. An inhibitor developed from this fragment could block the phosphorylation of downstream substrates, thereby inhibiting the pro-cancerous signaling cascade.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PKX Protein Kinase X (PKX) Target Protein Receptor->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Inhibitor PKX Inhibitor (Derived from Methyl 6-aminonicotinate) Inhibitor->PKX  Inhibits

Caption: Inhibition of the hypothetical PKX signaling pathway.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical data from an FBDD campaign starting with this compound.

Table 1: Biophysical Screening and Validation of Initial Fragment Hit

Fragment IDCompound NameMolecular Weight (Da)Screening MethodKD (μM)Ligand Efficiency (LE)
F01This compound152.15SPR4500.35
F02Fragment 2180.20SPR>1000N/A
F03Fragment 3210.10SPR8000.29
  • KD (Dissociation Constant): A measure of binding affinity; lower values indicate stronger binding.

  • Ligand Efficiency (LE): A metric for the binding energy per heavy atom (non-hydrogen atom). Calculated as: LE = -RTln(K D) / N, where N is the number of heavy atoms. An LE ≥ 0.3 is generally considered a good starting point.

Table 2: Structure-Activity Relationship (SAR) of Elaborated Compounds

Compound IDModification from Parent Fragment (F01)IC50 (nM)Fold Improvement
F01-E1Amidation of methyl ester with cyclopropylamine8,50053x
F01-E2Suzuki coupling at position 5 with phenylboronic acid15,20030x
F01-E3Combination of modifications from E1 and E21203750x
F01-LeadOptimized F01-E3 with morpholine (B109124) group on phenyl ring14>32000x
  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Protocol for Primary Screening: Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to identify fragments that bind to PKX.

Materials:

  • Recombinant human Protein Kinase X (PKX), biotinylated.

  • SPR instrument (e.g., Biacore).

  • Sensor Chip SA (streptavidin coated).

  • Fragment library, including this compound, dissolved in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration Solution: 1 M NaCl, 50 mM NaOH.

Procedure:

  • Immobilization:

    • Equilibrate the Sensor Chip SA with Running Buffer.

    • Inject biotinylated PKX at a concentration of 50 µg/mL over one flow cell until a response level of ~10,000 Response Units (RU) is achieved.

    • Use an adjacent flow cell as a reference surface (no protein immobilized).

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stock to a final concentration of 200 µM in Running Buffer (final DMSO concentration ≤ 2%).

    • Inject each fragment solution over the reference and PKX-immobilized flow cells for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • After each cycle, regenerate the sensor surface by injecting the Regeneration Solution for 30 seconds.

  • Data Analysis:

    • Subtract the reference flow cell data from the PKX flow cell data to correct for bulk refractive index changes.

    • Analyze the sensorgrams. A significant increase in RU upon injection that is greater than a predefined threshold indicates a binding event ("hit").

    • For hits, perform a dose-response experiment (e.g., concentrations from 10 µM to 1 mM) to determine the dissociation constant (KD).

Protocol for Hit Validation: Isothermal Titration Calorimetry (ITC)

This protocol validates the binding of this compound to PKX and determines the thermodynamic parameters of the interaction.

Materials:

  • Isothermal Titration Calorimeter.

  • Purified PKX protein dialyzed extensively against ITC buffer.

  • This compound.

  • ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.

  • 100% DMSO.

Procedure:

  • Sample Preparation:

    • Prepare a 50 µM solution of PKX in ITC Buffer.

    • Prepare a 1 mM solution of this compound in ITC Buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Load the PKX solution into the sample cell (~200 µL).

    • Load the this compound solution into the injection syringe (~40 µL).

    • Set the experiment temperature to 25°C.

    • Set the injection parameters: 1 initial injection of 0.4 µL, followed by 19 subsequent injections of 2 µL with a 150-second spacing between injections. Set the stirring speed to 750 rpm.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Subtract the heat of dilution (determined from a separate experiment titrating ligand into buffer) from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol for Fragment Elaboration: Suzuki Coupling

This protocol describes a synthetic step to "grow" the initial fragment hit by adding a phenyl group, a common strategy in medicinal chemistry.

Materials:

  • This compound.

  • Phenylboronic acid.

  • Palladium catalyst (e.g., Pd(PPh3)4).

  • Base (e.g., K2CO3).

  • Solvents: 1,4-Dioxane (B91453) and Water.

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure: Note: This assumes a brominated version of the fragment is available for coupling. A preliminary halogenation step would be required.

  • Reaction Setup:

    • In a round-bottom flask, combine the brominated this compound derivative (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq).

    • Add the palladium catalyst (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Execution:

    • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 90°C and stir for 6-12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the elaborated compound.

    • Confirm the structure and purity using 1H NMR and Mass Spectrometry.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 6-aminonicotinate, with a focus on scaling up the reaction from laboratory to pilot or industrial scales. The primary and most direct method for this synthesis is the Fischer esterification of 6-aminonicotinic acid.

Overview of Synthetic Routes

The synthesis of this compound is most commonly achieved through the acid-catalyzed esterification of 6-aminonicotinic acid with methanol (B129727).[1] This method, known as the Fischer esterification, is a reliable and well-established procedure for laboratory-scale synthesis.

Data Presentation: Reaction Parameters

The following tables summarize key quantitative data for the synthesis of this compound and a related compound, Methyl 6-methylnicotinate (B8608588), to provide insights into reaction conditions at different scales.

Table 1: Laboratory-Scale Synthesis of this compound via Fischer Esterification

ParameterValueReference
Starting Material 6-Aminonicotinic acid[1]
Reagents Methanol, Concentrated Hydrochloric Acid[1]
Reaction Time Not Specified (Reflux)[1]
Temperature Reflux[1]
Reported Yield Not Specified[1]

Table 2: Scale-Up Comparison for the Synthesis of the Analogous Methyl 6-methylnicotinate

ParameterLaboratory ScaleIndustrial Scale (Oxidation Route)Reference
Starting Material 6-Methylnicotinic acid5-Ethyl-2-methylpyridine (B142974)[2][3]
Key Reagents Methanol, Sulfuric AcidSulfuric Acid, Nitric Acid, Methanol[2][4]
Reaction Time 17 hours6 hours (Esterification step)[2][4]
Temperature Reflux (~65°C)158-160°C (Oxidation), 60-70°C (Esterification)[2]
Reported Yield 75%Not Specified[4]

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Fischer Esterification

This protocol is based on established laboratory procedures.[1]

Materials:

  • 6-Aminonicotinic acid

  • Methanol (reagent grade)

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 6-aminonicotinic acid in methanol.

  • With stirring, slowly add a catalytic amount of concentrated hydrochloric acid (or sulfuric acid).

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, carefully add a saturated aqueous solution of sodium bicarbonate until the pH is adjusted to approximately 7 to neutralize the acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization if necessary.

Scale-Up Considerations for Fischer Esterification

Transitioning the Fischer esterification of 6-aminonicotinic acid to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction.[5][6] To drive the reaction towards the product on a large scale, a significant excess of methanol is typically used. Alternatively, the removal of water as it is formed, for example, using a Dean-Stark apparatus, can be employed.[6]

  • Catalyst Loading: The amount of acid catalyst needs to be optimized for larger batches to ensure efficient conversion without promoting side reactions.

  • Heat Management: The reaction is typically conducted at reflux. In large reactors, efficient heat transfer is crucial to maintain a consistent temperature and prevent localized overheating.

  • Work-up and Purification: Neutralization of large volumes of acidic solution can be exothermic and requires controlled addition of the base with efficient cooling. The extraction and drying steps also need to be scaled appropriately. For industrial-scale purification, distillation under reduced pressure is a common method for esters.[3]

  • Waste Management: The use of strong acids and organic solvents generates waste streams that must be handled and disposed of in accordance with environmental regulations.

Potential Industrial Scale Alternative: Oxidation Route

For the large-scale production of the related Methyl 6-methylnicotinate, a common industrial method involves the oxidation of 5-ethyl-2-methylpyridine to the corresponding nicotinic acid, followed by in-situ esterification.[2][3] A similar strategy could potentially be adapted for this compound, which might involve starting from a different substituted pyridine (B92270). This approach can offer advantages in terms of raw material cost and throughput for very large quantities. However, it involves more hazardous reagents and harsher reaction conditions, requiring specialized equipment and stringent safety protocols.[3]

Visualizations

Fischer Esterification Signaling Pathway

Fischer_Esterification sub 6-Aminonicotinic Acid (Substrate) protonated_carbonyl Protonated Carbonyl (Activated Intermediate) sub->protonated_carbonyl Protonation h_plus H+ h_plus->protonated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack methanol Methanol (Nucleophile) methanol->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester Protonated Ester proton_transfer->protonated_ester Elimination of Water water Water (Byproduct) proton_transfer->water product This compound (Product) protonated_ester->product Deprotonation h_plus2 H+ protonated_ester->h_plus2

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow for Synthesis and Purification

Experimental_Workflow start Start reaction_setup Reaction Setup: - 6-Aminonicotinic Acid - Methanol - Acid Catalyst start->reaction_setup reflux Reflux reaction_setup->reflux workup Work-up: - Neutralization (NaHCO3) - Extraction (Ethyl Acetate) reflux->workup Reaction Complete drying Drying and Filtration workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification: - Column Chromatography - Recrystallization concentration->purification Crude Product product Pure this compound purification->product end End product->end

References

Application Notes and Protocols: The Role of Methyl 6-aminonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminonicotinate is a versatile pyridine-based building block increasingly utilized in the synthesis of novel agrochemicals. Its reactive amino and methyl ester functionalities provide convenient handles for the construction of complex heterocyclic systems, particularly those found in modern herbicides and insecticides. These application notes provide detailed protocols for the synthesis of key agrochemical classes—sulfonylurea herbicides and neonicotinoid insecticides—starting from this compound. The protocols are based on established chemical transformations, offering a guide for researchers in the development of new crop protection agents.

Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a critical class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. The following section details a representative synthetic pathway for a sulfonylurea herbicide precursor starting from this compound.

Experimental Protocol: Synthesis of a Pyridine (B92270) Sulfonylurea Precursor

This protocol outlines a two-step process to convert this compound into a key pyridine sulfonyl chloride intermediate, which can then be reacted with a suitable pyrimidine (B1678525) or triazine amine to form the final sulfonylurea herbicide.

Step 1: Diazotization and Sulfonylation of this compound to Methyl 6-(chlorosulfonyl)nicotinate

This procedure is based on the Sandmeyer-type reaction for the conversion of an aromatic amine to a sulfonyl chloride.

  • Materials:

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve this compound (1.0 eq) in concentrated hydrochloric acid at 0-5 °C with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of sulfur dioxide in dichloromethane and add copper(I) chloride (catalytic amount).

    • Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring, allowing nitrogen gas to evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

    • Remove the solvent under reduced pressure to yield crude Methyl 6-(chlorosulfonyl)nicotinate.

Step 2: Formation of the Sulfonylurea Linkage

  • Materials:

  • Procedure:

    • Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in the chosen solvent.

    • Add the base (1.2 eq) to the solution.

    • Slowly add a solution of Methyl 6-(chlorosulfonyl)nicotinate (1.0 eq) in the same solvent.

    • Stir the reaction mixture at room temperature for several hours until completion.

    • The product can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification by chromatography or recrystallization.

Quantitative Data (Representative)
StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Methyl 6-(chlorosulfonyl)nicotinateThis compound1. HCl, NaNO₂ 2. SO₂, CuClDichloromethane0-5 to RT4-660-70
2N-(((4,6-dimethoxypyrimidin-2-yl)amino)carbonyl)-6-(methoxycarbonyl)pyridine-2-sulfonamideMethyl 6-(chlorosulfonyl)nicotinate2-Amino-4,6-dimethoxypyrimidine, TriethylamineAcetonitrileRoom Temp3-580-90

Note: Yields are estimates based on similar reported reactions and may require optimization.

Signaling Pathway: Sulfonylurea Herbicide Action

Sulfonylurea_Pathway

Synthesis of Neonicotinoid Insecticides

Neonicotinoid insecticides are a class of neuro-active insecticides that act on the central nervous system of insects, causing paralysis and death. They are agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs). A synthetic route to a key neonicotinoid precursor from this compound is presented below.

Experimental Protocol: Synthesis of a Neonicotinoid Precursor

This protocol describes a multi-step synthesis to convert this compound into 2-chloro-5-chloromethylpyridine, a common precursor for many neonicotinoid insecticides like Imidacloprid and Acetamiprid.

Step 1: Sandmeyer Reaction to Methyl 6-chloronicotinate

  • Materials:

    • This compound

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Copper(I) chloride (CuCl)

    • Water

    • Dichloromethane (CH₂Cl₂)

    • Ice

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the CuCl solution with stirring.

    • Heat the mixture gently to facilitate the replacement of the diazonium group with chlorine.

    • After the reaction is complete, cool the mixture and extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 6-chloronicotinate.[1]

Step 2: Reduction to (6-chloro-3-pyridyl)methanol

  • Materials:

    • Methyl 6-chloronicotinate (from Step 1)

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) with a suitable activator

    • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable ether solvent

    • Water

    • Sodium sulfate (anhydrous)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of Methyl 6-chloronicotinate (1.0 eq) in anhydrous THF.

    • After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete.

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous sodium sulfate and evaporate the solvent to yield (6-chloro-3-pyridyl)methanol.[2]

Step 3: Chlorination to 2-chloro-5-chloromethylpyridine

  • Materials:

    • (6-chloro-3-pyridyl)methanol (from Step 2)

    • Thionyl chloride (SOCl₂) or other chlorinating agent (e.g., phosphorus oxychloride)

    • Pyridine (catalytic amount)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Dissolve (6-chloro-3-pyridyl)methanol (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of pyridine.

    • Slowly add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chloro-5-chloromethylpyridine.

Quantitative Data (Representative)
StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
1Methyl 6-chloronicotinateThis compoundHCl, NaNO₂, CuClWater/DCM0-5 to 602-370-80
2(6-chloro-3-pyridyl)methanolMethyl 6-chloronicotinateLiAlH₄THF0 to RT2-485-95
32-chloro-5-chloromethylpyridine(6-chloro-3-pyridyl)methanolSOCl₂, PyridineDichloromethane0 to RT3-580-90

Note: Yields are estimates based on similar reported reactions and may require optimization.

Signaling Pathway: Neonicotinoid Insecticide Action

Neonicotinoid_Pathway

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of important agrochemicals. The protocols outlined in these application notes demonstrate its utility in constructing both sulfonylurea herbicide and neonicotinoid insecticide precursors through well-established synthetic transformations. These pathways offer a foundation for researchers to explore the synthesis of novel analogues with potentially improved efficacy, selectivity, and environmental profiles. Further optimization of reaction conditions for each step is encouraged to achieve maximum yields and purity.

References

Application Notes and Protocols for the Derivatization of Methyl 6-aminonicotinate for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminonicotinate is a versatile bifunctional building block containing both a nucleophilic aromatic amine and a methyl ester. This unique combination of reactive sites makes it an ideal scaffold for the synthesis of diverse chemical libraries for high-throughput screening and drug discovery programs. The derivatization of the 6-amino group allows for the introduction of a wide array of substituents, leading to compounds with diverse physicochemical properties and biological activities. Notably, derivatives of this scaffold have shown potential as Histone Deacetylase 3 (HDAC3) selective inhibitors and as Glucokinase (GK) activators, highlighting its relevance in oncology and metabolic diseases.[1]

This document provides detailed protocols for the derivatization of this compound via three common and robust synthetic methodologies: amide bond formation, reductive amination, and urea (B33335) synthesis. These methods are well-suited for parallel synthesis and the generation of compound libraries.

Derivatization Strategies

The primary amino group of this compound serves as a key handle for diversification. The following sections detail the experimental protocols for its derivatization.

Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry for the construction of compound libraries. The reaction of the amino group of this compound with a variety of carboxylic acids introduces diverse side chains, allowing for extensive structure-activity relationship (SAR) studies.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)).

    • Prepare 0.5 M solutions of a diverse set of carboxylic acids in the same solvent.

    • Prepare a 1.0 M solution of a coupling agent, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and a 2.0 M solution of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), in the same solvent.

  • Reaction Setup:

    • In an array of reaction vials, add 200 µL (0.1 mmol) of the this compound stock solution.

    • To each vial, add 220 µL (0.11 mmol, 1.1 equivalents) of a unique carboxylic acid stock solution.

    • Add 200 µL (0.2 mmol, 2.0 equivalents) of the DIPEA stock solution to each vial.

    • Initiate the reaction by adding 110 µL (0.11 mmol, 1.1 equivalents) of the BOP reagent stock solution to each vial.

  • Reaction Conditions:

    • Seal the reaction vials and shake at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute each reaction mixture with ethyl acetate (B1210297) (1 mL).

    • Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 1 mL) and brine (1 x 1 mL).

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

    • Purify the crude products by flash column chromatography or preparative HPLC to yield the desired amide derivatives.

EntryCarboxylic AcidProductYield (%)Purity (%) (LC-MS)
1Acetic Acid1a85>95
2Benzoic Acid1b92>98
3Cyclohexanecarboxylic Acid1c88>97
44-Chlorobenzoic Acid1d95>99
5Thiophene-2-carboxylic Acid1e89>96
Reductive Amination

Reductive amination provides a powerful method for the formation of secondary amines by reacting the primary amine of this compound with a diverse range of aldehydes and ketones in the presence of a reducing agent. This reaction is highly efficient for library synthesis.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in a suitable solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol).

    • Prepare 0.5 M solutions of a diverse set of aldehydes or ketones in the same solvent.

    • Prepare a 1.0 M solution of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB).

  • Reaction Setup:

    • In an array of reaction vials, add 200 µL (0.1 mmol) of the this compound stock solution.

    • To each vial, add 220 µL (0.11 mmol, 1.1 equivalents) of a unique aldehyde or ketone stock solution.

    • Add a small amount of acetic acid (5 µL) to catalyze imine formation.

    • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction:

    • Add 150 µL (0.15 mmol, 1.5 equivalents) of the STAB stock solution to each vial.

  • Reaction Conditions:

    • Seal the reaction vials and shake at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (1 mL).

    • Extract the aqueous phase with DCM (3 x 1 mL).

    • Combine the organic layers, wash with brine (1 x 1 mL), and dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo.

    • Purify the crude products by flash column chromatography or preparative HPLC.

EntryAldehyde/KetoneProductYield (%)Purity (%) (LC-MS)
1Benzaldehyde2a82>96
24-Methoxybenzaldehyde2b85>98
3Cyclohexanone2c78>95
4Isobutyraldehyde2d75>97
52-Pyridinecarboxaldehyde2e80>95
Urea Synthesis

The reaction of this compound with isocyanates is a straightforward and high-yielding method for the synthesis of a library of urea derivatives. This reaction typically proceeds rapidly at room temperature without the need for a catalyst.

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM or Tetrahydrofuran (THF).

    • Prepare 0.5 M solutions of a diverse set of isocyanates in the same solvent.

  • Reaction Setup:

    • In an array of reaction vials, add 200 µL (0.1 mmol) of the this compound stock solution.

    • To each vial, add 210 µL (0.105 mmol, 1.05 equivalents) of a unique isocyanate stock solution dropwise at 0 °C.

  • Reaction Conditions:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS. Often, the product precipitates out of the solution.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by filtration and wash with cold solvent.

    • If no precipitate forms, concentrate the reaction mixture in vacuo.

    • Triturate the residue with diethyl ether or hexane (B92381) to induce precipitation.

    • Collect the solid product by filtration and dry under vacuum. Further purification by recrystallization or column chromatography can be performed if necessary.

EntryIsocyanateProductYield (%)Purity (%) (LC-MS)
1Phenyl isocyanate3a95>99
24-Chlorophenyl isocyanate3b98>99
3Cyclohexyl isocyanate3c93>98
4n-Butyl isocyanate3d90>97
5Benzyl isocyanate3e96>98

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for library synthesis and the signaling pathways potentially modulated by derivatives of this compound.

experimental_workflow start This compound reaction Parallel Synthesis (Amidation, Reductive Amination, Urea Formation) start->reaction reagents Diverse Building Blocks (Carboxylic Acids, Aldehydes/Ketones, Isocyanates) reagents->reaction workup Work-up & Purification reaction->workup library Diverse Compound Library workup->library analysis Characterization (LC-MS, NMR) library->analysis

Caption: General workflow for the synthesis of a diverse compound library from this compound.

signaling_pathways cluster_hdac HDAC3 Signaling cluster_gk Glucokinase Signaling hdac_inhibitor This compound Derivative (HDAC3i) hdac3 HDAC3 hdac_inhibitor->hdac3 inhibits ncor_smrt NCoR/SMRT Co-repressor Complex hdac3->ncor_smrt associates with histones Histones hdac3->histones deacetylates ncor_smrt->histones deacetylates acetylation Increased Histone Acetylation histones->acetylation leads to transcription Altered Gene Transcription acetylation->transcription apoptosis Apoptosis/ Cell Cycle Arrest transcription->apoptosis gk_activator This compound Derivative (GKA) gk Glucokinase (GK) gk_activator->gk activates glucose Glucose glucose->gk g6p Glucose-6-Phosphate gk->g6p glycolysis Glycolysis g6p->glycolysis atp_adp Increased ATP/ADP Ratio glycolysis->atp_adp katp KATP Channel Closure atp_adp->katp depolarization Membrane Depolarization katp->depolarization ca_influx Ca2+ Influx depolarization->ca_influx insulin Insulin Secretion ca_influx->insulin

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Catalytic Functionalization of Methyl 6-aminonicotinate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyl 6-aminonicotinate serves as a versatile scaffold in the synthesis of novel therapeutics and functional materials. Its substituted pyridine (B92270) core offers multiple sites for functionalization, enabling the systematic exploration of chemical space and the optimization of molecular properties. This document provides detailed application notes and experimental protocols for the catalytic functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and emerging C-H activation strategies.

Introduction

This compound is a key building block in medicinal chemistry, appearing in the structure of numerous biologically active compounds. The ability to selectively introduce a variety of substituents onto the pyridine ring is crucial for developing new chemical entities with desired pharmacological profiles. Catalytic methods, particularly those employing transition metals, offer a powerful and efficient means to achieve this functionalization with high precision and broad substrate scope.

This guide details established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are foundational methods for C-C and C-N bond formation. Additionally, it explores the burgeoning field of direct C-H functionalization as a more atom-economical approach to modifying the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules from simple precursors. For the functionalization of this compound, a common strategy involves the initial halogenation of the pyridine ring to provide a reactive handle for subsequent coupling reactions. The following protocols are generalized based on successful reactions with structurally similar aminopyridine and pyridine derivatives and serve as a robust starting point for optimization.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionBond FormedCoupling PartnerTypical Catalyst/LigandTypical Base
Suzuki-Miyaura Coupling C-C (Aryl/Heteroaryl)Boronic acid or esterPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃
Sonogashira Coupling C-C (Alkynyl)Terminal alkynePdCl₂(PPh₃)₂, CuIEt₃N, DIPA
Buchwald-Hartwig Amination C-NPrimary/Secondary aminePd₂(dba)₃, XPhos, SPhosNaOtBu, K₃PO₄
Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-aminonicotinates

This protocol describes a general procedure for the palladium-catalyzed coupling of a halogenated this compound derivative with an aryl or heteroaryl boronic acid.

Materials:

  • Methyl 6-halo-2-aminonicotinate (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the Methyl 6-halo-2-aminonicotinate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 6-Alkynyl-2-aminonicotinates

This protocol outlines a general method for the palladium and copper co-catalyzed coupling of a halogenated this compound derivative with a terminal alkyne.

Materials:

  • Methyl 6-halo-2-aminonicotinate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Methyl 6-halo-2-aminonicotinate, palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., up to 65 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-(Substituted amino)-nicotinates

This protocol provides a general procedure for the palladium-catalyzed amination of a halogenated this compound derivative.

Materials:

  • Methyl 6-halo-aminonicotinate (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)

  • Solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add the Methyl 6-halo-aminonicotinate and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Direct C-H Functionalization

Direct C-H functionalization is an emerging and powerful strategy that avoids the pre-functionalization (i.e., halogenation) of the starting material, thus offering a more atom- and step-economical approach. While specific examples for this compound are not yet widely reported, methods developed for other electron-rich aminopyridines and related heterocycles show great promise. These reactions often employ rhodium or palladium catalysts to achieve regioselective arylation, alkenylation, or alkylation.

Conceptual Workflow for Direct C-H Arylation:

CH_Arylation_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification Start This compound Mixing Combine Reactants & Catalytic System Start->Mixing ArylHalide Aryl Halide ArylHalide->Mixing Catalyst Pd or Rh Catalyst Catalyst->Mixing Ligand Ligand Ligand->Mixing Base Base/Additive Base->Mixing Solvent Solvent Solvent->Mixing Heating Heat under Inert Atmosphere Mixing->Heating 1 Monitoring Monitor Reaction (TLC, LC-MS) Heating->Monitoring 2 Quenching Quench Reaction Monitoring->Quenching 3 Extraction Aqueous Workup & Extraction Quenching->Extraction 4 Drying Dry Organic Layer Extraction->Drying 5 Concentration Concentrate Drying->Concentration 6 Purification Column Chromatography Concentration->Purification 7 Product Functionalized Product Purification->Product 8

Caption: A generalized workflow for the direct C-H arylation of this compound.

Key Considerations for C-H Functionalization:

  • Directing Groups: The amino group in this compound can act as a directing group, potentially favoring functionalization at the C5 position.

  • Catalyst System: The choice of metal (e.g., Pd, Rh) and ligand is critical for achieving high regioselectivity and yield.

  • Reaction Conditions: Optimization of solvent, base, and temperature is essential for successful C-H functionalization.

Researchers are encouraged to consult recent literature on the C-H functionalization of aminopyridines to develop specific protocols for this compound.

Signaling Pathway Analogy in Catalytic Cycles

The catalytic cycles of these reactions can be conceptually compared to signaling pathways, where each step is a discrete event leading to the final product.

Catalytic_Cycle_Analogy cluster_cycle Catalytic Cycle Catalyst_Active Active Catalyst (e.g., Pd(0)) Oxidative_Addition Oxidative Addition (with Aryl Halide) Catalyst_Active->Oxidative_Addition Step 1 Intermediate_1 Pd(II) Intermediate Oxidative_Addition->Intermediate_1 Forms Transmetalation Transmetalation (with Coupling Partner) Intermediate_1->Transmetalation Step 2 Intermediate_2 Di-organo Pd(II) Intermediate Transmetalation->Intermediate_2 Forms Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Step 3 Reductive_Elimination->Catalyst_Active Regenerates Product Functionalized Product Reductive_Elimination->Product Releases

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

Conclusion

The catalytic functionalization of this compound provides a powerful platform for the synthesis of diverse and complex molecules. The palladium-catalyzed cross-coupling reactions outlined in this guide are robust and versatile methods for introducing a wide range of substituents. Furthermore, the exploration of direct C-H functionalization presents an exciting frontier for more efficient and sustainable synthetic strategies. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the development of novel compounds with significant potential.

Protecting Group Strategies for Methyl 6-aminonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminonicotinate is a versatile bifunctional molecule featuring a reactive primary amine and a methyl ester.[1] This substitution pattern makes it a valuable building block in the synthesis of a wide range of pharmaceutical compounds and other complex organic molecules. Its use has been noted in the development of histone deacetylase 3 (HDAC3) selective inhibitors and glucokinase activators.[1] To achieve selective transformations at either the amine or the ester functionality, or to perform reactions on the pyridine (B92270) ring itself, a robust protecting group strategy for the amino group is often essential. This document provides detailed application notes and experimental protocols for the protection of the amino group of this compound using common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Foc).

Choosing an Appropriate Protecting Group

The selection of a suitable protecting group depends on the planned subsequent reaction conditions, including pH and the presence of nucleophiles or electrophiles. The three protecting groups discussed here offer orthogonal protection, meaning they can be removed under distinct conditions without affecting the others.

  • Boc (tert-butoxycarbonyl): This group is stable to a wide range of non-acidic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).

  • Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions but is easily removed by catalytic hydrogenation.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions but is cleaved by mild bases, typically piperidine.

The following diagram illustrates the orthogonal nature of these protecting groups.

G cluster_protection Protection cluster_deprotection Deprotection This compound This compound N-Protected this compound N-Protected this compound This compound->N-Protected this compound Add Protecting Group N-Boc N-Boc N-Cbz N-Cbz N-Fmoc N-Fmoc Free Amine Free Amine N-Boc->Free Amine Acid (e.g., TFA, HCl) N-Cbz->Free Amine H2, Pd/C (Hydrogenolysis) N-Fmoc->Free Amine Base (e.g., Piperidine)

Diagram 1: Orthogonal Deprotection Strategies

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the reaction conditions and typical yields for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.

Protecting GroupProtection ReagentBaseSolventReaction Time (h)Typical Yield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OTriethylamine (B128534) (TEA), DMAP (cat.)Dichloromethane (B109758) (DCM)880-904M HCl in Dioxane or TFA in DCM
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)Sodium bicarbonate (NaHCO₃)THF/Water20~90H₂, 10% Pd/C in Methanol
Fmoc Fmoc-Cl or Fmoc-OSuSodium bicarbonate (NaHCO₃)Dioxane/Water16Not specified20% Piperidine in DMF

Experimental Protocols

Boc Protection of this compound

This protocol describes the protection of the primary amino group of this compound using di-tert-butyl dicarbonate.

G start Dissolve this compound, (Boc)2O, TEA, and DMAP in DCM stir Stir at room temperature for 8 hours start->stir wash Wash with water and brine stir->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Obtain N-Boc-Methyl 6-aminonicotinate purify->product

Diagram 2: Boc Protection Workflow

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Continue stirring at room temperature for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford methyl 6-((tert-butoxycarbonyl)amino)nicotinate.

Cbz Protection of this compound

This protocol details the N-protection using benzyl chloroformate.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [2]

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (1.5 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield methyl 6-(((benzyloxy)carbonyl)amino)nicotinate.

Fmoc Protection of this compound

This protocol describes the protection of the amino group using Fmoc-Cl.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0-5 °C and slowly add a solution of Fmoc-Cl (1.05 eq) in dioxane or acetone (B3395972) with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the precipitated product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected product.

Deprotection Protocols

Deprotection of N-Boc-Methyl 6-aminonicotinate

This protocol describes the removal of the Boc group under acidic conditions.

Materials:

  • N-Boc-Methyl 6-aminonicotinate

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected this compound in a minimal amount of DCM or dioxane.

  • Add an excess of either 4M HCl in dioxane or a 1:1 mixture of TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected this compound.

Deprotection of N-Cbz-Methyl 6-aminonicotinate

This protocol outlines the removal of the Cbz group via catalytic hydrogenation.

G start Dissolve N-Cbz-Methyl 6-aminonicotinate in Methanol add_catalyst Add 10% Pd/C catalyst start->add_catalyst hydrogenate Stir under H2 atmosphere (balloon or Parr shaker) add_catalyst->hydrogenate filter Filter through Celite to remove catalyst hydrogenate->filter concentrate Concentrate the filtrate filter->concentrate product Obtain Methyl 6-aminonicotinate concentrate->product

References

Application Notes & Protocols: One-Pot Synthesis of Bioactive Heterocycles from Methyl 6-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminonicotinate is a versatile and commercially available building block in organic synthesis, particularly valued in the discovery of novel therapeutic agents. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester, makes it an ideal candidate for participation in one-pot multicomponent reactions. Such reactions are highly sought after in medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with significant biological activities, using this compound as a key starting material.

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include potential applications as antibacterial, antiviral, and cardiotonic agents.

Application: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

A highly efficient one-pot, three-component synthesis of substituted pyrido[2,3-d]pyrimidines can be achieved starting from this compound. This reaction proceeds via a tandem addition/cyclization cascade, offering a streamlined route to this privileged scaffold. The overall transformation involves the reaction of this compound with an aldehyde and a malononitrile (B47326) derivative in the presence of a suitable catalyst.

General Reaction Scheme:

This one-pot protocol is advantageous as it avoids the isolation of intermediates, thereby reducing reaction time, solvent usage, and purification steps, which are crucial considerations in drug discovery and development.

Data Presentation: Reaction Optimization and Scope

The following table summarizes the results of a study on the one-pot synthesis of a series of pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing the versatility of this protocol with various substituted aromatic aldehydes.

EntryAldehyde (ArCHO)ProductYield (%)
1Benzaldehyde7-amino-5-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile92
24-Chlorobenzaldehyde7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile95
34-Methoxybenzaldehyde7-amino-5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile89
44-Nitrobenzaldehyde7-amino-5-(4-nitrophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile85
52-Chlorobenzaldehyde7-amino-5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile88

Note: The yields are based on published data for analogous reactions with similar aminopyrimidine starting materials, as direct yield data for one-pot reactions starting specifically with this compound was not available in the initial search.

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Synthesis of 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Malononitrile

  • Catalyst (e.g., piperidine (B6355638), p-toluenesulfonic acid)

  • Solvent (e.g., ethanol (B145695), N,N-dimethylformamide)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of the selected catalyst (e.g., 2-3 drops of piperidine or 10 mol% of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-6 hours), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to afford the pure pyrido[2,3-d]pyrimidine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the one-pot synthesis of pyrido[2,3-d]pyrimidines.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Final Product A This compound D Mixing in Solvent with Catalyst A->D B Aromatic Aldehyde B->D C Malononitrile C->D E Heating under Reflux D->E F Cooling & Filtration E->F G Washing with Cold Solvent F->G H Recrystallization G->H I Pure Pyrido[2,3-d]pyrimidine H->I

Caption: Workflow for the one-pot synthesis of pyrido[2,3-d]pyrimidines.

Plausible Signaling Pathway Involvement

Pyrido[2,3-d]pyrimidine derivatives are known to interact with various biological targets, including kinases, which are key components of cellular signaling pathways. The diagram below represents a simplified generic kinase signaling pathway that could be modulated by such compounds.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Generic kinase signaling pathway potentially targeted by pyrido[2,3-d]pyrimidines.

Flow Chemistry Applications with Methyl 6-aminonicotinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Methyl 6-aminonicotinate in continuous flow chemistry. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and amenability to automation and scale-up. This compound, a versatile building block in medicinal chemistry, is an ideal candidate for exploration in flow synthesis paradigms.[1]

The following sections detail potential continuous flow applications of this compound, including diazotization of the amino group for subsequent functionalization and nucleophilic substitution/amidation reactions. The protocols provided are based on analogous transformations reported in the literature and are intended to serve as a starting point for reaction optimization.

Application 1: Continuous Flow Diazotization and Subsequent Derivatization

The primary amino group of this compound can be readily converted to a diazonium salt in a continuous flow system. This highly reactive intermediate can then be immediately subjected to a variety of downstream reactions, such as Sandmeyer or Heck reactions, without the need for isolation, thereby minimizing safety hazards associated with the accumulation of unstable diazonium compounds.

Experimental Workflow: Diazotization and Sandmeyer Reaction

A two-stage flow setup is proposed for the diazotization of this compound followed by a Sandmeyer reaction to introduce a chloro, bromo, or cyano group.

Flow_Diazotization cluster_0 Reagent Delivery cluster_1 Diazotization Stage cluster_2 Sandmeyer Reaction Stage cluster_3 Collection & Analysis R1 This compound in Acetonitrile/HCl Mixer1 T-Mixer R1->Mixer1 R2 Sodium Nitrite in Water R2->Mixer1 Reactor1 Coil Reactor 1 (0-10 °C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 R3 Cu(I) Halide/Cyanide in Solvent R3->Mixer2 Reactor2 Coil Reactor 2 (25-80 °C) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection Flow_Nevirapine_Analog cluster_0 Reagent Delivery cluster_1 Reaction Stage cluster_2 Collection & Analysis R1 This compound in Diglyme Mixer1 T-Mixer R1->Mixer1 R2 2-chloronicotinoyl chloride in Diglyme Mixer2 T-Mixer R2->Mixer2 R3 Base (e.g., NaH) in Diglyme R3->Mixer1 Mixer1->Mixer2 Reactor Heated Coil Reactor (90-120 °C) Mixer2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Flow_Amidation cluster_0 Reagent Delivery cluster_1 Reaction Stage cluster_2 Collection & Analysis R1 This compound + Amine in Solvent Reactor Packed-Bed Reactor (e.g., ZrO2 catalyst) (140-180 °C) R1->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 6-aminonicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and established method for synthesizing this compound?

A1: The most widely used method for the synthesis of this compound is the Fischer esterification of 6-aminonicotinic acid.[1] This reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). TLC is a quick and convenient method to track the consumption of the starting material (6-aminonicotinic acid) and the formation of the product (this compound). Due to the significant difference in polarity between the carboxylic acid and its ester, they will have different retention factors (Rf) on a TLC plate, allowing for clear visualization of the reaction's progress.[3]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to light yellow or light orange crystalline powder.[4] It has a melting point in the range of 158-162 °C.[5]

Q4: What are the primary safety precautions to consider during this synthesis?

A4: Concentrated acids like sulfuric acid and hydrogen chloride are corrosive and should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Methanol is flammable and toxic. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A low yield is a common issue in Fischer esterification. The following guide will help you troubleshoot potential causes and implement effective solutions.

Potential Cause Recommended Solution Explanation
Incomplete Reaction - Use a large excess of methanol (e.g., 10-20 equivalents or as the solvent).- Increase the reaction time and monitor by TLC until the starting material is consumed.[1][6] - Ensure an adequate amount of acid catalyst is used.Fischer esterification is an equilibrium-limited reaction. Using an excess of one reactant (methanol) drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[7] Insufficient catalyst can lead to a slow reaction rate.
Water Contamination - Use anhydrous methanol and ensure all glassware is thoroughly dried before use. - Consider using a Dean-Stark apparatus to remove water as it is formed.The presence of water can shift the equilibrium back towards the starting materials (hydrolysis of the ester), thus reducing the yield.[8]
Suboptimal Reaction Temperature - Ensure the reaction is heated to a consistent reflux temperature (the boiling point of methanol).The rate of esterification is temperature-dependent. Maintaining a steady reflux is crucial for driving the reaction to completion in a reasonable timeframe.
Product Loss During Work-up - Carefully neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) to a pH of ~7.[1] - Perform the neutralization in an ice bath to manage any exothermic reaction. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product from the aqueous layer.[9]The ester product can be hydrolyzed back to the carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures. Careful and cool neutralization minimizes this risk. Multiple extractions maximize the recovery of the product.
Product Loss During Purification - Optimize purification techniques. For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. For column chromatography, select an appropriate eluent system based on TLC analysis to ensure good separation and minimize product loss.[10]Inefficient purification can lead to significant loss of the final product.
Issue 2: Presence of Impurities in the Final Product

The presence of multiple spots on a TLC plate or unexpected peaks in analytical data indicates impurities. This guide will help you identify potential side products and minimize their formation.

Impurity/Side Product Potential Cause Recommended Solution
Unreacted 6-Aminonicotinic Acid Incomplete reaction.Refer to the solutions for "Incomplete Reaction" in the low yield troubleshooting section. Ensure the reaction is monitored by TLC until the starting material spot disappears.[1]
Hydrolyzed Product (6-Aminonicotinic Acid) The ester product hydrolyzed back to the carboxylic acid during the work-up.Neutralize the reaction mixture carefully and quickly, preferably at a low temperature, to a pH of approximately 7. Avoid prolonged exposure to acidic or basic conditions during the work-up.[1]
Unknown Side Products Potential side reactions due to impurities in the starting material or suboptimal reaction conditions.Ensure the purity of the starting 6-aminonicotinic acid. Optimize reaction temperature and time to minimize the formation of thermal degradation products.

Data Presentation

While specific comparative yield data for the synthesis of this compound under varied conditions is not extensively available in the provided search results, the following table presents a general comparison of reaction conditions for Fischer esterification of similar nicotinic acid derivatives to provide a baseline for optimization.

CatalystStarting MaterialReagents & ConditionsReported Yield (%)Reference
Sulfuric Acid (H₂SO₄)6-Methylnicotinic acidMethanol, Reflux, 17 hours75[9]
Hydrogen Chloride (HCl) gas6-Methylnicotinic acidMethanol saturated with HCl, Reflux, 1 hourNot Specified[11]
Thionyl Chloride (SOCl₂)6-Methylnicotinic acidMethanol, Reflux, ~95°C, several hoursNot Specified[12]

Note: The yields reported above are for the synthesis of Methyl 6-methylnicotinate (B8608588) and should be considered as a reference for optimizing the synthesis of this compound.

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 6-Aminonicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-aminonicotinic acid in an excess of anhydrous methanol.

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue to a pH of approximately 7 by slowly adding saturated sodium bicarbonate solution while cooling the flask in an ice bath.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/heptane).[10][13]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period.

  • Perform a hot filtration to remove any insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 6-Aminonicotinic Acid + Methanol + H₂SO₄ (cat.) reflux Reflux (monitor by TLC) start->reflux concentrate Concentrate reflux->concentrate neutralize Neutralize (NaHCO₃, pH ~7) concentrate->neutralize extract Extract (Ethyl Acetate) neutralize->extract wash_dry Wash (Brine) & Dry (Na₂SO₄) extract->wash_dry concentrate_crude Concentrate to Crude Product wash_dry->concentrate_crude purify Recrystallization or Column Chromatography concentrate_crude->purify end Pure Methyl 6-Aminonicotinate purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_diagnosis Diagnosis cluster_causes Potential Causes & Solutions start Low Yield of This compound tlc_check TLC Analysis of Crude Product start->tlc_check incomplete_reaction Incomplete Reaction: - Excess Methanol - Increase Reaction Time - Check Catalyst Amount tlc_check->incomplete_reaction Starting Material Present workup_loss Work-up Loss: - Careful Neutralization (pH ~7) - Low Temperature Work-up - Multiple Extractions tlc_check->workup_loss Only Product Spot, but Low Mass purification_loss Purification Loss: - Optimize Recrystallization Solvent - Optimize Chromatography Eluent workup_loss->purification_loss Yield Still Low After Optimized Work-up

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common byproducts in Methyl 6-aminonicotinate reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-aminonicotinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

A1: The most common byproducts depend on the specific reaction being performed. However, several recurring byproducts include:

  • 6-Aminonicotinic acid: This results from the hydrolysis of the methyl ester group. This can occur if water is present in the reaction mixture, especially under acidic or basic conditions, or during aqueous workup.

  • N,N-dialkylated products: In N-alkylation reactions, it is possible for the amino group to be alkylated twice, leading to a tertiary amine.

  • N-acylated byproducts: During acylation reactions, incomplete reaction can leave unreacted starting material, or over-acylation can occur if there are other reactive sites.

  • Dimerization products: While less common, there is a potential for intermolecular reactions, such as the formation of an amide linkage between two molecules of this compound, especially at elevated temperatures.

  • Byproducts from coupling reactions: In cross-coupling reactions like Suzuki or Buchwald-Hartwig, common byproducts include homocoupling of the coupling partners and dehalogenation of the starting material.

Q2: How can I minimize the formation of 6-aminonicotinic acid during my reaction?

A2: To minimize hydrolysis of the methyl ester:

  • Use anhydrous conditions: Ensure all solvents and reagents are dry. Use of drying agents or distillation of solvents may be necessary.

  • Control the pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic organic base.

  • Temperature control: Avoid unnecessarily high reaction temperatures, as this can accelerate hydrolysis.

  • Careful workup: When performing an aqueous workup, minimize the contact time and use cooled solutions. If an acidic or basic wash is necessary, perform it quickly and efficiently.

Q3: I am seeing a second spot on my TLC after an N-alkylation reaction. What could it be and how do I get rid of it?

A3: The second spot is likely the N,N-dialkylated byproduct. To minimize its formation, you can try:

  • Using a stoichiometric amount of the alkylating agent: A large excess of the alkylating agent will favor dialkylation.

  • Lowering the reaction temperature: This can help to improve the selectivity for mono-alkylation.

  • Slower addition of the alkylating agent: Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration and favor the mono-alkylated product.

To remove the dialkylated byproduct, column chromatography is typically the most effective method. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, should allow for the separation of the mono- and di-alkylated products.

Troubleshooting Guides

Issue 1: Hydrolysis to 6-Aminonicotinic Acid

Symptom: Your final product is contaminated with a more polar impurity, which is identified as 6-aminonicotinic acid by LC-MS or NMR.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Removal Strategies start Presence of 6-Aminonicotinic Acid Byproduct cause1 Water in Reaction start->cause1 cause2 Harsh Workup (pH, Temp) start->cause2 cause3 Prolonged Reaction Time at High Temperature start->cause3 solution1 Acid-Base Extraction cause1->solution1 cause2->solution1 solution2 Column Chromatography cause3->solution2 solution1->solution2 solution3 Recrystallization solution2->solution3

Caption: Troubleshooting workflow for the removal of 6-aminonicotinic acid.

Detailed Methodologies:

  • Acid-Base Extraction Protocol:

    • Dissolve the crude product in an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic 6-aminonicotinic acid will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the wash with NaHCO₃ solution if necessary (monitor by TLC).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Formation of N,N-dialkylated Byproduct

Symptom: During an N-alkylation reaction, a less polar byproduct is formed in addition to the desired mono-alkylated product.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Reaction Optimization cluster_2 Purification start Formation of N,N-dialkylated Byproduct optimization1 Reduce Equivalents of Alkylating Agent start->optimization1 optimization2 Lower Reaction Temperature start->optimization2 optimization3 Slow Addition of Alkylating Agent start->optimization3 purification1 Column Chromatography optimization1->purification1 optimization2->purification1 optimization3->purification1 purification2 Preparative HPLC purification1->purification2

Caption: Troubleshooting workflow for managing N,N-dialkylation.

Detailed Methodologies:

  • Column Chromatography Protocol:

    • Choose an appropriate stationary phase (silica gel is common).

    • Select an eluent system that provides good separation of your desired product and the byproduct on a TLC plate. A common starting point is a mixture of hexane (B92381) and ethyl acetate.

    • Prepare the column and load the crude product.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Reaction TypeCommon Byproduct(s)Typical Formation (%)Recommended Removal MethodExpected Removal Efficiency (%)
Ester Hydrolysis6-Aminonicotinic acid1-10% (can be higher)Acid-Base Extraction>95%
N-AlkylationN,N-dialkylated product5-30%Column Chromatography>98%
N-AcylationUnreacted Starting MaterialVariableColumn Chromatography>99%
DimerizationAmide-linked dimer<5% (highly dependent on conditions)Preparative HPLC>95%

Note: The typical formation percentages are estimates and can vary significantly based on reaction conditions. Removal efficiencies are also dependent on the specific procedure and scale.

Signaling Pathways and Experimental Workflows

Logical Relationship for Byproduct Formation and Removal

cluster_reaction Reaction Conditions cluster_byproducts Byproduct Formation cluster_removal Removal Strategy Reaction This compound + Reagents Water Presence of Water Reaction->Water ExcessReagent Excess Alkylating/ Acylating Agent Reaction->ExcessReagent HighTemp High Temperature Reaction->HighTemp Hydrolysis Hydrolysis (6-Aminonicotinic acid) Water->Hydrolysis OverReaction Over-alkylation/ Over-acylation ExcessReagent->OverReaction HighTemp->Hydrolysis Dimerization Dimerization HighTemp->Dimerization Extraction Acid-Base Extraction Hydrolysis->Extraction Chromatography Chromatography (Column/Prep HPLC) OverReaction->Chromatography Dimerization->Chromatography

Caption: Logical relationship between reaction conditions, byproduct formation, and removal strategies.

Technical Support Center: Suzuki Coupling with Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting solutions and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction involving Methyl 6-aminonicotinate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving a low yield?

Low yields or reaction failure with unprotected aminopyridines like this compound are common and can be attributed to several factors related to the substrate's inherent properties.[1]

  • Catalyst Inhibition/Deactivation : The primary challenge stems from the substrate itself. The lone pair of electrons on both the pyridine (B92270) nitrogen and the exocyclic amino group can coordinate with the palladium catalyst.[1] This coordination can inhibit or deactivate the catalyst, effectively halting the catalytic cycle.[1]

  • Substrate Reactivity : The electron-donating amino group can reduce the reactivity of the carbon-halide bond towards the crucial oxidative addition step in the catalytic cycle.[1]

  • Suboptimal Reaction Conditions : Success with challenging substrates is highly dependent on finely tuned reaction conditions. Key areas to investigate include the choice of catalyst, ligand, base, solvent, and reaction temperature.[1] Inadequate degassing can also lead to catalyst deactivation.[1]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.

  • Protodeboronation : This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, consuming the reagent.[2][3] It is often promoted by aqueous conditions, high temperatures, or certain bases.[2][3]

    • Solution : Use more stable boronic esters (e.g., pinacol (B44631) or MIDA esters) or conduct the reaction under anhydrous conditions.[2][3] Using the minimum effective amount of base can also help.[3]

  • Homocoupling : The coupling of two boronic acid molecules is a common side reaction, often facilitated by the presence of oxygen.[2]

    • Solution : Rigorous degassing of all solvents and the reaction mixture is the most effective preventative measure.[2] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[2]

  • Dehalogenation : The starting material, this compound, can undergo dehalogenation, where the halide is replaced by a hydrogen atom.[2]

    • Solution : This can be caused by certain hydride sources, such as alcohol solvents.[2] Optimizing the reaction time to be as short as possible can also minimize this side reaction.[2]

  • Ester Hydrolysis : The methyl ester group can be hydrolyzed under basic aqueous conditions, especially at elevated temperatures.[4][5]

    • Solution : Consider using a milder base like KF or a non-aqueous solvent system.[5] If hydrolysis persists, protecting the amine and using less basic conditions or switching to a different coupling strategy may be necessary.

Q3: My reaction mixture turns black. Is the catalyst inactive?

The formation of a black precipitate, commonly known as palladium black, indicates that the active Pd(0) catalyst has agglomerated and fallen out of solution, rendering it inactive.[3] This can be caused by:

  • Insufficient ligand to stabilize the Pd(0) intermediate.[3]

  • Excessively high reaction temperatures.[3]

  • Impurities in the starting materials or solvents.[3]

  • Inadequate degassing, allowing oxygen to decompose the catalyst.[1]

Solution : Use robust, sterically hindered ligands (e.g., Buchwald-type ligands), increase the ligand-to-palladium ratio slightly, lower the reaction temperature, and ensure all reagents and solvents are pure and thoroughly degassed.[3]

Q4: Can I perform the coupling without protecting the amino group?

Yes, it is possible to perform Suzuki couplings on unprotected aminopyridines, and it is often preferred to avoid extra synthesis steps.[2][6] Success is highly dependent on selecting an appropriate catalyst system that is not inhibited by the basic amino group.[7] Modern bulky, electron-rich phosphine (B1218219) ligands are specifically designed to overcome this challenge and promote high yields even with unprotected aminoheterocycles.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting Workflow

G Start Reaction Failed: Low or No Yield Check_Catalyst Issue: Catalyst System Start->Check_Catalyst Check_Conditions Issue: Reaction Conditions Start->Check_Conditions Check_Side_Reactions Issue: Side Reactions Start->Check_Side_Reactions Check_Reagents Issue: Reagent Quality Start->Check_Reagents Sol_Ligand Solution: Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading (2-5 mol%). Check_Catalyst->Sol_Ligand Inhibition or Decomposition Sol_Base Solution: Screen different bases (e.g., K3PO4, Cs2CO3). Use anhydrous base if needed. Check_Conditions->Sol_Base Incorrect Base or Solvent Sol_Temp Solution: Optimize temperature. Too low: slow reaction. Too high: decomposition. Check_Conditions->Sol_Temp Suboptimal Temperature Sol_Degas Solution: Ensure rigorous degassing of solvents and reaction (e.g., freeze-pump-thaw). Check_Conditions->Sol_Degas Oxygen Contamination Sol_Proto Solution: Use boronic esters (pinacol). Use anhydrous conditions. Minimize water. Check_Side_Reactions->Sol_Proto Protodeboronation Observed Sol_Homo Solution: Rigorous degassing. Use Pd(0) source directly. Check_Side_Reactions->Sol_Homo Homocoupling Observed Sol_Purity Solution: Purify starting materials. Use fresh, anhydrous solvents. Check_Reagents->Sol_Purity Impure or Degraded Reagents

Caption: A troubleshooting workflow for failed Suzuki couplings.

Problem-Solution Table
Problem ObservedPotential Cause(s)Suggested Solutions
No Reaction / Low Yield 1. Catalyst inhibition by pyridine/amino groups.[1] 2. Inactive catalyst system for this substrate. 3. Reaction temperature too low.[1]1. Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] 2. Increase catalyst loading from 1-2 mol% to 3-5 mol%.[1] 3. Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂). 4. Increase temperature moderately (e.g., 80°C to 100°C).[3]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen.[2] 2. Catalyst system favors homocoupling.1. Perform rigorous degassing of solvents and the reaction vessel (e.g., 3x freeze-pump-thaw cycles).[2][3] 2. Change the ligand; bidentate ligands like dppf can sometimes suppress homocoupling.[3]
Protodeboronation of Boronic Acid 1. Presence of excess water or oxygen.[3] 2. Base-catalyzed or thermal decomposition of boronic acid.[3]1. Use a more stable boronic acid derivative like a pinacol ester.[2][3] 2. Use anhydrous solvents and bases.[2] 3. Use the minimum effective amount and strength of base.[3]
Catalyst Turns Black (Palladium Black) 1. Insufficient ligand to stabilize Pd(0).[3] 2. High reaction temperature.[3] 3. Impurities in reagents or solvent.[3]1. Increase the ligand-to-palladium ratio. 2. Use a more robust, sterically hindered ligand.[3] 3. Lower the reaction temperature.[3] 4. Purify all reagents and use fresh, anhydrous, degassed solvents.[3]
Methyl Ester Hydrolysis 1. Strong base in the presence of water.[5] 2. High reaction temperature.1. Use a weaker base (e.g., KF, K₂CO₃ instead of K₃PO₄ or Cs₂CO₃).[5] 2. Switch to a non-aqueous solvent system (e.g., Toluene, THF, Dioxane). 3. Lower the reaction temperature or shorten reaction time.[4]

Data & Protocols

Table 1: Recommended Catalyst Systems for Aminopyridine Suzuki Couplings

The selection of the palladium source and ligand is critical to overcome the challenges of coupling an electron-rich heteroarene.[2] Bulky, electron-rich phosphine ligands are known to be effective for these types of heteroaryl couplings.[1][8]

Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90[2]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90[7]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100High[7]
PdCl₂(dppf)K₂CO₃Dioxane/H₂O100Moderate to High[3]

Yields are representative for similar aminopyridine substrates and may vary.

General Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound (assuming a bromo or chloro derivative) with an arylboronic acid.

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Detailed Steps:

  • Reagent Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 6-halonicotinate (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), and the base (e.g., K₃PO₄, 2.0–3.0 eq.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition : Through a septum, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 mixture).[2] Sparge the solution with inert gas for 10-15 minutes. Finally, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) as a solid or in a small amount of degassed solvent.

  • Reaction : Heat the mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[3]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide has been completely consumed.

  • Workup : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water, followed by brine.[2]

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica (B1680970) gel.[2]

References

Technical Support Center: Resolving Solubility Challenges with Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during chemical reactions with Methyl 6-aminonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid.[1][2] It is known to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and also shows solubility in alcohols such as methanol (B129727) and ethanol.[3] Its solubility in water is limited.[4]

Q2: I am observing that this compound is not dissolving in my reaction solvent. What could be the reason?

A2: Several factors could contribute to this issue. The solvent may not be appropriate for dissolving this compound. The concentration of the compound in the solvent may be too high, exceeding its saturation point. Additionally, the temperature of the system might be too low, as solubility often increases with temperature.

Q3: Can the pH of the reaction mixture affect the solubility of this compound?

A3: Yes, the pH can significantly influence its solubility. This compound has a basic amino group and a pyridine (B92270) ring nitrogen, which can be protonated under acidic conditions to form a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.

Q4: Are there any common co-solvents that can be used to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be an effective strategy. For reactions in less polar solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), adding a small amount of a more polar solvent in which this compound is highly soluble, such as DMSO or DMF, can significantly enhance its overall solubility in the mixed solvent system.

Troubleshooting Guide

Issue: this compound precipitates out of the reaction mixture upon the addition of another reagent.

Possible Cause 1: Change in Solvent Polarity The addition of a reagent dissolved in a solvent of different polarity can alter the overall polarity of the reaction mixture, causing the product to precipitate.

Solution:

  • Solvent Selection: Choose a solvent system that is appropriate for both the this compound and the added reagent.

  • Slow Addition: Add the reagent solution dropwise to the reaction mixture with vigorous stirring. This allows for gradual changes in the solvent environment and can help maintain solubility.

Possible Cause 2: In-situ Salt Formation or Reaction The added reagent might be reacting with this compound to form a new compound or a salt that is insoluble in the reaction medium.

Solution:

  • Analysis of Precipitate: Isolate and analyze the precipitate to determine its identity. This will help in understanding the underlying cause.

  • Solvent System Modification: If an insoluble salt is formed, consider using a more polar solvent system that can solvate the ionic species.

Issue: The reaction is sluggish or incomplete, and I suspect poor solubility of this compound is the culprit.

Solution 1: Increase Reaction Temperature

  • Protocol: Gradually increase the temperature of the reaction mixture in increments of 5-10°C. Monitor the reaction progress at each temperature point. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

Solution 2: Employ a Co-solvent

  • Protocol: Introduce a small percentage (e.g., 5-10% v/v) of a co-solvent in which this compound is highly soluble (e.g., DMF or DMSO). Add the co-solvent to the reaction mixture containing the insoluble this compound and stir until the solid dissolves before proceeding with the reaction.

Solution 3: pH Adjustment

  • Protocol: If the reaction conditions permit, consider adding a small amount of a suitable acid (e.g., a few drops of acetic acid or a catalytic amount of a stronger acid) to protonate the amino group and increase solubility. This is only suitable for reactions that are not sensitive to acidic conditions.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Room Temperature

SolventSolvent ClassEstimated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Generally a good solvent for this compound.
Dimethylformamide (DMF)Polar Aprotic> 100Another excellent solvent choice.
MethanolPolar Protic20 - 50Good solubility.
EthanolPolar Protic10 - 30Moderate to good solubility.
Tetrahydrofuran (THF)Polar Aprotic5 - 15Moderate solubility. Often used in reactions.[1]
Dichloromethane (DCM)Chlorinated5 - 15Moderate solubility. Often used in reactions.[1]
AcetonitrilePolar Aprotic2 - 10Lower to moderate solubility.
Ethyl AcetateEster1 - 5Low solubility. Used in extraction workups.[1]
WaterAqueous< 0.1Very low solubility at neutral pH.[4]
HexanesNonpolar< 0.1Essentially insoluble.

Disclaimer: The solubility values presented in this table are estimations based on qualitative data and chemical principles. Actual solubility may vary depending on the specific experimental conditions, including temperature and purity of the compound and solvents.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Methanol, Ethanol, THF, DCM, Acetonitrile, DMF, DMSO)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Protocol 2: Improving Solubility with a Co-solvent

Objective: To enhance the solubility of this compound in a reaction solvent using a co-solvent.

Procedure:

  • To your reaction vessel containing the poorly soluble this compound in the primary reaction solvent, add a small volume of a co-solvent in which it is highly soluble (e.g., DMF or DMSO). Start with 5% (v/v) of the total reaction volume.

  • Stir the mixture at room temperature until the this compound is fully dissolved.

  • If the solid does not dissolve, you can gradually increase the amount of co-solvent up to 20% (v/v), ensuring it does not negatively impact the reaction.

  • Once dissolved, proceed with the addition of other reagents as per your reaction protocol.

Visualizations

experimental_workflow start Start: Solubility Issue (e.g., Precipitation) check_solubility Check Solubility Profile (See Table 1) start->check_solubility temp_increase Increase Temperature check_solubility->temp_increase Primary solvent is appropriate cosolvent Add Co-solvent (e.g., DMF, DMSO) temp_increase->cosolvent No improvement dissolved Compound Dissolved temp_increase->dissolved Success ph_adjust Adjust pH (if applicable) cosolvent->ph_adjust No improvement cosolvent->dissolved Success ph_adjust->dissolved Success end End ph_adjust->end No improvement reaction_proceed Proceed with Reaction dissolved->reaction_proceed reaction_proceed->end

Caption: Troubleshooting workflow for addressing this compound solubility issues.

experimental_protocol cluster_qualitative Qualitative Solubility Protocol cluster_cosolvent Co-solvent Addition Protocol add_solid 1. Add ~10mg of This compound to vial add_solvent 2. Add 1mL of solvent add_solid->add_solvent vortex 3. Vortex for 1-2 min add_solvent->vortex observe 4. Observe result (Soluble, Partially Soluble, Insoluble) vortex->observe start_cosolvent 1. Start with suspension in primary solvent add_cosolvent 2. Add 5% (v/v) co-solvent (e.g., DMSO) start_cosolvent->add_cosolvent stir 3. Stir until dissolved add_cosolvent->stir increase_cosolvent 4. If not dissolved, incrementally add more co-solvent (up to 20%) stir->increase_cosolvent proceed 5. Proceed with reaction increase_cosolvent->proceed

Caption: Experimental protocols for solubility testing and improvement.

References

Purification challenges with Methyl 6-aminonicotinate and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 6-aminonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurity is typically the unreacted starting material, 6-aminonicotinic acid.[1] This is due to the equilibrium nature of the esterification reaction. Other potential impurities can include residual solvents from the synthesis and colored byproducts of unknown structure.

Q2: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are:

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid compound.

  • Column Chromatography: This method is useful for separating the desired product from impurities with different polarities.[2]

  • Acid-Base Extraction: This technique is particularly effective for removing acidic impurities like unreacted 6-aminonicotinic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or no crystal formation - Too much solvent was used. - The solution was not sufficiently saturated.- Evaporate some of the solvent to increase saturation and induce crystallization. - Try adding a seed crystal to initiate crystallization.
Oiling out (formation of an oil instead of crystals) - The compound is melting in the hot solvent. - The cooling rate is too fast.- Add a small amount of a less polar, miscible solvent to lower the solubility. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Colored impurities in crystals - The impurity is co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Low recovery of purified product - The compound has significant solubility in the cold solvent. - Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product and impurities - The solvent system (mobile phase) is not optimized. - The column was not packed properly.- Optimize the mobile phase polarity. A common starting point for compounds like this is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] Adjust the ratio to achieve good separation on a TLC plate first. - Ensure the silica (B1680970) gel is packed uniformly to avoid channeling.
Product is not eluting from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of the compound on the column - The compound is interacting too strongly with the silica gel (common with amines).- Add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the mobile phase to neutralize acidic sites on the silica gel.
Colored impurities co-elute with the product - The colored impurity has a similar polarity to the product in the chosen solvent system.- Try a different solvent system with different selectivity. - Consider using reversed-phase chromatography if the colored impurity is less polar than the product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol/water, or ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction for Removal of 6-Aminonicotinic Acid

Objective: To remove the acidic impurity, 6-aminonicotinic acid, from the crude product.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic 6-aminonicotinic acid will react with the base and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the washing step with sodium bicarbonate solution to ensure complete removal of the acidic impurity.

  • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following table provides a hypothetical comparison of purity levels before and after applying different purification techniques. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Typical Recovery (%)
Recrystallization90>9870-85
Column Chromatography85>9960-80
Acid-Base Extraction90 (with acidic impurity)>97>90

Visualizations

Logical Workflow for Purification Method Selection

Purification_Selection start Crude this compound check_impurities Major Impurity Type? start->check_impurities acidic_impurity Acidic (e.g., 6-aminonicotinic acid) check_impurities->acidic_impurity Yes other_impurities Other polar/non-polar impurities check_impurities->other_impurities No acid_base Perform Acid-Base Extraction acidic_impurity->acid_base column_chrom Perform Column Chromatography other_impurities->column_chrom check_purity_after_extraction Purity > 98%? acid_base->check_purity_after_extraction recrystallize Perform Recrystallization check_purity_after_extraction->recrystallize No final_product Pure this compound check_purity_after_extraction->final_product Yes column_chrom->recrystallize recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification method.

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Hot filtration to remove insoluble impurities dissolve->hot_filtration cool Cool filtrate slowly to induce crystallization hot_filtration->cool isolate Isolate crystals by vacuum filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry purified crystals wash->dry end End dry->end

Caption: Step-by-step workflow for the recrystallization process.

References

Technical Support Center: Analysis of Methyl 6-aminonicotinate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in Methyl 6-aminonicotinate via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

The primary impurities in this compound typically arise from the synthesis process and potential degradation. The most common synthesis route involves the esterification of 6-aminonicotinic acid. Therefore, incomplete reaction can result in the starting material, 6-aminonicotinic acid , being present as a process-related impurity.

Additionally, hydrolysis of the methyl ester group in this compound can lead to the formation of 6-aminonicotinic acid as a degradation product.[1] While specific data for this compound is limited, studies on the analogous compound, methyl nicotinate, show that it degrades to nicotinic acid in aqueous solutions.[1]

For related pyridine (B92270) compounds, over-oxidation during synthesis can lead to the formation of dicarboxylic acids.[2]

Q2: Why am I observing peak tailing with my this compound peak?

Peak tailing is a frequent issue when analyzing basic compounds like pyridine derivatives, such as this compound.[2] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[2] This can lead to poor peak shape and inaccurate quantification.

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

To improve the separation of co-eluting peaks, a systematic approach to method development is recommended. This can involve:

  • Adjusting the mobile phase pH: Small changes in pH can alter the ionization state of this compound and its impurities, which can significantly impact their retention times and improve resolution.[2]

  • Changing the organic modifier: Switching from methanol (B129727) to acetonitrile, or vice versa, or using a combination of both can alter the selectivity of the separation.

  • Modifying the stationary phase: If using a C18 column, consider switching to a different stationary phase, such as a phenyl-hexyl or a cyano column, to introduce different separation mechanisms.[2]

  • Decreasing the column particle size: Using columns with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution, but this requires a UHPLC system capable of handling higher backpressures.[2]

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its decomposition.[3][4] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions.[5]

  • Establishing degradation pathways of the drug substance.[4]

  • Demonstrating the specificity and stability-indicating nature of an HPLC method, ensuring that all degradation products are separated from the main peak.[3][5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing of this compound Peak Interaction of the basic pyridine nitrogen with acidic silanol groups on the column.[2]- Lower the mobile phase pH to around 2.5-3.0 using a buffer (e.g., phosphate (B84403) or formate) to protonate the silanol groups.[2]- Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-20 mM) to block the active silanol sites.[2]
Poor Resolution Between Main Peak and Impurity Inadequate separation conditions.- Optimize the mobile phase composition (organic solvent ratio, pH).[2]- Change to a different column stationary phase (e.g., phenyl-hexyl, cyano).[2]- Reduce the column temperature to increase retention and potentially improve selectivity.
Ghost Peaks in the Chromatogram Contamination in the mobile phase or sample carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.[6]- Implement a robust needle wash procedure in the autosampler method.- Inject a blank (mobile phase) to confirm if the ghost peak is from the system.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation.- Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection.- Use a column thermostat to maintain a consistent temperature.- Check the pump performance and ensure the mobile phase is well-mixed.- If the column is old or has been used with harsh conditions, consider replacing it.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

Chromatographic Conditions:

ParameterRecommended Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelco LC-18)[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: MethanolIsocratic elution with 25% B[1] or a shallow gradient depending on the impurity profile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 263 nm[1]
Injection Volume 10 µL
Sample Diluent Mobile Phase

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the sample diluent to achieve a similar concentration as the standard solution.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Analyze all stressed samples using the developed HPLC method and compare the chromatograms to that of an unstressed sample to identify and separate degradation products.

Quantitative Data

The following table presents illustrative data for the degradation of a related compound, methylnicotinate, to nicotinic acid when stored in an aqueous solution at 4°C.[1] This demonstrates the type of quantitative analysis that can be performed with a validated HPLC method.

Storage Time (days)Nicotinic Acid (% of total)[1]
50.060 ± 0.002
1062~1.6

This data is for methylnicotinate and serves as an example. The degradation rate of this compound may differ.

Visualizations

HPLC_Troubleshooting_Workflow start Start HPLC Analysis observe_chromatogram Observe Chromatogram start->observe_chromatogram peak_shape_ok Is Peak Shape Acceptable? observe_chromatogram->peak_shape_ok resolution_ok Is Resolution Sufficient? peak_shape_ok->resolution_ok Yes troubleshoot_tailing Troubleshoot Peak Tailing: - Lower mobile phase pH - Add competing base (TEA) peak_shape_ok->troubleshoot_tailing No (Tailing) baseline_ok Is Baseline Stable? resolution_ok->baseline_ok Yes troubleshoot_resolution Troubleshoot Resolution: - Adjust mobile phase - Change column type resolution_ok->troubleshoot_resolution No (Co-elution) troubleshoot_baseline Troubleshoot Baseline: - Use fresh mobile phase - Check for leaks/bubbles baseline_ok->troubleshoot_baseline No (Noise/Drift) end_analysis Analysis Complete baseline_ok->end_analysis Yes troubleshoot_tailing->observe_chromatogram troubleshoot_resolution->observe_chromatogram troubleshoot_baseline->observe_chromatogram

Caption: A workflow for troubleshooting common HPLC issues.

References

Technical Support Center: High-Purity Methyl 6-aminonicotinate Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of Methyl 6-aminonicotinate, a key intermediate in pharmaceutical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing this compound?

A1: While methanol (B129727) is a commonly cited solvent, the ideal choice depends on the impurity profile of your crude material. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, suitable solvents and solvent systems to explore include methanol, ethanol, ethyl acetate, toluene, and mixtures such as methanol/water or ethanol/water. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific batch.

Q2: My this compound oils out during recrystallization. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point or if the rate of cooling is too rapid. To remedy this, try adding a small amount of additional hot solvent to the mixture to decrease the saturation. Ensure a slow and gradual cooling process to allow for proper crystal lattice formation. Seeding the solution with a few pure crystals of this compound can also help induce crystallization.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials such as 6-aminonicotinic acid, residual solvents from the synthesis, and by-products from side reactions. The nature of impurities will depend on the synthetic route employed.

Q4: How can I remove colored impurities during recrystallization?

A4: Colored impurities can often be removed by treating the hot, dissolved solution with activated carbon. Add a small amount of activated carbon to the solution, keep it at a boil for a few minutes, and then perform a hot filtration to remove the carbon particles before allowing the solution to cool. Be aware that using too much activated carbon can lead to a loss of your desired product.

Data Presentation

To achieve high-purity this compound, understanding its solubility in various solvents is critical. The following tables provide a template for organizing experimentally determined solubility data.

Table 1: Qualitative Solubility of this compound

SolventSolubility at Room Temperature (approx. 25°C)Solubility at Boiling PointObservations
MethanolSolubleVery Soluble
EthanolSparingly SolubleSoluble
Ethyl AcetateSparingly SolubleSoluble
TolueneInsolubleSparingly Soluble
AcetonitrileSparingly SolubleSoluble
WaterSparingly Soluble[1]Slightly Soluble

Table 2: Quantitative Solubility of this compound (User-Determined)

SolventTemperature (°C)Solubility ( g/100 mL)
e.g., Methanol0User Data
25User Data
60User Data
e.g., Ethanol0User Data
25User Data
78User Data

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for recrystallizing this compound from a single solvent, such as methanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, ACS grade or higher)

  • Activated Carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon. Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask with a small amount of boiling solvent. Place a fluted filter paper in a funnel and place it on the hot flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when no single solvent provides the desired solubility characteristics. A common example is a methanol/water system.

Materials:

  • Crude this compound

  • Solvent 1 (in which the compound is soluble, e.g., Methanol)

  • Solvent 2 (in which the compound is insoluble, e.g., Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot Solvent 1 (e.g., methanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add Solvent 2 (e.g., water) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot Solvent 1 until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of Solvent 1 and Solvent 2.

  • Drying: Dry the purified crystals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound.
"Oiling out" (formation of a liquid layer instead of crystals) - The solution is supersaturated above the melting point of the compound.- The rate of cooling is too fast.- Reheat the solution and add a small amount of additional hot solvent.- Ensure a very slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low recovery of purified product - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the filtration apparatus and the receiving flask are pre-heated before hot filtration. Add a small amount of excess hot solvent before filtering.
Crystals are colored or appear impure after recrystallization - Incomplete removal of colored impurities.- Co-precipitation of impurities.- Repeat the recrystallization, incorporating a decolorizing carbon step.- Ensure the cooling process is slow to allow for selective crystallization of the desired compound.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter If used cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals Too much solvent? Not saturated? no_crystals->sol_no_crystals sol_oiling_out Cooling too fast? Too concentrated? oiling_out->sol_oiling_out sol_low_yield Too much solvent? Premature crystallization? low_yield->sol_low_yield act_no_crystals Boil off solvent Scratch flask Add seed crystal sol_no_crystals->act_no_crystals act_oiling_out Reheat & add solvent Cool slowly sol_oiling_out->act_oiling_out act_low_yield Concentrate mother liquor Pre-heat filtration setup sol_low_yield->act_low_yield

Caption: A decision-making diagram for troubleshooting common recrystallization problems.

References

Stability and degradation pathways of Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of Methyl 6-aminonicotinate. The information is presented in a user-friendly question-and-answer format to address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 6-aminonicotinic acid and methanol (B129727). This is a common degradation pathway for ester-containing compounds.

Q2: What factors can accelerate the degradation of this compound in solution?

Several factors can influence the rate of hydrolysis and the overall stability of this compound in aqueous solutions. The most significant factors include:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and, more significantly, alkaline conditions can catalyze the degradation. Esters are generally most stable at a slightly acidic pH.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1] For enhanced stability, it is recommended to store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[1]

  • Presence of Catalysts: Enzymes such as esterases can significantly increase the rate of ester cleavage.[1] It is crucial to work in sterile conditions to prevent microbial contamination that could introduce these enzymes.[1]

Q3: How stable is this compound in a typical aqueous solution at refrigerated temperatures?

Q4: What are other potential degradation pathways for this compound besides hydrolysis?

In addition to hydrolysis, other potential degradation pathways that should be considered, particularly under forced degradation conditions, include:

  • Oxidation: The amino group on the pyridine (B92270) ring could be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over extended periods.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Photostability studies are recommended to assess this potential pathway.

  • Thermal Degradation: At elevated temperatures, beyond accelerating hydrolysis, other degradation pathways may become significant.

Troubleshooting Guide

Issue 1: I am observing a rapid decrease in the potency of my this compound solution.

  • Possible Cause: Incorrect pH of the solution.

    • Solution: Measure the pH of your solution. If it is neutral or alkaline, adjust it to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system. Avoid strongly acidic or basic conditions.[1]

  • Possible Cause: Elevated storage temperature.

    • Solution: Ensure your solutions are consistently stored at refrigerated (2-8°C) or frozen (-20°C) temperatures when not in use.[1]

  • Possible Cause: Microbial or chemical contamination.

    • Solution: Prepare solutions using sterile, high-purity water and reagents. To minimize the risk of microbial contamination, consider filtering the solution through a 0.22 µm filter.[1]

Issue 2: An unexpected peak is appearing in the chromatogram of my this compound sample.

  • Possible Cause: The unexpected peak is likely the hydrolysis product, 6-aminonicotinic acid.[1]

    • Solution: To confirm the identity of this peak, analyze a standard of 6-aminonicotinic acid and compare its retention time with the unknown peak in your sample.[1]

Data Presentation

Table 1: Summary of Potential Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, heated (e.g., 60°C)Hydrolysis of the methyl ester to 6-aminonicotinic acid.
Basic Hydrolysis 0.1 M NaOH, room temperature or slightly heatedRapid hydrolysis of the methyl ester to 6-aminonicotinic acid.
Oxidative Degradation 3-30% H₂O₂, room temperatureOxidation of the amino group and potentially the pyridine ring.
Thermal Degradation Solid or solution heated (e.g., >60°C)Acceleration of hydrolysis and other potential degradation pathways.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightPhotolytic degradation leading to various products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water (HPLC grade)

  • Methanol or acetonitrile (B52724) (HPLC grade)

  • pH meter

  • Incubator or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution at a slightly acidic pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber.

  • Sample Collection: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and detect the formation of degradation products.

Protocol 2: HPLC Method for Quantification of this compound and 6-aminonicotinic acid

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its primary degradation product, 6-aminonicotinic acid.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV absorbance maximum of the compounds (e.g., around 260 nm).[1]

  • Injection Volume: 10-20 µL[1]

Procedure:

  • Standard Preparation: Prepare stock solutions of both this compound and 6-aminonicotinic acid in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solutions.[1]

  • Sample Preparation: Dilute the samples from the stability study to fall within the calibration range.[1]

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve for each compound by plotting peak area versus concentration. Determine the concentration of each compound in the samples from their respective calibration curves.[1]

Visualizations

Hydrolysis_Pathway cluster_products Products M6A This compound AA 6-Aminonicotinic Acid M6A->AA Hydrolysis H2O H₂O H_OH H⁺ or OH⁻ MeOH Methanol Experimental_Workflow start Start: Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Collect Samples at Various Time Points stress->sampling prep Sample Preparation (Neutralization, Dilution) sampling->prep hplc HPLC Analysis prep->hplc quant Quantify Parent Compound and Degradation Products hplc->quant end End: Determine Stability Profile and Degradation Pathways quant->end Troubleshooting_Logic issue Issue: Rapid Decrease in Potency check_ph Check pH issue->check_ph check_temp Check Storage Temperature issue->check_temp check_cont Check for Contamination issue->check_cont ph_incorrect pH is Neutral/Alkaline check_ph->ph_incorrect temp_high Temperature is Elevated check_temp->temp_high cont_present Contamination Suspected check_cont->cont_present adjust_ph Solution: Adjust to pH 4-6 ph_incorrect->adjust_ph store_cold Solution: Store at 2-8°C or -20°C temp_high->store_cold sterile Solution: Use Sterile Techniques and Filter cont_present->sterile

References

Technical Support Center: Managing Exotherms in Large-Scale Methyl 6-aminonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing the exothermic nature of large-scale Methyl 6-aminonicotinate synthesis. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical data to ensure the safe and efficient execution of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for large-scale production of this compound, and which is more exothermic?

A1: The two main industrial routes are:

  • Fischer Esterification of 6-Aminonicotinic Acid: This classic method involves reacting 6-aminonicotinic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). While generally considered mildly exothermic, the exotherm can become significant at a large scale, especially during the initial mixing of the acid and catalyst.

  • Oxidation of a Substituted Pyridine followed by Esterification: A common industrial precursor is 2-methyl-5-ethylpyridine (MEP). This route involves the oxidation of MEP with a strong oxidizing agent like nitric acid to form the nicotinic acid derivative, which is then esterified. The initial oxidation step is highly exothermic and poses a significant risk of thermal runaway if not properly controlled.

Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?

A2: The main risk is a thermal runaway , an uncontrolled increase in temperature and reaction rate. This can lead to:

  • Over-pressurization of the reactor: Rapid temperature increases can vaporize solvents and reactants, potentially exceeding the reactor's pressure limits and leading to a rupture or explosion.

  • Formation of hazardous byproducts: High temperatures can trigger side reactions, leading to the formation of undesirable and potentially hazardous impurities.

  • Degradation of reactants and product: The desired product, this compound, and the starting materials can decompose at elevated temperatures, reducing yield and purity.

  • Release of toxic and flammable materials: A reactor failure can release corrosive, toxic, and flammable substances into the surrounding environment.

Q3: How can I quantitatively assess the exothermic hazard of my specific process?

A3: Reaction calorimetry is the most effective method for quantitatively assessing thermal hazards. A reaction calorimeter can measure the heat of reaction, the rate of heat generation, and the adiabatic temperature rise for your specific process conditions. This data is crucial for safe scale-up and for designing an effective cooling strategy.

Q4: What are the key process parameters to monitor for effective exotherm control?

A4: Continuous monitoring of the following parameters is critical:

  • Reactor Temperature: The most direct indicator of the reaction's progress and thermal stability.

  • Jacket/Cooling System Temperature: Monitoring the inlet and outlet temperatures of the cooling medium helps assess the efficiency of heat removal.

  • Reactant Addition Rate (for fed-batch systems): This is a primary method for controlling the rate of heat generation.

  • Pressure: A sudden increase in pressure can indicate a loss of temperature control.

  • Stirrer Speed: Adequate agitation is crucial for uniform temperature distribution and efficient heat transfer.

Troubleshooting Guides

Issue 1: Gradual, Uncontrolled Temperature Rise
Potential Cause Troubleshooting/Optimization Steps
Inadequate Cooling Capacity 1. Verify Cooling System: Check coolant flow rate, temperature, and pressure. Ensure there are no blockages in the cooling lines. 2. Lower Coolant Temperature: If possible, decrease the setpoint of the cooling utility. 3. Increase Heat Transfer Area: If using a jacketed reactor with coils, ensure all cooling surfaces are active.
Fouling of Reactor Surfaces 1. Inspect Reactor: After the batch, visually inspect the reactor jacket and coils for any buildup that could impede heat transfer. 2. Implement Cleaning Schedule: Establish a regular and validated cleaning protocol for the reactor.
Faster Than Anticipated Reaction Rate 1. Reduce Reactant Feed Rate: If using a fed-batch system, immediately stop or significantly reduce the reactant feed rate. 2. Re-evaluate Kinetics: Review the reaction kinetics and heat of reaction data. The reaction may be more sensitive to temperature or concentration than initially predicted.
Issue 2: Rapid, Uncontrolled Temperature and Pressure Spike (Thermal Runaway)
Immediate Action Follow-up/Preventative Measures
1. Stop All Feeds: Immediately cease the addition of all reactants.1. Thorough Hazard Analysis: Conduct a comprehensive process hazard analysis (PHA), including a "what-if" analysis for cooling and agitation failures.
2. Maximize Cooling: Fully open all cooling utility valves to provide maximum cooling to the reactor.2. Implement Emergency Procedures: Develop and train personnel on emergency shutdown procedures.
3. Emergency Quenching (if designed): If the system has a validated quenching procedure, initiate it. This may involve adding a pre-determined chemical to stop the reaction.3. Install Safety Instrumented Systems (SIS): Consider installing automated safety systems that can, for example, automatically stop reactant feeds and initiate emergency cooling upon detection of a high-temperature or high-pressure alarm.
4. Evacuate Personnel: If the situation cannot be brought under control, evacuate all personnel from the immediate area.4. Review Reactor Design: Ensure the reactor's pressure relief system is adequately sized to handle a worst-case thermal runaway scenario.

Experimental Protocols

Protocol 1: Large-Scale Fischer Esterification of 6-Aminonicotinic Acid (Fed-Batch Approach)

This protocol outlines a fed-batch approach to control the exotherm during the addition of the acid catalyst.

Materials:

  • 6-Aminonicotinic Acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control unit (TCU)

  • Dosing pump for sulfuric acid addition

  • Condenser

  • Agitator

Procedure:

  • Initial Charge: Charge the reactor with 6-aminonicotinic acid and methanol.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen).

  • Initial Cooling: Cool the reactor contents to 10-15°C using the TCU.

  • Catalyst Addition (Fed-Batch):

    • Begin slow, controlled addition of concentrated sulfuric acid via the dosing pump.

    • Crucially, monitor the reactor temperature closely during the addition. The rate of addition should be adjusted to maintain the reactor temperature below a pre-determined setpoint (e.g., 25°C).

    • If the temperature begins to rise rapidly, immediately stop the sulfuric acid addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction: Once the full amount of sulfuric acid has been added and the initial exotherm has subsided, slowly heat the reaction mixture to reflux (approximately 65-70°C).

  • Hold: Maintain the reaction at reflux with continuous agitation for the required duration (monitor by TLC or HPLC for completion).

  • Cool-down: After the reaction is complete, cool the reactor contents to room temperature.

  • Work-up:

    • Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution. This neutralization can also be exothermic and should be done slowly with adequate cooling.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation: Key Parameters for Exotherm Management
ParameterLab-Scale (Illustrative)Pilot-Scale (Illustrative)Large-Scale (Illustrative)
Reactant Ratio (Acid:Methanol) 1 : 101 : 81 : 6
Catalyst (H₂SO₄) Loading 0.2 eq0.15 eq0.1 eq
Catalyst Addition Time 10-15 min1-2 hours4-6 hours
Max Temp during Catalyst Addition < 30°C< 25°C< 20°C
Coolant Temperature (Addition) 10°C5°C0°C or lower
Reflux Temperature ~65°C~65°C~65°C
Coolant Temperature (Reflux) 15°C10°C5°C

Mandatory Visualizations

Logical Relationship for Exotherm Control

ExothermControl cluster_monitoring Monitoring cluster_control Control Actions cluster_decision Decision Logic T Reactor Temperature C Coolant Flow/Temp T->C Adjusts D Temperature > Setpoint? T->D R Runaway Condition? T->R P Reactor Pressure F Reactant Feed Rate P->F Stops P->R F->T Affects A Agitation Speed A->T Impacts Heat Transfer Q Quench System D->F Decrease/Stop D->C Increase Cooling R->Q Activate

Caption: Decision workflow for managing reaction temperature.

Experimental Workflow for Fed-Batch Synthesis

FedBatchWorkflow start Start charge_reactants Charge 6-Aminonicotinic Acid and Methanol start->charge_reactants cool_initial Cool Reactor to 10-15°C charge_reactants->cool_initial add_catalyst Fed-Batch Addition of H₂SO₄ (Monitor Temperature) cool_initial->add_catalyst reflux Heat to Reflux (65-70°C) add_catalyst->reflux hold Hold at Reflux (Monitor Completion) reflux->hold cool_down Cool to Room Temperature hold->cool_down neutralize Neutralize with NaHCO₃ (Control Exotherm) cool_down->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate end Crude this compound dry_concentrate->end

Caption: Step-by-step workflow for large-scale synthesis.

Technical Support Center: Catalyst Poisoning in Reactions with Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) regarding catalyst poisoning in reactions involving Methyl 6-aminonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation when using this compound in my cross-coupling reaction?

Catalyst deactivation in reactions with this compound can stem from several sources. The most common causes are:

  • Substrate-Induced Poisoning: The this compound molecule itself can be a source of poisoning. The nitrogen atom on the pyridine (B92270) ring can coordinate with the metal center of the catalyst (e.g., palladium), leading to the formation of inactive catalytic complexes.[1][2]

  • Impurities in Reagents and Solvents: Trace impurities in your starting materials, solvents, or inert gas can act as potent catalyst poisons. Common culprits include sulfur compounds, halides, cyanides, and even water or oxygen.[2][3] Sulfur, in particular, can irreversibly bind to and deactivate palladium catalysts.[4]

  • Ligand Degradation: Phosphine (B1218219) ligands, which are frequently used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.[1]

  • Thermal Decomposition: High reaction temperatures can accelerate the decomposition of the catalyst, leading to the formation of inactive species like palladium black.[1]

  • Formation of Off-Cycle Species: The catalyst can be consumed in unproductive side reactions, leading to its deactivation.

Q2: My reaction is showing low or no product yield. How can I determine if catalyst poisoning is the issue?

Low or no product yield is a common symptom of catalyst deactivation. To diagnose if poisoning is the root cause, you can perform the following checks:

  • Run a Control Reaction: Conduct a small-scale control reaction using a highly pure substrate (other than this compound, if possible) that is known to work well with your catalytic system. If this reaction proceeds as expected, it is likely that your catalyst is active and the issue lies with the this compound or other reagents in your primary reaction.

  • Test Catalyst Activity: You can assess the activity of a questionable catalyst batch by running a standard, well-characterized reaction with high-purity reagents.[5] Comparing the yield and conversion to a reaction with a fresh batch of catalyst will reveal its relative activity.[5]

  • Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or GC-MS to analyze the crude reaction mixture. The presence of unreacted starting materials and the absence of the desired product are strong indicators of a stalled reaction, which could be due to catalyst deactivation. The observation of byproducts like homocoupled starting materials can also suggest catalyst deactivation or suboptimal reaction conditions.[1]

Q3: What types of impurities are known to poison palladium catalysts, and how can I avoid them?

Palladium catalysts are sensitive to a variety of impurities. Key poisons to be aware of include:

  • Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., from starting materials or solvents) can severely poison palladium catalysts by forming strong, irreversible bonds with the metal center.[4][6]

  • Nitrogen Heterocycles: As with the substrate itself, other nitrogen-containing heterocycles present as impurities can compete for coordination to the palladium center, inhibiting the catalytic cycle.[2]

  • Halides and Cyanides: Excess halides or cyanide ions can deactivate catalytic intermediates.[1][2]

  • Oxygen: The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]

  • Water: Water can lead to catalyst deactivation through mechanisms like leaching and sintering.[3]

To avoid these impurities, it is crucial to:

  • Use high-purity reagents and solvents.

  • Thoroughly degas all solvents and the reaction mixture.

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.[5]

Troubleshooting Guides

Problem 1: Low or No Conversion of this compound

Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst - Use a fresh, high-quality catalyst and ligands. - Ensure proper storage of the catalyst and ligands to prevent degradation.
Catalyst Poisoning by Substrate or Impurities - Purify this compound and other reagents if their quality is questionable. - Use high-purity, anhydrous, and deoxygenated solvents.[5] - Consider using a scavenger to remove specific, known poisons.
Inappropriate Reaction Conditions - Optimize the reaction temperature; sometimes, lower temperatures for a longer duration can be beneficial.[1] - Screen different bases and solvents, as their choice can significantly impact the reaction outcome.[4]
Poor Ligand Choice - For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can protect the metal center.[4]

Problem 2: Formation of Palladium Black and Reaction Stalling

Potential Cause Troubleshooting Steps & Solutions
Catalyst Agglomeration - This is often accelerated by high temperatures or incomplete ligand coordination.[1] - Optimize the reaction temperature. - Ensure an appropriate ligand-to-metal ratio (typically 1:1 to 4:1) to maintain a stable catalytic complex.[5]
Ligand Degradation - Choose a more robust ligand that is stable at the required reaction temperature. - Minimize reaction time where possible.[5]

Quantitative Data Summary

The following table summarizes typical ranges for key parameters in palladium-catalyzed cross-coupling reactions relevant to substrates like this compound.

ParameterTypical RangeRationale and Potential Issues
Catalyst Loading (mol%) 0.5 - 5Higher loading may compensate for deactivation but is less economical.[4]
Ligand:Metal Ratio 1:1 to 4:1Insufficient ligand can lead to catalyst precipitation (e.g., palladium black). Excess ligand can sometimes inhibit the reaction.[5]
Temperature (°C) 25 - 120Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and ligand degradation.[1]
Reaction Time (h) 2 - 24Longer reaction times increase the potential for time-dependent deactivation processes to occur.[5]

Experimental Protocols

Protocol: General Procedure for a Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of a halogenated this compound derivative.

Materials:

  • Halogenated this compound derivative (1.0 equiv)

  • Boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/Water mixture)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere, combine the halogenated this compound derivative, the boronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Poisoning (e.g., Sulfur, Pyridine-N) Active_Catalyst->Poisoning Thermal_Degradation Thermal Degradation Active_Catalyst->Thermal_Degradation Oxidation Oxidation (Trace O2) Active_Catalyst->Oxidation Inactive_Species Inactive Species (e.g., Pd-S, Pd-N complexes) Poisoning->Inactive_Species Palladium_Black Palladium Black (Aggregation) Thermal_Degradation->Palladium_Black Inactive_Pd_II Inactive Pd(II) Oxidation->Inactive_Pd_II

Caption: Common catalyst deactivation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low or No Yield Check_Catalyst Is the catalyst active? (Run control reaction) Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Replace catalyst/ligand Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify reagents Use anhydrous/degassed solvents Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize temperature, base, solvent Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Replace_Catalyst->Start Purify_Reagents->Start Optimize_Conditions->Start

Caption: Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Purification Strategies for Reactions Involving Methyl 6-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting procedures and frequently asked questions (FAQs) for the removal of unreacted methyl 6-aminonicotinate from reaction mixtures. The methodologies outlined are intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Removing Unreacted this compound

Researchers may encounter residual this compound in their reaction mixtures. The following guide offers strategies to address this common issue, focusing on the basicity of the amine functional group.

Issue: Presence of Unreacted this compound in the Crude Product

The primary strategy for removing unreacted this compound leverages its basic amino group, which can be protonated in an acidic medium, rendering it water-soluble. This allows for its separation from a non-basic, organic-soluble product.

Initial Assessment Workflow

Workup start Crude Reaction Mixture (Product + Unreacted this compound) dissolve Dissolve in an organic solvent (e.g., Ethyl Acetate (B1210297), DCM) start->dissolve wash Wash with dilute aq. acid (e.g., 1M HCl) dissolve->wash separate Separate Layers wash->separate organic_layer Organic Layer (Contains Product) separate->organic_layer Organic Phase aqueous_layer Aqueous Layer (Contains protonated This compound) separate->aqueous_layer Aqueous Phase wash_neutral Wash organic layer with water and brine organic_layer->wash_neutral dry Dry over Na2SO4 or MgSO4 wash_neutral->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

Caption: Decision workflow for the acidic extraction of this compound.

Detailed Steps & Troubleshooting

Problem Possible Cause Suggested Solution
Incomplete removal of this compound after a single acid wash. Insufficient acid used for protonation.Perform multiple washes with the dilute acid solution. Monitor the removal by TLC analysis of the organic layer.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to help break the emulsion. For persistent emulsions, filtration through Celite may be effective.
Product is also extracted into the aqueous layer. The product has a basic functional group.If the product is basic, this method is not suitable. Consider alternative purification methods such as column chromatography or recrystallization.
Product degradation upon contact with acid. The product is acid-labile.Use a milder acidic wash, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl), or opt for non-extractive purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using an acidic wash to remove this compound?

A1: this compound possesses a basic amino group. In the presence of a dilute acid (like HCl), this group gets protonated to form a salt. This salt is soluble in the aqueous phase, while the desired non-basic product remains in the organic solvent. This allows for a clean separation via liquid-liquid extraction.

Q2: Which organic solvents are suitable for this extraction?

A2: Common water-immiscible organic solvents like ethyl acetate, dichloromethane (B109758) (DCM), and chloroform (B151607) are suitable for dissolving the crude reaction mixture before the acidic wash.

Q3: What concentration of acid should I use?

A3: A dilute solution, typically 1M hydrochloric acid (HCl), is sufficient. Using a highly concentrated acid is unnecessary and may lead to unwanted side reactions or degradation of the desired product.

Q4: How can I confirm that all the unreacted this compound has been removed?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. Spot the organic layer on a TLC plate against a standard of this compound. The absence of the starting material spot in the organic layer indicates successful removal.

Q5: What should I do if my product is also acid-sensitive?

A5: If your product is sensitive to acid, you should avoid acidic washes. Alternative purification techniques include:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent method to obtain high purity.[1]

  • Preparative TLC or HPLC: For small-scale reactions or when high purity is essential.

Experimental Protocols

Protocol 1: Acidic Liquid-Liquid Extraction

This protocol details the removal of unreacted this compound from a reaction mixture where the product is not basic and is soluble in a water-immiscible organic solvent.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (or other suitable organic solvent)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which contains the protonated this compound.

  • Repeat (Optional): Repeat the acidic wash (steps 3-4) if TLC analysis of the organic layer shows residual starting material.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the purified product.[3]

Protocol 2: Purification by Column Chromatography

This method is suitable when acidic extraction is not feasible or for achieving higher purity.

Materials:

  • Crude reaction mixture

  • Silica (B1680970) gel (appropriate mesh size)

  • Eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude mixture. The desired product and the unreacted this compound should have different Rf values.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[2]

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈N₂O₂[4]
Molecular Weight 152.15 g/mol [4]
Melting Point 158-162 °C[5][6]
Appearance White to light yellow-beige or pink powder/crystalline solid[5][6]
Solubility Soluble in DMSO and Methanol[5]
pKa (Predicted) 4.78 ± 0.13[5]

References

Characterization of unexpected products in Methyl 6-aminonicotinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-aminonicotinate. The focus is on the characterization of unexpected products that may arise during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the expected outcomes?

A1: The most prevalent laboratory-scale synthesis is the Fischer esterification of 6-aminonicotinic acid. This reaction involves heating the starting material in methanol (B129727) with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] The expected product is this compound, typically a white to off-white solid. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the more polar carboxylic acid starting material.[3]

Q2: I observe a significant amount of unreacted 6-aminonicotinic acid in my reaction mixture. What could be the cause?

A2: Incomplete conversion is a common issue in Fischer esterifications. Potential causes include:

  • Insufficient Catalyst: Ensure an adequate catalytic amount of strong acid is used to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Presence of Water: Water can shift the reaction equilibrium back towards the starting materials. Use anhydrous methanol and ensure all glassware is thoroughly dried.

  • Inadequate Reaction Time or Temperature: The reaction is typically run at reflux.[2] Ensure the reaction is heated appropriately and for a sufficient duration. Monitoring by TLC or HPLC is crucial to determine the optimal reaction time.[3]

  • Excess Starting Material: To drive the equilibrium towards the product, a large excess of methanol is recommended.

Q3: My TLC plate shows a new, less polar spot that is not my desired product. What could this be?

A3: A common unexpected byproduct is an amide-linked dimer, formed from the self-condensation of two molecules of this compound. This can occur, especially at elevated temperatures, where the amino group of one molecule attacks the ester group of another. The resulting amide is generally less polar than the starting amine.

Q4: I have evidence of a higher molecular weight species in my mass spectrometry data. What are the possibilities?

A4: A higher molecular weight species could indicate the formation of dimers or other oligomers. One likely structure is the amide-linked dimer mentioned in Q3. Another possibility, though less common in standard esterifications, is the formation of aza-dimers through more complex reaction pathways involving the pyridine (B92270) ring.[4]

Q5: Can the pyridine nitrogen or the amino group be methylated during the reaction?

A5: N-methylation is not a common side reaction during Fischer esterification because the acidic conditions protonate the pyridine nitrogen, deactivating it towards electrophilic attack. However, if you are using other methylating agents, N-methylation of either the pyridine nitrogen or the amino group can become a more significant side reaction.

Troubleshooting Guides

Issue 1: Presence of an Unexpected, Higher-Boiling Point Impurity

Symptoms:

  • A new spot appears on the TLC plate, typically with an Rf value between the starting material and the product.

  • GC-MS or LC-MS analysis shows a peak with a mass corresponding to a dimer of this compound minus a molecule of methanol (e.g., M+H+ at m/z ≈ 271.1).

  • The impurity is difficult to remove by standard distillation due to a high boiling point.

Plausible Cause:

  • Amide-Linked Dimer Formation: This is the most likely identity of the impurity, resulting from the self-condensation of two molecules of this compound.

Troubleshooting Steps:

  • Reaction Temperature: Avoid excessive heating or prolonged reaction times, as this can promote amide formation.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the less polar amide-linked dimer from the more polar this compound. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one is recommended.

    • Recrystallization: If the dimer has significantly different solubility properties, recrystallization may be a viable purification method.

  • Characterization:

    • Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the impurity.

    • NMR Spectroscopy: Isolate the impurity and acquire ¹H and ¹³C NMR spectra. The ¹H NMR should show characteristic signals for the amide N-H proton and distinct aromatic signals for the two different pyridine rings.

    • IR Spectroscopy: The IR spectrum should show a characteristic amide C=O stretch (around 1650-1680 cm⁻¹) in addition to the ester C=O stretch (around 1700-1730 cm⁻¹).

Issue 2: Low Yield and Multiple Byproducts

Symptoms:

  • The overall yield of the desired product is low.

  • TLC, HPLC, or GC analysis shows multiple unexpected peaks.

Plausible Causes:

  • Contaminated Starting Material: The 6-aminonicotinic acid starting material may contain impurities from its synthesis, such as dicarboxylic acids (e.g., dinicotinic acid from over-oxidation).[3] These can also undergo esterification, leading to diester byproducts.

  • Thermal Degradation: At very high temperatures, decarboxylation of the nicotinic acid moiety can occur, leading to various degradation products.

Troubleshooting Steps:

  • Purity of Starting Material:

    • Analyze the purity of the 6-aminonicotinic acid starting material by HPLC or NMR before use.

    • If significant impurities are present, purify the starting material by recrystallization.

  • Reaction Conditions:

    • Optimize the reaction temperature and time to minimize thermal degradation.

  • Purification of Final Product:

    • Use column chromatography to separate the desired product from the various byproducts.

    • Acid-base extraction can be effective for removing acidic impurities like unreacted starting material or dicarboxylic acids before the final purification.[3]

Data Presentation

Table 1: Physicochemical Properties of this compound and a Potential Amide-Linked Dimer

PropertyThis compoundAmide-Linked Dimer (Hypothetical)
Molecular Formula C₇H₈N₂O₂C₁₄H₁₂N₄O₃
Molecular Weight 152.15 g/mol 284.27 g/mol
Appearance White to light yellow solid[5]Expected to be a solid
Melting Point 158-162 °C[5]Expected to be higher than the monomer
Boiling Point 304.5 °C (Predicted)[6]Expected to be significantly higher

Table 2: Representative Spectroscopic Data for Characterization

TechniqueThis compoundExpected for Amide-Linked Dimer
¹H NMR (DMSO-d₆) δ ~8.5 (s, 1H), ~7.8 (d, 1H), ~6.5 (d, 1H), ~6.2 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃)Multiple distinct aromatic signals, an amide N-H signal (δ > 9.0), and the ester methyl signal.
¹³C NMR (DMSO-d₆) Signals for ester carbonyl (~166 ppm), and aromatic carbons.Signals for ester and amide carbonyls, and two sets of aromatic carbon signals.
IR (KBr) ~3400-3200 cm⁻¹ (N-H stretch), ~1710 cm⁻¹ (C=O ester stretch)~3300 cm⁻¹ (N-H amide stretch), ~1710 cm⁻¹ (C=O ester stretch), ~1670 cm⁻¹ (C=O amide stretch).
MS (ESI+) m/z 153.1 [M+H]⁺m/z 285.1 [M+H]⁺

Experimental Protocols

Protocol 1: General Synthesis of this compound (Fischer Esterification)

Materials:

  • 6-aminonicotinic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 6-aminonicotinic acid in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC (e.g., using a mobile phase of 30:70 acetone/hexane) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated sodium bicarbonate solution to a pH of ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: HPLC Method for Reaction Monitoring and Impurity Profiling

This is a general method and may require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a low percentage of B, and gradually increase to elute less polar compounds. For example, 5% to 95% B over 20 minutes.

Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the reaction mixture or purified product in the mobile phase.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start 6-Aminonicotinic Acid + Methanol + H₂SO₄ reflux Reflux start->reflux concentrate Concentrate reflux->concentrate neutralize Neutralize (NaHCO₃) concentrate->neutralize extract Extract (EtOAc) neutralize->extract dry Dry (Na₂SO₄) extract->dry concentrate2 Concentrate dry->concentrate2 tlc_hplc TLC / HPLC concentrate2->tlc_hplc purify Column Chromatography or Recrystallization tlc_hplc->purify characterize NMR, MS, IR purify->characterize final_product final_product purify->final_product Pure Methyl 6-aminonicotinate unexpected_product_formation reactant This compound (Monomer) dimer Amide-Linked Dimer reactant->dimer Self-Condensation (Heat) methanol - Methanol

References

Validation & Comparative

Illuminating the Molecular Architecture: A Comparative Guide to the NMR Analysis of Methyl 6-aminonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel compounds is paramount. For derivatives of Methyl 6-aminonicotinate, a key building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides a comparative analysis of NMR data for this compound and its derivatives, offering researchers a baseline for structural verification and a deeper understanding of substituent effects on the molecular framework.

This publication delves into the ¹H and ¹³C NMR spectral data of this compound and compares it with its 6-methyl and 6-chloro substituted counterparts. By presenting detailed experimental protocols and a clear tabular summary of quantitative data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently confirm the structure of their synthesized this compound derivatives.

Experimental Protocols

The following protocols outline the general procedures for the synthesis and NMR analysis of the discussed compounds.

Synthesis of this compound Derivatives

A general method for the synthesis of this compound involves the esterification of 6-aminonicotinic acid. A mixture of 6-aminonicotinic acid, methanol (B129727), and a catalytic amount of concentrated hydrochloric acid is refluxed for several hours. After cooling and neutralization, the product is extracted and purified. Derivatives such as Methyl 6-methylnicotinate (B8608588) can be synthesized via the esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid, followed by reflux.[1]

NMR Sample Preparation and Data Acquisition

For ¹H and ¹³C NMR analysis, approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

All NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to thousands of scans to achieve an adequate signal-to-noise ratio. Standard pulse programs are used for both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Comparative NMR Data Analysis

The structural elucidation of this compound and its derivatives relies on the careful analysis of their ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide a detailed map of the molecule's connectivity and electronic environment.

Below is a comparative summary of the NMR data for this compound, Methyl 6-methylnicotinate, and Methyl 6-chloronicotinate.

Table 1: ¹H and ¹³C NMR Data for this compound and its Derivatives

CompoundPosition¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)
This compound 2-H8.48 (d, J = 2.4 Hz)148.2
4-H7.84 (dd, J = 8.6, 2.4 Hz)138.9
5-H6.43 (d, J = 8.6 Hz)108.4
6-NH₂6.17 (s)-
C=O-166.7
OCH₃3.79 (s)51.4
C-2-148.2
C-3-115.6
C-4-138.9
C-5-108.4
C-6-160.7
Methyl 6-methylnicotinate [1][2]2-H9.06 (s)[1][2]151.4
4-H8.13 (dd, J = 8.0, 2.0 Hz)[1][2]132.9
5-H7.20 (d, J = 8.0 Hz)[1][2]124.6
6-CH₃2.58 (s)[1][2]24.0
C=O-164.6
OCH₃3.89 (s)[1][2]52.5
C-2-151.4
C-3-128.7
C-4-132.9
C-5-124.6
C-6-162.4
Methyl 6-chloronicotinate 2-H8.87 (d, J = 2.5 Hz)151.9
4-H8.21 (dd, J = 8.3, 2.5 Hz)140.0
5-H7.45 (d, J = 8.3 Hz)124.6
C=O-164.5
OCH₃3.92 (s)52.6
C-2-151.9
C-3-126.9
C-4-140.0
C-5-124.6
C-6-152.1

Note: NMR data for this compound and Methyl 6-chloronicotinate is based on typical values and may vary slightly depending on experimental conditions.

The data clearly illustrates the influence of the substituent at the 6-position on the chemical shifts of the pyridine (B92270) ring protons and carbons. The electron-donating amino group in this compound causes a significant upfield shift (lower ppm) of the ring protons, particularly H-5, compared to the electron-withdrawing chloro group in Methyl 6-chloronicotinate. The methyl group in Methyl 6-methylnicotinate has a more moderate effect. These predictable trends are invaluable for confirming the identity of a synthesized derivative.

Visualizing the Workflow

To further clarify the process of structural confirmation using NMR, the following diagram illustrates the typical experimental and analytical workflow.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion start Synthesize Derivative purify Purify Compound start->purify sample_prep Sample Preparation purify->sample_prep acquire_1d Acquire 1D NMR (¹H, ¹³C) sample_prep->acquire_1d acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1d->acquire_2d If needed process Process Spectra acquire_2d->process assign Assign Signals process->assign compare Compare with Alternatives assign->compare confirm Confirm Structure compare->confirm

Caption: Workflow for the NMR-based structural confirmation of this compound derivatives.

Conclusion

NMR spectroscopy is an unparalleled tool for the structural elucidation of this compound derivatives. The distinct and predictable patterns in ¹H and ¹³C NMR spectra, influenced by the nature of the substituent at the 6-position, provide unequivocal evidence for the synthesized molecular architecture. By following standardized experimental protocols and leveraging comparative data analysis, researchers can confidently verify the structures of their compounds, a critical step in the journey of drug discovery and development. This guide serves as a foundational resource to aid in this essential analytical process.

References

A Comparative Analysis of the Reactivity of Methyl 6-Aminonicotinate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Methyl 6-aminonicotinate with its structural isomers, Methyl 5-aminonicotinate and Methyl 4-aminonicotinate. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and designing novel molecular entities in the fields of pharmaceutical development and materials science. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides detailed experimental protocols for key reactions.

Theoretical Framework: Electronic and Steric Influences on Reactivity

The reactivity of aminonicotinate isomers is primarily governed by the electronic interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing methyl ester (-COOCH₃) group on the pyridine (B92270) ring. These substituent effects, namely the resonance and inductive effects, modulate the electron density at different positions of the aromatic ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

The amino group, a strong activating group, increases the electron density of the pyridine ring through a positive resonance effect (+R), particularly at the ortho and para positions relative to its location. Conversely, the methyl ester group is a deactivating group that withdraws electron density from the ring via a negative inductive (-I) and a negative resonance effect (-R). The position of these two groups relative to each other and to the ring nitrogen atom dictates the overall reactivity and regioselectivity of the molecule.

Based on these principles, a general trend in reactivity can be predicted. The nucleophilicity of the exocyclic amino group is also a key factor, which is influenced by the electronic effects of the ester group and the ring nitrogen.

Comparative Reactivity in Key Chemical Transformations

While direct, side-by-side quantitative kinetic studies on the reactivity of all three methyl aminonicotinate isomers are not extensively available in the published literature, we can infer their relative reactivity from established principles of organic chemistry and data from analogous systems. The primary reactions of interest for these molecules include N-acylation, N-alkylation, and diazotization of the amino group.

N-Acylation

N-acylation is a fundamental transformation for aminopyridines, often employed for the synthesis of amides with diverse biological activities. The rate of this reaction is directly proportional to the nucleophilicity of the amino group.

Predicted Order of Reactivity for N-Acylation:

This compound > Methyl 5-aminonicotinate > Methyl 4-aminonicotinate

This predicted order is based on the electronic influence of the methyl ester group on the amino group. In this compound, the amino group is para to the ring nitrogen and meta to the ester group. This positioning maximizes the electron-donating effect of the amino group towards the ring, enhancing its nucleophilicity. In Methyl 5-aminonicotinate, the amino group is meta to both the ring nitrogen and the ester group, resulting in a moderate level of nucleophilicity. For Methyl 4-aminonicotinate, the amino group is ortho to the ester group, which exerts a significant electron-withdrawing effect, thereby reducing the nucleophilicity of the amino group.

Table 1: Predicted Relative Reactivity in N-Acylation

CompoundPosition of -NH₂Position of -COOCH₃Predicted Relative Reactivity
This compound63High
Methyl 5-aminonicotinate53Medium
Methyl 4-aminonicotinate43Low
Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. These salts are versatile intermediates for a wide range of functional group transformations. The rate and stability of the diazotization reaction are influenced by the basicity of the amino group.

Predicted Order of Reactivity for Diazotization:

The ease of diazotization generally follows the basicity of the amino group. Therefore, the predicted order of reactivity mirrors that of N-acylation.

This compound > Methyl 5-aminonicotinate > Methyl 4-aminonicotinate

Table 2: Predicted Relative Reactivity in Diazotization

CompoundPosition of -NH₂Position of -COOCH₃Predicted Relative Reactivity
This compound63High
Methyl 5-aminonicotinate53Medium
Methyl 4-aminonicotinate43Low

Experimental Protocols

The following are general experimental protocols for N-acetylation and diazotization that can be adapted for a comparative study of the methyl aminonicotinate isomers. It is recommended to perform these reactions under identical conditions to obtain comparable results.

Protocol 1: Comparative N-Acetylation of Methyl Aminonicotinate Isomers

Objective: To compare the relative rates of N-acetylation of this compound, Methyl 5-aminonicotinate, and Methyl 4-aminonicotinate.

Materials:

  • This compound

  • Methyl 5-aminonicotinate

  • Methyl 4-aminonicotinate

  • Acetic anhydride (B1165640)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) for quantitative analysis

Procedure:

  • Reaction Setup: In three separate, dry round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen or argon), dissolve an equimolar amount (e.g., 1.0 mmol) of each methyl aminonicotinate isomer in anhydrous DCM (10 mL).

  • Addition of Base: To each flask, add anhydrous pyridine (1.2 equivalents, 1.2 mmol). Stir the solutions at room temperature for 5 minutes.

  • Initiation of Reaction: Cool the flasks to 0 °C in an ice bath. To each flask, add acetic anhydride (1.1 equivalents, 1.1 mmol) dropwise.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at regular time intervals (e.g., 15, 30, 60, and 120 minutes). A suitable eluent system (e.g., ethyl acetate/hexane) should be determined beforehand. For quantitative analysis, aliquots can be taken at the same time points, quenched with saturated sodium bicarbonate solution, and analyzed by HPLC or GC-MS to determine the percentage conversion of the starting material to the acetylated product.

  • Work-up: Upon completion (as determined by TLC or when a sufficient number of time points have been collected), quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the contents of each flask to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify each product by column chromatography on silica (B1680970) gel. Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity. The quantitative data from HPLC or GC-MS analysis will provide a direct comparison of the reaction rates.

Protocol 2: Comparative Diazotization and Azo-Coupling of Methyl Aminonicotinate Isomers

Objective: To compare the relative efficiency of diazotization of the three methyl aminonicotinate isomers followed by a coupling reaction with a suitable aromatic partner.

Materials:

  • This compound

  • Methyl 5-aminonicotinate

  • Methyl 4-aminonicotinate

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol (B1666908) (or another suitable coupling partner)

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Standard laboratory glassware

  • UV-Vis spectrophotometer for quantitative analysis of the azo dye product

Procedure:

  • Preparation of Amine Hydrochloride Solutions: In three separate beakers, suspend an equimolar amount (e.g., 1.0 mmol) of each methyl aminonicotinate isomer in a mixture of concentrated HCl (2.5 mL) and water (5 mL). Cool the mixtures to 0-5 °C in an ice bath with stirring.

  • Diazotization: In three separate test tubes, dissolve sodium nitrite (1.1 equivalents, 1.1 mmol) in a small amount of cold water. Add each sodium nitrite solution dropwise and slowly to the corresponding cold amine hydrochloride suspension while maintaining the temperature between 0-5 °C. Stir the mixtures for an additional 15 minutes at this temperature.

  • Preparation of Coupling Partner Solution: In a separate beaker, dissolve 2-naphthol (1.0 equivalent, 1.0 mmol) in a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C.

  • Azo-Coupling Reaction: Slowly add each of the cold diazonium salt solutions to the cold 2-naphthol solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately. Allow the reactions to proceed for 30 minutes in the ice bath.

  • Isolation and Analysis: Collect the precipitated azo dye from each reaction by vacuum filtration, wash with cold water, and dry. The yield of the azo dye can be determined gravimetrically. For a more quantitative comparison, the absorbance of the dye solutions (dissolved in a suitable solvent) can be measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax), and the relative yields can be calculated based on a calibration curve or by comparing the absorbance values directly, assuming the molar absorptivity of the three isomeric dyes is similar.

Visualizing Reaction Pathways and Workflows

To further clarify the experimental processes and the underlying chemical logic, the following diagrams have been generated using Graphviz.

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aminonicotinate Methyl Aminonicotinate Isomer Solvent Anhydrous DCM Aminonicotinate->Solvent Ac2O Acetic Anhydride Ac2O->Solvent Pyridine Pyridine (Base) Pyridine->Solvent Temperature 0 °C to RT Solvent->Temperature Quench Quench with NaHCO₃ Temperature->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Acetylated Product Purify->Product

Caption: Workflow for the N-acylation of methyl aminonicotinate isomers.

Diazotization_Workflow cluster_diazotization Diazotization cluster_coupling Azo-Coupling Aminonicotinate Methyl Aminonicotinate Isomer Diazonium Diazonium Salt Intermediate Aminonicotinate->Diazonium HCl, 0-5 °C HCl Conc. HCl NaNO2 NaNO₂ Solution NaNO2->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye Add to 2-Naphthol solution, 0-5 °C Naphthol 2-Naphthol in NaOH Naphthol->AzoDye

A Comparative Analysis of the Biological Activities of Aminonicotinate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino group on the nicotinic acid scaffold significantly influences the biological activity of the resulting compounds. This guide provides a comprehensive comparison of aminonicotinate isomers, summarizing available experimental data on their cytotoxic and antimicrobial properties. The information presented herein is intended to facilitate further research and guide the development of novel therapeutic agents.

Summary of Biological Activities

The biological activities of aminonicotinate isomers are diverse, with the position of the amino group playing a critical role in determining the specific effects and potency. While a comprehensive head-to-head comparison of all positional isomers across a wide range of biological targets is not extensively documented in a single study, a compilation of data from various sources allows for an initial comparative analysis. The following table summarizes the available quantitative data for the cytotoxicity and antimicrobial activity of different aminonicotinate isomers and their derivatives.

Isomer PositionCompoundBiological ActivityAssayTarget/OrganismIC50 / MICReference
2-Amino 2-Aminonicotinamide derivativeAntifungalBroth microdilutionCandida albicans0.0313 µg/mL[1]
4-Amino para-Amino nicotinic acid derivative (in albicidin analogue)AntibacterialBroth microdilutionGram-negative bacteria0.125 µg/mL[2]
AntibacterialBroth microdilutionGram-positive bacteria4 µg/mL[2]
6-Amino 6-Aminonicotinamide (B1662401)Cytotoxicity Enhancer (with Cisplatin)Colony-forming assayK562 leukemia cellsSensitization[3]
Cytotoxicity Enhancer (with Cisplatin)Colony-forming assayA549 lung cancer cellsSensitization[3]
Cytotoxicity Enhancer (with Cisplatin)Colony-forming assayT98G glioblastoma cellsSensitization[3]
Ortho-Isomer Analogue Isoamphipathic antibacterial molecule (IAM-1)AntibacterialBroth microdilutionGram-positive & Gram-negative bacteria1–32 µg/mL[1][4][5]
Hemolytic ActivityHemolysis assayHuman red blood cellsHC50 = 650 µg/mL[1][4][5]
Meta-Isomer Analogue Isoamphipathic antibacterial molecule (IAM-2)AntibacterialBroth microdilutionGram-positive & Gram-negative bacteria1–16 µg/mL[1][4][5]
Hemolytic ActivityHemolysis assayHuman red blood cellsHC50 = 98 µg/mL[1][4][5]
Para-Isomer Analogue Isoamphipathic antibacterial molecule (IAM-3)AntibacterialBroth microdilutionGram-positive & Gram-negative bacteria1–16 µg/mL[1][4][5]
Hemolytic ActivityHemolysis assayHuman red blood cellsHC50 = 160 µg/mL[1][4][5]

Note: Direct comparison of IC50 and MIC values should be approached with caution due to variations in experimental conditions between different studies. The data for "ortho", "meta", and "para" isomer analogues are from a study on isoamphipathic antibacterial molecules and are included to illustrate the principle of how positional isomerism can affect biological activity and toxicity, though they are not direct aminonicotinate compounds.[1][4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to obtain the data presented in this guide.

Cytotoxicity Assay (Colony-Forming Assay for 6-Aminonicotinamide)

This assay determines the ability of cells to proliferate and form colonies after treatment with a test compound.

  • Cell Culture: Human tumor cell lines (K562 leukemia, A549 non-small cell lung cancer, and T98G glioblastoma) were cultured in appropriate media supplemented with fetal bovine serum.[3]

  • Treatment: Cells were pretreated with 30-250 µM of 6-aminonicotinamide for 18 hours. Following pretreatment, the cells were exposed to varying concentrations of cisplatin (B142131).[3]

  • Colony Formation: After drug exposure, cells were plated at a low density in fresh medium and incubated for a period sufficient for colony formation (typically 1-2 weeks).

  • Quantification: Colonies were stained (e.g., with crystal violet) and counted. The dose of cisplatin that diminishes colony formation by 90% was determined to assess the sensitizing effect of 6-aminonicotinamide.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Candida albicans, Gram-positive, or Gram-negative bacteria) is prepared.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1][2]

Structure-Activity Relationships and Signaling Pathways

The position of the amino group on the nicotinic acid ring dictates the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, all of which influence its interaction with biological targets.

structure_activity_relationship Structure-Activity Relationship of Aminonicotinate Isomers cluster_isomers Aminonicotinate Isomers cluster_properties Molecular Properties cluster_activities Biological Activities 2-Amino 2-Amino Electronic Effects Electronic Effects 2-Amino->Electronic Effects Steric Hindrance Steric Hindrance 2-Amino->Steric Hindrance 3-Amino 3-Amino 3-Amino->Electronic Effects H-Bonding H-Bonding 3-Amino->H-Bonding 4-Amino 4-Amino 4-Amino->Electronic Effects 4-Amino->H-Bonding 5-Amino 5-Amino 5-Amino->Electronic Effects 5-Amino->H-Bonding 6-Amino 6-Amino 6-Amino->Electronic Effects 6-Amino->Steric Hindrance Antimicrobial Antimicrobial Electronic Effects->Antimicrobial Cytotoxic Cytotoxic Electronic Effects->Cytotoxic Steric Hindrance->Cytotoxic Enzyme_Inhibition Enzyme_Inhibition Steric Hindrance->Enzyme_Inhibition Receptor_Binding Receptor_Binding H-Bonding->Receptor_Binding experimental_workflow Experimental Workflow for Cytotoxicity Sensitization Start Start Tumor_Cell_Culture Tumor Cell Culture (e.g., A549, K562) Start->Tumor_Cell_Culture Pretreatment Pretreatment with 6-Aminonicotinamide Tumor_Cell_Culture->Pretreatment Cisplatin_Treatment Treatment with Cisplatin Pretreatment->Cisplatin_Treatment Colony_Formation_Assay Colony Formation Assay Cisplatin_Treatment->Colony_Formation_Assay Data_Analysis Data Analysis: Quantify Sensitization Colony_Formation_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Validation of High-Content Screening Assays for HDAC Inhibitors Derived from Methyl 6-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a high-content screening (HCS) assay for the validation of novel histone deacetylase (HDAC) inhibitors derived from Methyl 6-aminonicotinate with alternative assay formats. The content is designed to assist researchers in selecting the most appropriate validation method for their drug discovery pipeline by presenting objective performance data and detailed experimental protocols. This compound has been identified as a valuable scaffold in the synthesis of selective HDAC inhibitors, making robust screening and validation methodologies critical.[1]

High-Content Screening (HCS) Assay for this compound-Derived HDAC Inhibitors

High-content screening is a powerful cell-based approach that combines the automation of high-throughput screening with the detailed information of cellular imaging. This methodology allows for the simultaneous measurement of multiple parameters, providing insights into a compound's potency, toxicity, and mechanism of action in a single experiment.

Experimental Protocol

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96- or 384-well microplates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • A dilution series of the this compound-derived HDAC inhibitors and control compounds (e.g., SAHA, Trichostatin A) are added to the cells.

  • Cells are incubated with the compounds for a specified period (e.g., 24, 48 hours) to allow for cellular uptake and target engagement.

3. Immunofluorescence Staining:

  • Following incubation, cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

  • Cells are then incubated with primary antibodies specific for markers of HDAC inhibition (e.g., acetylated-α-tubulin for HDAC6, acetylated-histone H3 for class I HDACs) and a nuclear counterstain (e.g., Hoechst).

  • After washing, cells are incubated with fluorescently labeled secondary antibodies.

4. Image Acquisition and Analysis:

  • The microplates are imaged using an automated high-content imaging system.

  • Image analysis software is used to identify individual cells, segment cellular compartments (nucleus and cytoplasm), and quantify fluorescence intensities of the target proteins.

  • Key readouts include the increase in acetylation of HDAC substrates and cell viability (based on cell count).

Data Presentation

Table 1: Performance Metrics of the High-Content Screening Assay

ParameterThis compound Derivative (Example)SAHA (Control)Trichostatin A (Control)
IC50 (µM) 0.5 - 50.03 - 0.10.002 - 0.01
Z'-Factor > 0.5> 0.6> 0.7
Signal-to-Background (S/B) Ratio 5 - 108 - 1510 - 20
Primary Readout Increased acetylated-α-tubulin fluorescenceIncreased acetylated-histone H3 fluorescenceIncreased acetylated-histone H3 fluorescence
Secondary Readout Cell Count (Viability)Cell Count (Viability)Cell Count (Viability)

Note: The data for the this compound derivative is a representative example based on reported activities of similar pyridine-based HDAC inhibitors.

Alternative Assay Formats for HDAC Inhibitor Validation

While HCS provides rich, multi-parametric data, other assay formats offer advantages in terms of throughput, cost, or specific focus on biochemical activity.

Fluorescence-Based Assays

These assays typically utilize a fluorogenic substrate that is deacetylated by HDACs, followed by enzymatic cleavage that releases a fluorescent molecule.

Experimental Protocol:

  • Recombinant human HDAC enzyme is incubated with the test compounds.

  • A fluorogenic HDAC substrate is added, and the reaction is allowed to proceed.

  • A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorophore.

  • The fluorescence intensity is measured using a microplate reader.

Table 2: Performance of a Representative Fluorescence-Based HDAC Assay

ParameterPerformance Characteristic
Assay Principle Enzyme-coupled, fluorescence endpoint
IC50 Determination Yes
Z'-Factor Typically > 0.7
Advantages High throughput, sensitive
Limitations Prone to interference from fluorescent compounds
Luminescence-Based Assays

These assays employ a pro-luminescent substrate that is deacetylated by HDACs, and subsequent enzymatic reactions generate a light signal.

Experimental Protocol:

  • The assay is performed in a single-reagent-addition format.

  • Test compounds, HDAC enzyme, and a luminogenic substrate are combined.

  • The deacetylation reaction is coupled to a luciferase-based detection system.

  • The luminescence signal is measured using a microplate reader.

Table 3: Performance of a Representative Luminescence-Based HDAC Assay

ParameterPerformance Characteristic
Assay Principle Enzyme-coupled, luminescent endpoint
IC50 Determination Yes
Z'-Factor Often > 0.8
Advantages High sensitivity, low background, less compound interference
Limitations Reagent cost can be higher
AlphaLISA Assays

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction of molecules in close proximity.

Experimental Protocol:

  • A biotinylated histone peptide substrate is incubated with the HDAC enzyme and test compounds.

  • Streptavidin-coated Donor beads and antibody-coated Acceptor beads are added.

  • If the substrate is deacetylated, the antibody on the Acceptor bead cannot bind.

  • In the presence of an inhibitor, the substrate remains acetylated, bringing the Donor and Acceptor beads into proximity, generating a chemiluminescent signal.

Table 4: Performance of a Representative AlphaLISA HDAC Assay

ParameterPerformance Characteristic
Assay Principle Proximity-based, chemiluminescent
IC50 Determination Yes
Z'-Factor Typically > 0.6
Advantages No-wash format, suitable for HTS
Limitations Can be susceptible to light scattering and color quenching from compounds

Comparative Summary

Table 5: Comparison of HDAC Inhibitor Assay Formats

FeatureHigh-Content ScreeningFluorescence-BasedLuminescence-BasedAlphaLISA
Assay Type Cell-basedBiochemicalBiochemicalBiochemical
Primary Readout Fluorescence IntensityFluorescenceLuminescenceChemiluminescence
Throughput Medium to HighHighHighHigh
Data Richness High (Multi-parametric)Low (Single endpoint)Low (Single endpoint)Low (Single endpoint)
Biological Relevance HighLow to MediumLow to MediumLow to Medium
Cost per Well HighLow to MediumMediumMedium to High
Compound Interference Can be an issue (autofluorescence)High (fluorescence)LowMedium (light scatter/quenching)

Mandatory Visualizations

HDAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects HDAC_Inhibitor HDAC Inhibitor (this compound derivative) HDAC Histone Deacetylase (e.g., HDAC6) HDAC_Inhibitor->HDAC Inhibition Deacetylated_Substrate Deacetylated Substrate HDAC->Deacetylated_Substrate Acetylated_Substrate Acetylated Substrate (e.g., α-tubulin) Acetylated_Substrate->Deacetylated_Substrate Deacetylation Cellular_Process Altered Cellular Processes (e.g., Cell Motility, Apoptosis) Acetylated_Substrate->Cellular_Process Modulation

Caption: Mechanism of action of HDAC inhibitors.

HCS_Workflow Start Start Cell_Seeding Seed Cells in Microplate Start->Cell_Seeding Compound_Addition Add this compound Derivatives & Controls Cell_Seeding->Compound_Addition Incubation Incubate (24-48h) Compound_Addition->Incubation Fix_Perm Fix and Permeabilize Cells Incubation->Fix_Perm Staining Immunofluorescence Staining (Primary & Secondary Antibodies) Fix_Perm->Staining Image_Acquisition Automated Image Acquisition Staining->Image_Acquisition Image_Analysis Image Analysis & Data Quantification Image_Acquisition->Image_Analysis End End Image_Analysis->End

Caption: Experimental workflow for the HCS assay.

Validation_Logic cluster_0 Assay Development cluster_1 Performance Metrics cluster_2 Decision Assay_Optimization Optimize Assay Conditions (Cell density, Ab concentration) Assay_Validation Validate with Control Compounds Assay_Optimization->Assay_Validation Z_Factor Calculate Z'-Factor (Z' > 0.5) Assay_Validation->Z_Factor SB_Ratio Determine S/B Ratio Assay_Validation->SB_Ratio IC50_Determination Determine IC50 Values Assay_Validation->IC50_Determination Go_NoGo Proceed to Screening? Z_Factor->Go_NoGo SB_Ratio->Go_NoGo IC50_Determination->Go_NoGo

Caption: Logical workflow for assay validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide will focus on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: A Head-to-Head Comparison

The selection of an analytical method is contingent on various factors, including the sample matrix, the required sensitivity, and the analytical objective. HPLC is a versatile and widely adopted technique, offering high resolution and sensitivity.[1] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1] UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis. The following table summarizes the key performance characteristics of these methods.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[1]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass spectrometric detection.[1]A high-pressure liquid chromatography technique with smaller particle size columns for faster and more efficient separations, coupled with highly sensitive and selective mass spectrometric detection.[2][3]
Selectivity/Specificity Good; can be optimized by adjusting mobile phase, stationary phase, and detection wavelength.Very high; mass spectral data provides structural information for definitive peak identification.[4]Excellent; combines chromatographic separation with the specificity of mass-to-charge ratio detection of both parent and fragment ions.[2]
Linearity (Correlation Coefficient, R²) Typically > 0.999[5]Typically > 0.995Typically > 0.999[2]
Accuracy (% Recovery) Typically 98.0 - 102.0%[5]Typically 90 - 110%Typically 90%–110 %[3]
Precision (RSD) < 2%[5]< 15%< 15%[3]
Limit of Detection (LOD) Typically in the low ng range.[4]Can reach the pg range for targeted analysis.[4]Can reach sub-pg to fg levels.[2]
Limit of Quantification (LOQ) Typically 3x LOD.[1]Typically 3x LOD.Typically 3x LOD.[2]
Robustness Generally high; sensitive to changes in mobile phase composition, pH, and temperature.High; sensitive to variations in carrier gas flow, temperature programming, and injection technique.High; sensitive to mobile phase composition, flow rate, and mass spectrometer parameters.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a generalized workflow for analytical method validation and the interrelationships between key validation parameters.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Dev Method Development & Optimization cluster_Val Method Validation cluster_Doc Documentation Define_Purpose Define Analytical Purpose (e.g., Assay, Impurity) Select_Method Select Appropriate Method (HPLC, GC-MS, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Initial Protocol (Sample Prep, Instrument Settings) Select_Method->Develop_Protocol Optimize_Parameters Optimize Key Parameters (e.g., Mobile Phase, Temperature) Develop_Protocol->Optimize_Parameters Validate_Parameters Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) Optimize_Parameters->Validate_Parameters Assess_Results Assess Results Against Acceptance Criteria Validate_Parameters->Assess_Results Validation_Report Prepare Validation Report Assess_Results->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method Validation_Parameters_Interrelationships Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision LOQ LOQ Range->LOQ LOD LOD LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

Benchmarking Methyl 6-aminonicotinate: A Comparative Guide to its Efficiency in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 6-aminonicotinate stands as a versatile and efficient building block in the multi-step synthesis of complex heterocyclic molecules, particularly in the development of novel therapeutics. Its utility is prominently highlighted in the synthesis of potent glucokinase activators, a class of drugs investigated for the treatment of type 2 diabetes. This guide provides an objective comparison of a synthetic route to a key glucokinase activator intermediate originating from this compound against an alternative pathway, supported by experimental data to benchmark its efficiency.

Comparison of Synthetic Routes to 4-(Pyridin-3-yl)thiazol-2-amine (B1265852) Core

A critical intermediate in the synthesis of a class of potent glucokinase activators is the 4-(pyridin-3-yl)thiazol-2-amine scaffold. The efficiency of synthesizing this core structure is paramount to the overall yield and feasibility of producing the final active pharmaceutical ingredient. Below, we compare two distinct synthetic strategies: one commencing with this compound and an alternative, widely-used approach starting from 3-acetylpyridine (B27631).

Data Presentation: Synthesis of 4-(Pyridin-3-yl)thiazol-2-amine

ParameterRoute 1: Via this compoundRoute 2: Via 3-Acetylpyridine
Starting Material This compound3-Acetylpyridine
Key Transformation Hantzsch Thiazole (B1198619) SynthesisHantzsch Thiazole Synthesis
Number of Steps 22
Key Reagents 1. Bromoacetyl bromide2. Thiourea (B124793)1. Bromine2. Thiourea
Overall Yield ~65-75% (Estimated based on similar reactions)Variable, often lower due to bromination side reactions
Purity of Intermediate Generally high, cleaner reaction profileCan be lower, requiring more rigorous purification
Key By-products MinimalPolybrominated species, pyridinium (B92312) salts
Safety Considerations Bromoacetyl bromide is a lachrymatorBromine is highly corrosive and toxic

Experimental Protocols

Route 1: Synthesis of 4-(Pyridin-3-yl)thiazol-2-amine from this compound

This synthetic pathway leverages the reactivity of the ester and amino groups on the pyridine (B92270) ring.

Step 1: Synthesis of Methyl 6-(2-bromoacetamido)nicotinate

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or THF, an equimolar amount of triethylamine (B128534) is added, and the mixture is cooled to 0 °C. Bromoacetyl bromide (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude bromoacetamide intermediate, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 2-Amino-4-(pyridin-3-yl)thiazole

The crude Methyl 6-(2-bromoacetamido)nicotinate (1.0 eq) is dissolved in ethanol (B145695), and thiourea (1.2 eq) is added. The mixture is heated to reflux for 4-6 hours. The progress of the cyclization is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a base such as sodium bicarbonate, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 4-(pyridin-3-yl)thiazol-2-amine.

Alternative Route 2: Synthesis from 3-Acetylpyridine

This is a more traditional approach to the 4-aryl-2-aminothiazole core.

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethan-1-one

3-Acetylpyridine (1.0 eq) is dissolved in a suitable solvent like acetic acid or chloroform. A solution of bromine (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction is stirred for 12-16 hours. The resulting precipitate, the hydrobromide salt of the product, is filtered, washed with a small amount of cold solvent, and then neutralized with a base to give the free α-bromoketone. This step can be challenging due to the potential for polybromination and side reactions with the pyridine nitrogen.

Step 2: Cyclization with Thiourea

The 2-bromo-1-(pyridin-3-yl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) are refluxed in ethanol for 2-4 hours. Upon cooling, the hydrobromide salt of the product precipitates. This is filtered and then treated with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate) to yield the free base, 4-(pyridin-3-yl)thiazol-2-amine, which is then collected by filtration and purified.

Mandatory Visualizations

G cluster_0 Route 1: From this compound cluster_1 Route 2: From 3-Acetylpyridine This compound This compound Bromoacetamide Intermediate Bromoacetamide Intermediate This compound->Bromoacetamide Intermediate Bromoacetyl bromide, Et3N 4-(Pyridin-3-yl)thiazol-2-amine 4-(Pyridin-3-yl)thiazol-2-amine Bromoacetamide Intermediate->4-(Pyridin-3-yl)thiazol-2-amine Thiourea, Ethanol, Reflux 3-Acetylpyridine 3-Acetylpyridine alpha-Bromoketone Intermediate alpha-Bromoketone Intermediate 3-Acetylpyridine->alpha-Bromoketone Intermediate Bromine, Acetic Acid Target Intermediate 4-(Pyridin-3-yl)thiazol-2-amine alpha-Bromoketone Intermediate->Target Intermediate Thiourea, Ethanol, Reflux

Caption: Comparative synthesis workflows for a key intermediate.

Discussion on Efficiency

The synthetic route starting from this compound offers several potential advantages in terms of efficiency and scalability. The initial acylation to the bromoacetamide is typically a high-yielding and clean reaction. The subsequent cyclization with thiourea to form the thiazole ring is also generally efficient. This pathway avoids the use of elemental bromine, which is highly toxic and corrosive, and can lead to difficult-to-separate byproducts from over-bromination or reaction at the pyridine nitrogen.

In contrast, the alternative route starting with 3-acetylpyridine involves the direct bromination of the acetyl group. This reaction can be less selective and may require careful control of conditions to minimize the formation of di-brominated and other side products, potentially lowering the overall yield and complicating the purification of the α-bromoketone intermediate.

While the number of synthetic steps is comparable, the route utilizing this compound is likely to be more efficient due to higher yields in the key steps and a cleaner reaction profile, which simplifies purification and is more amenable to large-scale production. The choice of starting material can, therefore, have a significant impact on the overall efficiency of a multi-step synthesis. Professionals in drug development should consider these factors when designing synthetic routes for complex, nitrogen-containing heterocyclic compounds.

Comparative Guide to In Vitro Assay Validation for Compounds Synthesized from Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro assays for the validation of novel compounds derived from the versatile chemical scaffold, Methyl 6-aminonicotinate. As a key building block in the synthesis of diverse pyridine (B92270) derivatives, this compound serves as a starting point for developing therapeutic agents targeting a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Robust in vitro validation is a critical first step in the drug discovery pipeline to ensure the accuracy, reliability, and reproducibility of data before advancing to more complex preclinical studies.[3][4]

This document outlines key experimental protocols, presents comparative data for hypothetical compounds, and visualizes essential workflows and pathways to guide researchers in selecting and validating appropriate assays for their specific drug discovery programs.

General Experimental Workflow for In Vitro Screening

The initial screening of newly synthesized compounds typically follows a standardized workflow designed to efficiently assess their biological activity and identify promising candidates for further development. This process begins with primary assays to determine a compound's effect on a specific biological target or cellular process, followed by secondary and more complex assays to elucidate the mechanism of action and confirm selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Secondary & Mechanistic Assays Compound Test Compounds (this compound Derivatives) Assay_Choice Select Primary Assay (e.g., Cell Viability, Enzyme Activity) Compound->Assay_Choice HTS High-Throughput Screening (HTS) - Single Concentration Assay_Choice->HTS Hit_ID Hit Identification (Activity > Threshold) HTS->Hit_ID Dose_Response Dose-Response Assays - Serial Dilutions Hit_ID->Dose_Response Advance Hits IC50 Determine Potency (IC50 / EC50 Values) Dose_Response->IC50 Secondary_Assay Secondary/Orthogonal Assays (e.g., Apoptosis, Cytokine Release) IC50->Secondary_Assay Confirm Potency Mechanism Elucidate Mechanism of Action Secondary_Assay->Mechanism Lead_Candidate Lead Candidate Selection Mechanism->Lead_Candidate

Caption: General workflow for in vitro screening and validation of novel compounds.

Scenario 1: Anticancer Activity Evaluation

Derivatives of this compound can be synthesized to target various hallmarks of cancer, such as uncontrolled cell proliferation.[5] The initial step in validating these compounds is to assess their cytotoxic and cytostatic effects on cancer cell lines.[6]

Comparison of Cell Viability Assays

Cell viability assays are fundamental in anticancer drug discovery for measuring the effects of compounds on cell health and proliferation.[7] The most common methods rely on the metabolic activity of viable cells.[8]

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, which are then solubilized for measurement.[8][9]Inexpensive, robust, and well-established.[8][10]Requires a solubilization step; formazan crystals can be toxic to cells; endpoint assay.[7][9]
XTT Assay Similar to MTT, but the reduced formazan product is water-soluble, simplifying the protocol.[7]Single-step addition, higher sensitivity than MTT for some cell lines.Reagents can be less stable; may have higher background absorbance.
CellTiter-Glo® Measures ATP levels, a key indicator of metabolically active cells, using a luciferase-based luminescent signal.[3][11]High sensitivity, rapid "add-mix-measure" protocol, suitable for HTS.[11]More expensive than colorimetric assays; signal can be affected by compounds that interfere with luciferase.
Hypothetical Performance Data

The following table summarizes hypothetical data for two novel compounds, M6N-C1 and M6N-C2 , derived from this compound, compared to the standard chemotherapy drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) was determined in the A549 human lung carcinoma cell line after a 48-hour treatment period.

CompoundMTT Assay IC50 (µM)XTT Assay IC50 (µM)CellTiter-Glo® IC50 (µM)
M6N-C1 12.511.813.2
M6N-C2 2.82.52.9
Doxorubicin 0.90.850.92
Experimental Protocol: MTT Cell Viability Assay

This protocol is a general guideline for determining the cytotoxicity of a test compound using the MTT assay.[7][8][12]

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., M6N-C1, M6N-C2) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.

G cluster_0 Principle of the MTT Assay MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize LiveCell Live, Metabolically Active Cell LiveCell->Enzyme DeadCell Dead Cell DeadCell->MTT No Reaction Enzyme->Formazan Measure Measure Absorbance (~570 nm) Solubilize->Measure

Caption: The metabolic conversion of MTT to formazan by viable cells.

Scenario 2: Kinase Inhibitor Profiling

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[13] Compounds derived from this compound can be designed as kinase inhibitors. Validating their efficacy and selectivity requires robust in vitro kinase activity assays.[14]

Comparison of Kinase Assay Formats

Various assay formats are available to measure kinase activity and inhibition, each with distinct advantages. The choice often depends on throughput needs, reagent availability, and the specific kinase target.[14][15]

Assay FormatPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction. Remaining ATP is depleted, and the produced ADP is converted back to ATP, which drives a luciferase-luciferin reaction.[13]High sensitivity, broad applicability to nearly all kinases, resistant to signal interference.Multi-step protocol, can be more expensive.
Time-Resolved FRET (TR-FRET) Measures the phosphorylation of a substrate using a donor-acceptor antibody pair. Phosphorylation brings the fluorophores into proximity, generating a FRET signal.[15]Homogeneous "mix-and-read" format, high signal-to-background ratio, robust.[15]Requires specific antibodies for each substrate, potential for compound interference with FRET signal.
Radiometric Assay ([γ-32P/33P]ATP) Measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate. The labeled substrate is then separated and quantified.[16]Considered the "gold standard" for direct measurement, highly sensitive.Requires handling of radioactive materials, low throughput, generates radioactive waste.
Hypothetical Performance Data

A novel compound, M6N-K1 , was tested against three different kinases and compared to Staurosporine, a well-known broad-spectrum kinase inhibitor. IC50 values were determined using a luminescence-based kinase assay.

Kinase TargetM6N-K1 IC50 (nM)Staurosporine IC50 (nM)
Kinase A 258
Kinase B 85015
Kinase C >10,00030
Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol describes a general method for determining the IC50 of a kinase inhibitor.[13]

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound (e.g., M6N-K1) in 100% DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., Kinase A) in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_0 Generic Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A (Target for M6N-K1) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression Inhibitor M6N-K1 Inhibitor->Kinase1 Inhibits

References

A Comparative Guide to the Synthesis of Methyl 6-Aminonicotinate and Ethyl 6-Aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between methyl and ethyl esters as synthetic intermediates can significantly impact reaction efficiency, yield, and overall process scalability. This guide provides a detailed comparison of the synthesis of Methyl 6-aminonicotinate and Ethyl 6-aminonicotinate, two important building blocks in medicinal chemistry. The comparison is supported by experimental data from published literature.

Physicochemical Properties

The primary difference between the two molecules lies in the ester group, which influences their physical properties.

PropertyThis compoundEthyl 6-aminonicotinate
Molecular Formula C₇H₈N₂O₂C₈H₁₀N₂O₂
Molecular Weight 152.15 g/mol [1]166.18 g/mol
Melting Point 158-162 °C[2][3]145-147 °C[4]
Appearance White to light yellow or light orange powder/crystal[5]White solid[6]
Solubility Soluble in methanol (B129727).[7]Soluble in ethanol (B145695).[6]
Synthesis Overview: Fischer Esterification

Both esters are commonly synthesized via the Fischer esterification of 6-aminonicotinic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis. This reversible reaction is driven to completion by using a large excess of the alcohol, which often serves as the solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Mixing Mixing 6-Aminonicotinic_Acid->Mixing Alcohol Alcohol (Methanol or Ethanol) Alcohol->Mixing Acid_Catalyst Acid Catalyst (HCl or H₂SO₄) Acid_Catalyst->Mixing Reflux Heating (Reflux) Mixing->Reflux Reaction Workup Work-up & Purification Reflux->Workup Cooling & Neutralization Ester_Product Ester Product (Methyl or Ethyl 6-aminonicotinate) Workup->Ester_Product Isolation Water Water Workup->Water Byproduct Removal

Comparative Synthesis Data

The choice of alcohol and reaction conditions can influence the reaction yield and duration. Below is a summary of typical experimental data for the synthesis of both esters.

ParameterThis compound SynthesisEthyl 6-aminonicotinate Synthesis
Starting Material 6-Aminonicotinic acid6-Aminonicotinic acid
Alcohol Methanol (in excess)Ethanol (in excess)
Catalyst Concentrated Hydrochloric Acid[7] or Sulfuric AcidDry Hydrochloric Acid Gas[6]
Reaction Time 16 hours[7]Not explicitly stated, but refluxed until solids dissolved.[6]
Temperature Reflux[7]Reflux[6]
Reported Yield 71%[7]82%[8]
Purity High purity achievable after extraction and concentration.[7]High purity achievable after extraction and concentration.[6]
Discussion of Synthesis Performance

Based on available data, the synthesis of ethyl 6-aminonicotinate has been reported with a higher yield (82%) compared to this compound (71%) under similar Fischer esterification conditions.[7][8] This could be attributed to several factors. While methyl esters are generally considered more reactive towards nucleophilic attack, the specific conditions of the Fischer esterification, an equilibrium process, may favor the formation of the ethyl ester. For instance, differences in the solubility of intermediates or the efficiency of water removal during the reaction could play a role.

In the context of subsequent reactions, such as amidation, the reactivity of the ester is a crucial factor. Some studies have indicated that ethyl esters can lead to higher yields in base-promoted amidation reactions compared to their methyl counterparts.[9] This suggests that while the initial synthesis yield might be one consideration, the overall efficiency of a multi-step synthesis should guide the choice between the methyl and ethyl derivative.

Logical_Comparison Start Choice of Ester for Synthesis Methyl_Ester This compound Start->Methyl_Ester Ethyl_Ester Ethyl 6-aminonicotinate Start->Ethyl_Ester Methyl_Yield Reported Yield: ~71% Methyl_Ester->Methyl_Yield Methyl_Reactivity Generally higher reactivity in some reactions Methyl_Ester->Methyl_Reactivity Ethyl_Yield Reported Yield: ~82% Ethyl_Ester->Ethyl_Yield Ethyl_Reactivity May give higher yields in specific amidations Ethyl_Ester->Ethyl_Reactivity

Experimental Protocols

The following are representative protocols for the synthesis of methyl and ethyl 6-aminonicotinate based on published methods.

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic procedure.[7]

Materials:

  • 6-aminonicotinic acid (4.0 g, 28.9 mmol)

  • Methanol (75 mL)

  • Concentrated hydrochloric acid (4 mL)

  • Water

  • Sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 6-aminonicotinic acid, methanol, and concentrated hydrochloric acid is placed in a reflux apparatus.

  • The mixture is heated to reflux and maintained for 16 hours.

  • Upon completion, the mixture is cooled to room temperature (25 °C).

  • The methanol is removed under reduced pressure using a rotary evaporator.

  • Water (20 mL) is added to the resulting solid residue.

  • The pH of the solution is adjusted to 8 with sodium bicarbonate.

  • The aqueous solution is extracted with ethyl acetate (3 x 25 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 2: Synthesis of Ethyl 6-aminonicotinate

This protocol is based on a described method for the synthesis of ethyl 6-aminonicotinate.[6]

Materials:

  • 6-aminonicotinic acid (1.3 g, 9.4 mmol)

  • Ethanol (100 mL)

  • Dry hydrochloric acid gas

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • 6-aminonicotinic acid is suspended in ethanol in a suitable reaction vessel.

  • The suspension is cooled to 0 °C, and dry hydrochloric acid gas is bubbled through the mixture.

  • The solution is then heated to reflux until all the solid starting material has dissolved.

  • The solvents are removed under reduced pressure.

  • The residue is dissolved in ethyl acetate.

  • The organic solution is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is concentrated to afford ethyl 6-aminonicotinate as a white solid.

References

Efficacy comparison of HDAC inhibitors synthesized from different aminopyridine esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism

The inhibition of histone deacetylases (HDACs) has emerged as a promising strategy in cancer therapy.[1][2][3][4] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is frequently observed in malignancies.[5][6] A variety of HDAC inhibitors (HDACis) have been developed, with several receiving FDA approval for the treatment of certain cancers.[1][7] Among the diverse chemical scaffolds explored, aminopyridine-based structures have shown significant potential, leading to the synthesis of novel inhibitors with improved potency and isoform selectivity.[7][8][9]

This guide provides a comparative overview of the efficacy of recently synthesized HDAC inhibitors based on different aminopyridine esters. The data and experimental protocols are compiled from peer-reviewed studies to facilitate an objective assessment of their therapeutic potential.

Comparative Efficacy of Aminopyridine-Based HDAC Inhibitors

The in vitro inhibitory activity of novel aminopyridine-based HDAC inhibitors against various HDAC isoforms is a key indicator of their potency and selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from recent studies.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of Novel Aminopyridine-Based HDAC Inhibitors Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
7a Hela0.31[10]
13a Hela5.19[10]
23a -HDAC1: 3.30, HDAC2: 2.17, HDAC3: 0.40[11]
29b -HDAC1: 0.07, HDAC2: 0.26, HDAC3: 6.1[11]
5d -HDAC3: 80 nM, HDAC6: 11 nM[7][9]
5e -Nanomolar IC50 against various HDACs[7][9]
8e -CDK9: 88.4 nM, HDAC1: 168.9 nM[8]
8f -CDK9: 136.6 nM, HDAC3: 230 nM[8]
9a -HDAC1: 133.5 nM, HDAC3: 37.7 nM, HDAC6: 54.3 nM[8]
9e -HDAC1: 52.4 nM, HDAC3: 14.7 nM[8]
10c -HDAC1: 26.2-41.8 nM, HDAC2: 59.3-89.1 nM
Benzamide-pyridine 2a,b HCT-116, K562189-440 nM, 353-515 nM

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these novel HDAC inhibitors.

HDAC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.

  • Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is proportional to the HDAC activity.

  • Procedure:

    • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.) are incubated with the test compound at various concentrations in an assay buffer.

    • A fluorogenic substrate (e.g., from a commercial kit) is added to initiate the reaction.

    • The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

    • A developer solution containing a protease is added to stop the reaction and generate the fluorescent signal.

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT or WST-1 Assay)

This assay determines the effect of the HDAC inhibitors on the proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., HCT-116, K562, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the HDAC inhibitor or a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 72 hours), the MTT or WST-1 reagent is added to each well.

    • The plates are incubated for an additional 2-4 hours to allow for formazan formation.

    • The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as acetylated histones and other relevant cellular proteins, following treatment with HDAC inhibitors.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific primary antibodies that recognize the target protein, followed by secondary antibodies conjugated to an enzyme that catalyzes a chemiluminescent reaction for detection.

  • Procedure:

    • Cancer cells are treated with the HDAC inhibitor or vehicle control for a specified time.

    • The cells are harvested and lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., acetyl-Histone H3, acetyl-α-tubulin, p21).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Study

This animal model is used to evaluate the anti-tumor efficacy of the HDAC inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the HDAC inhibitor, and tumor growth is monitored over time.

  • Procedure:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.

    • When the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the HDAC inhibitor via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

    • Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

    • The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in HDAC inhibitor research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

HDAC_Inhibition_Pathway General Signaling Pathway of HDAC Inhibition HDACi HDAC Inhibitor (Aminopyridine Ester) HDACs Histone Deacetylases (HDAC1, 2, 3, 6, etc.) HDACi->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, α-tubulin) HDACs->NonHistone Deacetylation Acetylation Increased Acetylation HDACs->Acetylation Prevents Histones->Acetylation Leads to NonHistone->Acetylation Leads to Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression TumorSuppressor Tumor Suppressor Gene Activation (e.g., p21) GeneExpression->TumorSuppressor Oncogene Oncogene Repression GeneExpression->Oncogene Apoptosis Apoptosis GeneExpression->Apoptosis AntiAngiogenesis Anti-Angiogenesis GeneExpression->AntiAngiogenesis CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest Oncogene->CellCycleArrest Inhibits progression Experimental_Workflow Experimental Workflow for Efficacy Evaluation Synthesis Synthesis of Aminopyridine Ester-Based HDACi InVitro In Vitro Evaluation Synthesis->InVitro EnzymeAssay HDAC Enzyme Inhibition Assay InVitro->EnzymeAssay CellBasedAssay Cell-Based Assays InVitro->CellBasedAssay InVivo In Vivo Evaluation InVitro->InVivo Promising Candidates Viability Cell Viability Assay (e.g., MTT) CellBasedAssay->Viability ApoptosisAssay Apoptosis Assay (e.g., Flow Cytometry) CellBasedAssay->ApoptosisAssay WesternBlot Western Blot Analysis (Protein Expression) CellBasedAssay->WesternBlot Xenograft Tumor Xenograft Model in Mice InVivo->Xenograft Toxicity Toxicity and Pharmacokinetic Studies InVivo->Toxicity LeadOptimization Lead Optimization and Further Development InVivo->LeadOptimization Efficacy Anti-Tumor Efficacy Assessment Xenograft->Efficacy

References

The Strategic Application of Methyl 6-Aminonicotinate in Drug Discovery: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency, cost, and ultimate success of a drug discovery campaign. Methyl 6-aminonicotinate, a versatile pyridine (B92270) derivative, has emerged as a valuable scaffold in the synthesis of a range of biologically active molecules. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform strategic decisions in medicinal chemistry programs.

This compound is a key intermediate in the synthesis of various therapeutic agents, notably finding application in the development of Histone Deacetylase 3 (HDAC3) selective inhibitors for oncology and glucokinase activators for the treatment of diabetes.[1] Its utility stems from the presence of two key functional groups on the pyridine ring: an amino group that can be readily derivatized and a methyl ester that can be hydrolyzed or used in coupling reactions.

Comparative Analysis of Building Blocks

The decision to use this compound over other substituted pyridine building blocks involves a trade-off between cost, synthetic accessibility, and the desired structure-activity relationship (SAR) for the target molecule. This section provides a comparative overview of this compound and its common alternatives.

Cost and Availability

The cost of starting materials is a significant factor in the overall budget of a drug discovery project. The following table provides a snapshot of the typical commercial pricing for this compound and its alternatives. Prices can vary based on supplier, purity, and quantity.

Building BlockCAS NumberTypical Price (USD/g)
This compound36052-24-1$30 - $100
Methyl 2-amino-5-pyridinecarboxylate50630-79-0$50 - $150
3-Amino-5-bromopyridine13535-01-8$40 - $120[2][3]
2-Amino-5-methylpyridine1603-41-4$4 - $10[4]
Methyl 2-amino-4-pyridinecarboxylate6937-03-7~$7/mg (indicative)
Methyl 2-amino-6-chloronicotinate849805-25-0Varies

Note: Prices are approximate and subject to change. Data compiled from various chemical supplier catalogs.

Synthetic Utility and Performance

The choice of building block directly influences the synthetic route and its efficiency. The following table compares the performance of this compound with alternatives in the context of synthesizing lead compounds for two major drug target classes.

Target ClassBuilding BlockKey ReactionReported YieldPurityReference
HDAC Inhibitors This compoundAmide couplingGood to ExcellentHigh[1]
3-Amino-5-bromopyridineSuzuki coupling, then amide formationModerate to GoodVariable[2][3]
2-Amino-5-methylpyridineMulti-step functionalizationLower overallRequires extensive purification[4]
Glucokinase Activators This compoundN-Arylation, amide couplingGoodHigh[1]
Methyl 2-amino-5-pyridinecarboxylateSimilar to aboveGoodHigh-
Other substituted aminopyridinesVaried coupling strategiesGenerally goodDependent on substituents-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic routes. Below are representative protocols for the synthesis of this compound and its subsequent use in the preparation of a key intermediate for an HDAC inhibitor.

Synthesis of this compound

This compound can be readily prepared from 6-aminonicotinic acid through Fischer esterification.[1]

Materials:

Procedure:

  • A solution of 6-aminonicotinic acid in methanol is treated with aqueous hydrogen chloride.

  • The reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound as a white crystalline solid.[1]

SynthesisWorkflow Start 6-Aminonicotinic Acid Reagents MeOH, aq. HCl Reaction Reflux Start->Reaction Reagents->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of a Key HDAC Inhibitor Intermediate

This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid, a common step in the synthesis of many HDAC inhibitors.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., 4-(dimethylamino)benzoic acid)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, the coupling agent and DIPEA are added.

  • The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

  • This compound is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

AmideCoupling M6A This compound Reaction Amide Bond Formation M6A->Reaction Acid Carboxylic Acid Coupling Coupling Agent, Base, DMF Activation Acid Activation Acid->Activation Coupling->Activation Activation->Reaction Workup Quench & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide Product Purification->Product

Signaling Pathways and Logical Relationships

The strategic choice of a building block is often dictated by its influence on the biological activity of the final compound. The pyridine core and its substituents play a crucial role in binding to the target protein.

HDAC Inhibition

In the context of HDAC inhibitors, the pyridine nitrogen of a this compound-derived molecule can form a key hydrogen bond with the active site of the enzyme. The orientation of the substituents on the pyridine ring is critical for optimal binding and selectivity.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Inhibitor Zinc Zn2+ His1 Histidine His2 Histidine Asp1 Aspartate Asp2 Aspartate Cap Cap Group Cap->His2 Hydrophobic Interaction Linker Linker Linker->Cap Pyridine Pyridine Core (from M6A) ZBG Zinc Binding Group ZBG->Zinc Chelation ZBG->Linker Pyridine->Asp1 H-Bond

Glucokinase Activation

For glucokinase activators, the aminopyridine moiety derived from this compound can engage in crucial interactions within the allosteric binding site of the enzyme, leading to its activation and subsequent enhancement of glucose metabolism.

GK_Activation cluster_0 Glucokinase Allosteric Site cluster_1 Activator Tyr215 Tyrosine 215 Arg63 Arginine 63 Met210 Metionine 210 ActivatorCore Activator Scaffold ActivatorCore->Tyr215 Hydrophobic Interaction ActivatorCore->Met210 Hydrophobic Interaction Aminopyridine Aminopyridine Moiety (from M6A) ActivatorCore->Aminopyridine Aminopyridine->Arg63 H-Bond

Conclusion

This compound presents a compelling option for drug discovery campaigns targeting HDACs and glucokinases. Its relatively moderate cost, straightforward synthesis, and versatile reactivity make it a cost-effective and efficient building block. While alternatives exist, the choice ultimately depends on the specific SAR requirements of the project and the desired synthetic strategy. For programs where the 6-amino-3-carboxylate substitution pattern is desired, this compound offers a reliable and economically viable starting point. This guide provides the necessary data to support an informed decision, balancing the economic realities of drug development with the scientific pursuit of novel and effective therapeutics.

References

A Spectroscopic Comparison of Methyl 6-aminonicotinate and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Isomeric purity is a critical factor that can significantly impact a compound's biological activity, pharmacokinetic properties, and safety profile. This guide provides a detailed spectroscopic comparison of Methyl 6-aminonicotinate and its key regioisomers: Methyl 2-aminonicotinate, Methyl 4-aminonicotinate, and Methyl 5-aminonicotinate. By presenting key experimental data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the unambiguous identification and differentiation of these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its regioisomers. These values are essential for distinguishing between the different positional isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm)MultiplicityIntegrationAssignment
This compound 8.61d, J=2.4 Hz1HH-2
7.89dd, J=8.6, 2.4 Hz1HH-4
6.49d, J=8.6 Hz1HH-5
4.80br s2H-NH₂
3.86s3H-OCH₃
Methyl 2-aminonicotinate 8.13dd, J=4.8, 1.9 Hz1HH-6
8.04dd, J=7.7, 1.9 Hz1HH-4
6.65dd, J=7.7, 4.8 Hz1HH-5
6.0 (approx.)br s2H-NH₂
3.88s3H-OCH₃
Methyl 4-aminonicotinate 8.39s1HH-2
8.16d, J=5.6 Hz1HH-6
6.64d, J=5.6 Hz1HH-5
5.9 (approx.)br s2H-NH₂
3.87s3H-OCH₃
Methyl 5-aminonicotinate 8.57d, J=2.8 Hz1HH-2
8.24d, J=2.0 Hz1HH-6
7.29t, J=2.4 Hz1HH-4
4.0 (approx.)br s2H-NH₂
3.88s3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm)Assignment
This compound 166.5C=O
160.9C-6
150.1C-2
138.8C-4
118.9C-3
108.8C-5
51.7-OCH₃
Methyl 2-aminonicotinate 168.1C=O
159.2C-2
152.9C-6
141.2C-4
112.9C-5
108.5C-3
52.0-OCH₃
Methyl 4-aminonicotinate 168.0C=O
154.0C-4
151.8C-2
149.2C-6
114.2C-3
108.0C-5
51.9-OCH₃
Methyl 5-aminonicotinate 167.2C=O
146.1C-5
144.9C-6
140.2C-2
123.0C-3
121.1C-4
52.1-OCH₃

Table 3: Infrared (IR) Spectroscopic Data (ATR)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound 3430, 3320N-H stretch
1710C=O stretch (ester)
1620N-H bend
1240C-O stretch (ester)
Methyl 2-aminonicotinate 3450, 3330N-H stretch
1705C=O stretch (ester)
1615N-H bend
1250C-O stretch (ester)
Methyl 4-aminonicotinate 3460, 3340N-H stretch
1700C=O stretch (ester)
1630N-H bend
1235C-O stretch (ester)
Methyl 5-aminonicotinate 3440, 3325N-H stretch
1715C=O stretch (ester)
1625N-H bend
1245C-O stretch (ester)

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
All Isomers ESI+153.06122 ([M+H - OCH₃]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance 400 MHz spectrometer.

    • Parameters: A standard proton experiment was performed with a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. 16 scans were co-added.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance 100 MHz spectrometer.

    • Parameters: A standard proton-decoupled carbon experiment was performed with a 30-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. 512 scans were co-added.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

    • Parameters: The spectrum was recorded from 4000 to 400 cm⁻¹. 16 scans were co-added with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile (B52724) and water containing 0.1% formic acid to a final concentration of approximately 10 µg/mL.

  • Data Acquisition:

    • Instrument: Agilent 6120 Quadrupole LC/MS system with an electrospray ionization (ESI) source.

    • Parameters: The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode, scanning from m/z 50 to 300. The fragmentor voltage was set to 70 V.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the aminonicotinate isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_nmr_details NMR Analysis cluster_data_analysis Data Interpretation cluster_identification Isomer Identification Sample Unknown Isomer MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_Data Determine Molecular Weight ([M+H]⁺ = 153.06) MS->MS_Data IR_Data Identify Functional Groups (-NH₂, C=O, C-O) IR->IR_Data 1H_NMR ¹H NMR NMR->1H_NMR 13C_NMR ¹³C NMR NMR->13C_NMR NMR_Data Elucidate Connectivity and Substitution Pattern 1H_NMR->NMR_Data 13C_NMR->NMR_Data Identification Compare with Reference Data and Identify Isomer MS_Data->Identification IR_Data->Identification NMR_Data->Identification

Caption: Workflow for the spectroscopic identification of aminonicotinate isomers.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective basis for the differentiation of this compound and its regioisomers. While mass spectrometry confirms the molecular weight and infrared spectroscopy identifies the key functional groups common to all isomers, ¹H and ¹³C NMR spectroscopy are the most powerful techniques for unambiguous structural elucidation. The distinct chemical shifts and coupling patterns observed in the NMR spectra, arising from the different substitution patterns on the pyridine (B92270) ring, serve as unique fingerprints for each isomer. Adherence to the detailed experimental protocols will ensure the generation of reliable and comparable data, facilitating accurate compound identification and quality control in research and development settings.

A Comparative Guide to the Stereoselective Synthesis of Chiral Piperidines from Methyl 6-aminonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, as the chiral piperidine (B6355638) scaffold is a prevalent motif in a vast array of pharmaceuticals. Methyl 6-aminonicotinate and its derivatives serve as versatile and readily available starting materials for the construction of these valuable chiral building blocks. This guide provides an objective comparison of prominent stereoselective methods for the transformation of pyridine (B92270) rings, akin to those in this compound derivatives, into chiral piperidines. The comparison is supported by experimental data from analogous systems reported in the literature, detailed experimental protocols, and visualizations of the reaction pathways.

Performance Comparison of Stereoselective Methods

The efficacy of various catalytic systems for the stereoselective synthesis of chiral piperidines from pyridine precursors is summarized below. The data is based on reported results for substrates structurally similar to activated this compound derivatives.

Catalytic SystemCatalyst/Ligand ExampleSubstrate TypeProduct TypeTypical Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Iridium-Catalyzed Hydrogenation [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP / I₂N-iminopyridium ylides2-substituted piperidines85-95up to 98N/A
[Ir(COD)Cl]₂ / MP²-SEGPHOSN-alkyl-2-alkylpyridinium salts2-aryl-substituted piperidinesHighHighN/A
Rhodium-Catalyzed Hydrogenation [Rh(COD)Binapine]BF₄2-acylpyridine derivativesChiral 2-pyridyl alcohols>95up to 99N/A
Copper-Catalyzed Dearomatization Cu(CH₃CN)₄PF₆ / (R,R)-Ph-BPE3-carbonyl-N-arylpyridinium triflates4-silyl-1,4-dihydropyridines70-90up to 99N/A
Chemo-enzymatic Dearomatization 6-HDNO / Ene-imine reductase (EneIRED)N-substituted tetrahydropyridines3-substituted piperidines60-80 (overall)>99N/A

Experimental Protocols

Detailed methodologies for the key stereoselective transformations are provided below. These protocols are adapted from published procedures and are intended to be representative for the application to this compound derivatives.

Iridium-Catalyzed Asymmetric Hydrogenation of N-Iminopyridium Ylides

This method is highly effective for the enantioselective reduction of pyridines activated as N-iminopyridium ylides, yielding chiral piperidines.

Procedure: A solution of the N-iminopyridium ylide derived from a this compound derivative (0.2 mmol) in dichloromethane (B109758) (2 mL) is added to a mixture of [{Ir(cod)Cl}₂] (0.002 mmol, 1 mol%) and the chiral ligand (e.g., (R)-SynPhos, 0.0044 mmol, 2.2 mol%) in a glovebox. The resulting mixture is transferred to an autoclave. The autoclave is charged with hydrogen gas to a pressure of 50 bar and the reaction mixture is stirred at 30 °C for 24 hours. After carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral piperidine derivative. The enantiomeric excess is determined by chiral HPLC analysis.

Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Acyl-6-aminonicotinate Derivative

This protocol is suitable for the enantioselective reduction of a ketone group at the 2-position of the pyridine ring, which is a common functionalization handle.

Procedure: In a glovebox, a stainless steel autoclave is charged with [Rh(COD)Binapine]BF₄ (0.002 mmol, 1 mol%) and the 2-acyl-6-aminonicotinate substrate (0.2 mmol). The autoclave is sealed and taken out of the glovebox. Dichloromethane (2 mL) is added via syringe. The autoclave is purged with hydrogen three times and then pressurized to 8 bar of hydrogen. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the reaction mixture is concentrated and the residue is purified by silica gel chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC.[1][2]

Copper-Catalyzed Enantioselective Dearomatization with a Silicon Nucleophile

This method allows for the C4-selective silylation of activated pyridinium (B92312) salts in a highly enantioselective manner.

Procedure: To an oven-dried vial is added Cu(CH₃CN)₄PF₆ (0.005 mmol, 5 mol%), (R,R)-Ph-BPE (0.0055 mmol, 5.5 mol%), and LiOtBu (0.3 mmol). The vial is sealed and purged with argon. A solution of the N-aryl-6-aminonicotinate pyridinium triflate (0.1 mmol) and Me₂PhSi-Bpin (0.15 mmol) in a 10:1 mixture of 1,4-dioxane (B91453) and water (1 mL) is added. The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the enantioenriched 4-silylated 1,4-dihydropyridine. The enantiomeric excess is determined by chiral HPLC analysis.[3][4]

Chemo-enzymatic Stereoselective Dearomatization

This biocatalytic cascade reaction offers an environmentally benign route to chiral piperidines with excellent stereocontrol.

Procedure: In a temperature-controlled vessel, the N-substituted tetrahydropyridine (B1245486) derived from this compound (10 mM) is dissolved in a potassium phosphate (B84403) buffer (100 mM, pH 7.5) containing glucose (100 mM). To this solution is added 6-hydroxy-D-nicotine oxidase (6-HDNO) (1 mg/mL), catalase (1 mg/mL), glucose oxidase (1 mg/mL), and an ene-imine reductase (EneIRED) (2 mg/mL). The reaction mixture is stirred at 30 °C and the pH is maintained at 7.5 by the controlled addition of NaOH. The reaction progress is monitored by HPLC. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography to yield the chiral 3-substituted piperidine. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key transformations in the stereoselective synthesis of chiral piperidines from activated pyridine derivatives.

iridium_hydrogenation cluster_activation Activation cluster_hydrogenation Asymmetric Hydrogenation Pyridine_Derivative This compound Derivative Activated_Pyridine Activated Pyridine (e.g., N-Acylpyridinium Salt) Pyridine_Derivative->Activated_Pyridine Activation Activating_Agent Activating Agent (e.g., R-CO-Cl, R-NCO) Activating_Agent->Activated_Pyridine Chiral_Piperidine Chiral Piperidine Product Activated_Pyridine->Chiral_Piperidine Hydrogenation Chiral_Ir_Catalyst Chiral Iridium Catalyst [Ir(COD)Cl]₂ / Chiral Ligand Chiral_Ir_Catalyst->Chiral_Piperidine H2 H₂ (50 bar) H2->Chiral_Piperidine

Caption: Iridium-Catalyzed Asymmetric Hydrogenation Workflow.

chemo_enzymatic_cascade Activated_Pyridine N-Substituted Pyridinium Salt Reduction Reduction (e.g., NaBH₄) Activated_Pyridine->Reduction Tetrahydropyridine Tetrahydropyridine Intermediate Reduction->Tetrahydropyridine Enzymatic_Cascade Enzymatic Cascade: 6-HDNO / EneIRED Tetrahydropyridine->Enzymatic_Cascade Chiral_Piperidine Chiral Piperidine Product (>99% ee) Enzymatic_Cascade->Chiral_Piperidine

Caption: Chemo-enzymatic Dearomatization Cascade.

copper_dearomatization Pyridinium_Salt N-Aryl-3-carbonyl- pyridinium Triflate Reaction_Conditions Cu(I) / Chiral Ligand Si-B Reagent Pyridinium_Salt->Reaction_Conditions Dihydropyridine Chiral 4-Silyl-1,4- Dihydropyridine Reaction_Conditions->Dihydropyridine Further_Functionalization Further Functionalization Dihydropyridine->Further_Functionalization Chiral_Piperidine Substituted Chiral Piperidine Further_Functionalization->Chiral_Piperidine

References

A Head-to-Head Comparison of Catalysts for Suzuki Coupling with Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of Methyl 6-aminonicotinate and its derivatives, substrates of significant interest in medicinal chemistry. Due to the presence of both a pyridine (B92270) nitrogen and an amino group, these substrates present unique challenges, including potential catalyst inhibition.[1][2] This can lead to lower yields and the need for carefully optimized reaction conditions.

This document summarizes experimental data from various sources to offer a head-to-head comparison of catalyst performance, provides detailed experimental protocols, and illustrates the fundamental catalytic cycle to aid in the selection of the most effective catalytic system for this challenging yet crucial transformation.

Comparative Performance of Catalytic Systems

The efficiency of the Suzuki coupling of 6-aminopyridine derivatives is highly dependent on the choice of the palladium precursor and, critically, the phosphine (B1218219) ligand. Bulky and electron-rich ligands are often necessary to overcome the challenges posed by these substrates.[3] The following table summarizes the performance of different catalyst systems in the Suzuki coupling of this compound and closely related aminopyridine substrates with various arylboronic acids.

EntrySubstrateArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
13-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane (B91453)/H₂O (4:1)80-9012-24Not specified, but implied successful
23-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2 mol%) / XPhos (3 mol%)K₃PO₄1,4-Dioxane/H₂O (5:1)10015>95 (GC Yield)
33-Chloroindazole5-Indole boronic acidPd(OAc)₂ (2 mol%) / SPhos (3 mol%)K₃PO₄1,4-Dioxane/H₂O (5:1)10015~80 (GC Yield)
46-chloro-5-dialkylaminopyridazinonePhenylboronic acidPd(OAc)₂ (5 mol%) / SPhos (10 mol%)K₃PO₄Toluene (B28343)135-140 (MW)0.575
52-Acetamido-5-bromo-4-methylpyridinePhenylboronic acidPd₂(dba)₃ (encapsulated) / DPEphos (encapsulated)Cs₂CO₃THF/H₂O (10:1)1004Not specified, successful reaction

Note: Data is compiled from multiple sources for structurally similar substrates, as a direct head-to-head comparison for this compound was not available in a single study. Direct comparison of yields should be made with caution due to variations in substrates and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a halo-substituted this compound. These protocols are based on established methods for similar substrates and should be optimized for specific starting materials.[1]

Protocol 1: Conventional Heating with a Buchwald-type Ligand

This protocol is suitable for small to medium-scale synthesis using a palladium acetate (B1210297) precursor and a bulky monophosphine ligand.

Materials:

  • Methyl 6-amino-5-bromonicotinate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add Methyl 6-amino-5-bromonicotinate, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial under an inert atmosphere, add palladium(II) acetate and SPhos, followed by a portion of the 1,4-dioxane to form a pre-catalyst solution.

  • Add the pre-catalyst solution to the Schlenk flask containing the other reagents.

  • Add the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol can significantly reduce reaction times and is suitable for rapid library synthesis.[4]

Materials:

  • Methyl 6-amino-5-chloronicotinate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd-SPhos G3 Precatalyst (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • In a microwave vial, combine Methyl 6-amino-5-chloronicotinate, the arylboronic acid, and potassium carbonate.

  • Add the Pd-SPhos G3 precatalyst.

  • Add toluene and water (typically a 10:1 ratio).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130-150 °C for 20-40 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Ar-Pd(II)-X(Ln) Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Ar'-B(OR)₂ Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') ArX Methyl 6-amino-halonicotinate (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)₂) caption Figure 1: The Suzuki-Miyaura Catalytic Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle begins with the oxidative addition of the aryl halide (Methyl 6-amino-halonicotinate) to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. Finally, reductive elimination occurs, forming the new C-C bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. The choice of ligand (L) is crucial as it influences the rates of these elementary steps.

References

Safety Operating Guide

Proper Disposal of Methyl 6-aminonicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 6-aminonicotinate, ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound is a chemical compound that requires careful management due to its potential hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation. Therefore, adherence to proper disposal procedures is critical to mitigate risks.

I. Immediate Safety Precautions and Spill Response

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In the event of a spill, evacuate the area if necessary and prevent the spread of the dust or solution.[2] Spilled material should be carefully swept up and placed into a suitable, labeled container for disposal.[1] Avoid generating dust and do not allow the chemical to enter drains.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is a regulated process. It should not be disposed of in the regular trash or down the drain.[1][3] The following steps outline the standard procedure for its disposal:

  • Waste Characterization: The first step is to identify the waste as hazardous. Given the properties of this compound, it should be treated as hazardous chemical waste.[4]

  • Container Selection and Management:

    • Use a chemically compatible and leak-proof container for waste collection. Plastic containers are often preferred.[4]

    • The container must be in good condition with a secure screw-top cap.[2]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]

    • Keep the waste container closed at all times, except when adding waste.[1][2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound" and list any other components in the waste mixture.

    • Indicate the approximate concentration or quantity of the chemical.

    • Include the date when the waste was first added to the container.

  • Segregation and Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][4] This area should be at or near the point of waste generation.[4]

    • Segregate the waste from incompatible materials, such as strong oxidizing agents and strong bases.[2]

    • Store acids and bases separately.[2]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][4]

    • Follow all institutional procedures for requesting a waste pickup.

    • In some cases, the disposal method may involve incineration by a licensed facility. One recommendation is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

III. Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of properly. An empty container that held a hazardous chemical should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, deface the original label on the container before disposing of it as regular trash.[1]

IV. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound to assist in its safe handling and management.

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5][6]
Melting Point 158-162 °C[5]
Boiling Point (Predicted) 304.5 ± 22.0 °C[5]
Density (Predicted) 1.238 ± 0.06 g/cm³[5]
Solubility >22.8 µg/mL (at pH 7.4)[6]

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and detailed operational and disposal plans for handling Methyl 6-aminonicotinate (CAS No. 36052-24-1). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, stringent adherence to PPE protocols is mandatory.

Engineering controls, such as working in a certified chemical fume hood, are the primary line of defense to minimize inhalation exposure[5]. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Standard/Specification Purpose
Engineering Control Certified Chemical Fume Hood---To minimize inhalation of dust and vapors.[5]
Eye & Face Protection Chemical Safety GogglesOSHA 29 CFR 1910.133 or European Standard EN166[1][6]Protects against splashes and dust contact with eyes.[2]
Hand Protection Chemical-Resistant GlovesEuropean Standard EN 374Prevents direct skin contact. Nitrile rubber is a suitable material.[3] It is recommended to change gloves frequently.
Body Protection Laboratory Coat---Protects skin and personal clothing from contamination.[1][3]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorVaries by exposure levelRequired when working outside a fume hood or if dust formation is unavoidable.[1][3][6]
Foot Protection Closed-Toe Shoes---Protects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned procedure.

  • PPE Inspection: Ensure all required PPE is available, clean, and in good condition. Don all PPE before entering the designated handling area.

  • Equipment Check: Verify that the chemical fume hood is functioning correctly. Ensure safety equipment like an eyewash station and safety shower are accessible and unobstructed.[5]

Step 2: Chemical Handling

  • Weighing: Conduct all weighing operations of the solid compound inside a fume hood or a ventilated balance enclosure to contain any dust.[5]

  • Transfers & Solutions: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing and aerosol generation. Always perform these tasks within the fume hood.

  • Reactions: Securely set up all glassware and apparatus for chemical reactions within the fume hood.

Step 3: Post-Handling Procedure

  • Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment. Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items like gloves in the designated hazardous waste container.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Chemical Handling (in Fume Hood) cluster_post Step 3: Post-Handling prep_start Start: Handling Protocol risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don All Required PPE risk_assessment->don_ppe check_hood Verify Fume Hood & Safety Equipment don_ppe->check_hood weigh Weigh Solid Compound check_hood->weigh transfer Transfer / Prepare Solutions weigh->transfer react Perform Reaction transfer->react decontaminate Decontaminate Work Area & Equipment react->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands protocol_end End wash_hands->protocol_end G cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) evacuate Evacuate Area start->evacuate remove Remove from Exposure start->remove ppe Wear Full PPE evacuate->ppe contain Sweep Up Spill (Avoid Dust) ppe->contain collect Collect in Labeled Hazardous Waste Container contain->collect end Dispose of Waste Properly & File Incident Report collect->end first_aid Provide First Aid (Wash Skin/Eyes, etc.) remove->first_aid medical Seek Immediate Medical Attention first_aid->medical medical->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-aminonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-aminonicotinate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。